molecular formula C10H20O3 B2384959 Tert-butyl 2-hydroxy-4-methylpentanoate CAS No. 19892-92-3; 3069-52-1

Tert-butyl 2-hydroxy-4-methylpentanoate

Cat. No.: B2384959
CAS No.: 19892-92-3; 3069-52-1
M. Wt: 188.267
InChI Key: JXHBSPWXNWZNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-hydroxy-4-methylpentanoate is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.267. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-hydroxy-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-hydroxy-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-hydroxy-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHBSPWXNWZNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Mechanistic Utility of tert-Butyl 2-Hydroxy-4-methylpentanoate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in complex peptide and macrocycle synthesis, I frequently encounter the limitations of standard amide-coupling paradigms. When designing depsipeptides—peptides where one or more amide bonds are replaced by ester bonds—the physicochemical profile of the backbone is fundamentally altered, often yielding enhanced proteolytic stability and membrane permeability.

To successfully construct these architectures, tert-butyl 2-hydroxy-4-methylpentanoate (also known as L-leucic acid tert-butyl ester or tert-butyl 2-hydroxyisocaproate) serves as an indispensable chiral building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its utility, and a self-validating experimental protocol for its integration into Solid-Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Properties & Structural Causality

The handling, reactivity, and storage of tert-butyl 2-hydroxy-4-methylpentanoate are strictly dictated by its physicochemical properties . The presence of the bulky tert-butyl group provides immense steric shielding to the carboxylate, preventing unwanted self-condensation and transesterification during aggressive coupling cycles.

Quantitative Data Summary
PropertyValueMechanistic Implication
IUPAC Name tert-butyl 2-hydroxy-4-methylpentanoateDefines the alpha-hydroxy acid (AHA) core.
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol
CAS Registry Numbers 91761-79-4 (Rac), 19892-92-3 (R), 3069-52-1 (S)Stereochemical purity is critical for biological activity.
Density 0.963 g/cm³Handled as a viscous liquid at room temperature.
Boiling Point 206 °C at 760 mmHgLow volatility; safe for ambient benchtop handling.
Flash Point 72.5 °CRequires standard flammable liquid precautions.
Refractive Index 1.44Useful for rapid purity checks via refractometry.
XLogP3 2.2Highly lipophilic; highly soluble in DCM and DMF.
Topological Polar Surface Area 46.5 ŲDictates its elution profile in normal-phase HPLC.

Mechanistic Utility in Depsipeptide Synthesis

The strategic choice to use the tert-butyl ester variant of 2-hydroxy-4-methylpentanoic acid is rooted in the principle of orthogonal protection .

In standard Fmoc-based SPPS, the N-terminal protecting group (Fmoc) is base-labile (cleaved by 20% piperidine). If the C-terminus of our alpha-hydroxy acid were unprotected or protected with a base-labile group, chain elongation would result in premature cleavage or polymerization. The tert-butyl group is completely stable to piperidine but is highly acid-labile. It can be quantitatively cleaved by Trifluoroacetic acid (TFA) during the final global deprotection step, releasing the free depsipeptide acid for subsequent macrocyclization or biological assay .

The primary challenge lies in the esterification of the secondary alpha-hydroxyl group. Because the adjacent isobutyl side chain (leucine derivative) and the tert-butyl ester create a highly sterically congested environment, standard coupling reagents (like HBTU or HATU) are insufficient. This necessitates the use of a Steglich esterification (Carbodiimide + DMAP) .

Experimental Workflow: Self-Validating Esterification Protocol

The following workflow outlines the synthesis of an Fmoc-Depsipeptide-O-tBu intermediate.

Depsipeptide_Workflow SM tert-Butyl 2-hydroxy-4-methylpentanoate (Chiral Pool Starting Material) Coupling Steglich Esterification (0 °C to RT, DCM) Suppresses Oxazolone Racemization SM->Coupling Reagents Fmoc-Amino Acid DIC (Activator), DMAP (Catalyst) Reagents->Coupling Intermediate Fmoc-Depsipeptide t-Bu Ester (Orthogonal Intermediate) Coupling->Intermediate Deprotection Acidic Cleavage (TFA / DCM / Scavengers) Intermediate->Deprotection Product Fmoc-Depsipeptide Acid (Ready for SPPS) Deprotection->Product

Workflow for synthesizing Fmoc-depsipeptide acids using tert-butyl 2-hydroxy-4-methylpentanoate.

Protocol: Synthesis of Fmoc-AA-O-CH(iBu)-COOtBu

Objective: Form an ester bond between an Fmoc-protected amino acid and tert-butyl 2-hydroxy-4-methylpentanoate while strictly preserving stereochemical integrity.

Step 1: Carboxylate Activation

  • Action: Dissolve the Fmoc-amino acid (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C. Add N,N'-Diisopropylcarbodiimide (DIC, 1.2 eq) dropwise.

  • Causality: DIC is chosen over EDC to avoid aqueous workup complications with highly lipophilic residues. The 15-minute pre-activation at 0 °C ensures complete conversion to the highly reactive O-acylisourea intermediate before the alcohol is introduced, minimizing side reactions.

Step 2: Nucleophile Introduction

  • Action: Add tert-butyl 2-hydroxy-4-methylpentanoate (1.0 eq) to the activated mixture.

Step 3: Catalytic Acyl Transfer (Critical Step)

  • Action: Dissolve 4-Dimethylaminopyridine (DMAP, 0.1 eq) in a minimal volume of DCM. Add this solution dropwise over 15 minutes via a syringe pump, strictly maintaining the reaction temperature at 0 °C.

  • Causality: The secondary hydroxyl group is sterically hindered, necessitating DMAP to facilitate the acyl transfer via an active N-acylpyridinium intermediate. However, DMAP also acts as a Brønsted base that can deprotonate the alpha-carbon of the activated Fmoc-amino acid, leading to oxazolone formation and subsequent racemization. By restricting the temperature to 0 °C and keeping DMAP at catalytic, substoichiometric levels, the kinetic competition is heavily skewed toward esterification rather than epimerization.

Step 4: Propagation and Workup

  • Action: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Filter the mixture to remove the precipitated diisopropylurea (DIU) byproduct. Wash the filtrate sequentially with 1M HCl (to quench DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 5: System Validation (Chiral Quality Control)

  • Action: Analyze the crude residue via Chiral High-Performance Liquid Chromatography (HPLC) using a normal-phase chiral column (e.g., Chiralpak IC) before proceeding to column chromatography.

  • Validation Logic: This protocol operates as a self-validating system. The synthesis is only considered successful if the enantiomeric excess (ee) is >98%. If epimerization >2% is detected, the system mandates a switch to a milder esterification protocol, such as Shiina macrolactonization conditions using 2-Methyl-6-nitrobenzoic anhydride (MNBA).

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized building blocks, the following analytical standards must be met:

  • NMR Spectroscopy: The tert-butyl protons should appear as a sharp, dominant singlet near

    
     1.45 ppm in ¹H-NMR (CDCl₃). The alpha-proton of the depsipeptide linkage will shift significantly downfield (from ~4.0 ppm in the free alcohol to ~5.0–5.2 ppm in the esterified product), providing a clear diagnostic peak for conversion.
    
  • Mass Spectrometry (ESI-MS): Due to the acid lability of the tert-butyl group, in-source fragmentation is common. Expect to see the

    
     peak (loss of isobutylene) alongside the parent 
    
    
    
    ion.
  • Chiral HPLC: Immobilized cellulose stationary phases (e.g., Chiralpak IC) provide superior resolution for bulky tert-butyl ester diastereomers compared to coated phases, ensuring that any trace epimerization from the DMAP catalysis is accurately quantified.

References

  • PubChem Compound Summary for CID 13237363, Tert-butyl 2-hydroxy-4-methylpentanoate. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Total Synthesis of the Marine Cyclic Depsipeptide Lagunamide D. Marine Drugs (MDPI). URL:[Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Technical Monograph: Structural Characterization and Synthetic Utility of tert-Butyl 2-Hydroxy-4-Methylpentanoate

[1]

Abstract

This technical guide provides a comprehensive analysis of tert-butyl 2-hydroxy-4-methylpentanoate (also known as tert-butyl leucate), a critical chiral building block in the synthesis of depsipeptides and peptidomimetics.[] We examine its physicochemical properties, detailing the steric implications of the tert-butyl moiety on metabolic stability.[] Furthermore, we define a robust, self-validating synthetic protocol for its production from 2-hydroxy-4-methylpentanoic acid (HICA), supported by analytical validation parameters and metabolic pathway visualization.

Physicochemical Characterization

tert-Butyl 2-hydroxy-4-methylpentanoate is the tert-butyl ester derivative of 2-hydroxy-4-methylpentanoic acid (Leucic acid).[] Structurally, it consists of a pentanoate backbone substituted with a hydroxyl group at the


Molecular Identity Table[1]
PropertyData
IUPAC Name tert-butyl 2-hydroxy-4-methylpentanoate
Common Name tert-Butyl leucate; HICA tert-butyl ester
Molecular Formula

Molecular Weight 188.26 g/mol
CAS Number (Racemic) 91761-79-4
CAS Number ((R)-Isomer) 19892-92-3
CAS Number ((S)-Isomer) 3069-52-1
Boiling Point ~206°C (at 760 mmHg)
Density 0.963 g/cm³
Chiral Center C2 (Alpha-carbon)
Structural Analysis & Steric Effects

The molecule features a sterically hindered ester linkage . The tert-butyl group (

  • Orthogonal Protection: It is stable to basic hydrolysis and nucleophilic attack but highly labile to acid (e.g., TFA, HCl), allowing for selective deprotection in the presence of methyl or ethyl esters.

  • Metabolic Shielding: In active pharmaceutical ingredients (APIs), the bulk of the tert-butyl group can retard enzymatic hydrolysis by esterases, prolonging half-life compared to linear alkyl esters [1].[]

Synthetic Protocol: Acid-Catalyzed Esterification

Objective: Synthesize tert-butyl 2-hydroxy-4-methylpentanoate from 2-hydroxy-4-methylpentanoic acid (Leucic acid) using isobutylene.

Rationale: Direct Fischer esterification with tert-butanol is inefficient due to the steric bulk of the alcohol.[] The addition of isobutylene to the carboxylic acid, catalyzed by strong acid, is the industrial standard for generating tert-butyl esters while minimizing side reactions (such as oligomerization of the

Reagents & Equipment
  • Substrate: 2-Hydroxy-4-methylpentanoic acid (HICA) [CAS: 498-36-2].[]

  • Reagent: Isobutylene gas (2-methylpropene) or liquid (condensed).[]

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) or Boron Trifluoride Etherate (
    
    
    ).
  • Solvent: Dichloromethane (DCM) or anhydrous Diethyl Ether.[]

  • Apparatus: High-pressure glass reaction vessel (pressure tube) or autoclave.[]

Step-by-Step Methodology
  • Preparation (0°C): Dissolve 10.0 g (75.7 mmol) of 2-hydroxy-4-methylpentanoic acid in 50 mL of anhydrous DCM in a pressure-rated vessel. Cool the solution to -10°C using an ice/salt bath.

  • Catalyst Addition: Cautiously add catalytic conc.[]

    
     (0.5 mL). Note: The acid catalyst protonates the isobutylene to form the reactive tert-butyl cation.[]
    
  • Isobutylene Condensation: Condense isobutylene gas (approx. 10-15 mL, excess) into the cold reaction vessel. Alternatively, bubble isobutylene gas into the solution until saturation is achieved (volume expansion visible).

  • Reaction Phase (RT, 24h): Seal the pressure vessel tightly. Allow the mixture to warm slowly to room temperature (25°C). Stir vigorously for 24–48 hours.

    • Self-Validation: Monitor reaction progress via TLC (Solvent: Hexane/EtOAc 4:1). The product will have a higher

      
       than the starting acid.
      
  • Quenching & Workup:

    • Cool the vessel to 0°C before opening to release residual pressure.

    • Pour the reaction mixture into 100 mL of saturated

      
       solution (cold) to neutralize the catalyst and any unreacted acid.
      
    • Extract with DCM (

      
       mL).[]
      
  • Purification:

    • Wash combined organics with brine, dry over anhydrous

      
      , and filter.
      
    • Concentrate under reduced pressure.[][2]

    • Result: The product is typically obtained as a clear, colorless oil. If necessary, purify via vacuum distillation or flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Workflow Visualization

SynthesisWorkflowStartStart: 2-Hydroxy-4-methylpentanoic AcidReagentsAdd DCM + Cat. H2SO4Cool to -10°CStart->ReagentsIsobutyleneCondense Isobutylene (Gas)SaturationReagents->IsobutyleneReactionSeal VesselStir 24h @ 25°CIsobutylene->ReactionQuenchQuench with sat. NaHCO3(Neutralize Catalyst)Reaction->QuenchCheck TLCExtractionExtract (DCM) & Dry (MgSO4)Quench->ExtractionProductProduct: tert-Butyl 2-hydroxy-4-methylpentanoateExtraction->Product

Caption: Figure 1.[] Step-wise chemical synthesis workflow for the acid-catalyzed protection of HICA.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       1.48 (s, 9H): Characteristic strong singlet of the tert-butyl  group.[]
      
    • 
       4.10 (dd, 1H): The 
      
      
      -proton (CH-OH).[] Shifted downfield due to the adjacent oxygen atoms.
    • 
       2.70 (br s, 1H): Hydroxyl proton (exchangeable with 
      
      
      ).
    • 
       0.95 (d, 6H): Isopropyl methyl groups of the leucine side chain.
      
Infrared Spectroscopy (IR)
  • ~1730 cm

    
    :  Strong carbonyl (C=O) stretch, indicative of the ester.[]
    
  • ~3450 cm

    
    :  Broad O-H stretch.[]
    
  • ~1150 cm

    
    :  C-O-C stretch characteristic of tert-butyl esters.[]
    

Applications in Drug Development

tert-Butyl 2-hydroxy-4-methylpentanoate serves as a specialized "chiral pool" building block.[]

Depsipeptide Synthesis

Depsipeptides are peptide analogs where one or more amide bonds (-CONH-) are replaced by ester bonds (-COO-).[] This modification alters hydrogen bonding capability and proteolytic stability.[]

  • Mechanism: The free hydroxyl group at C2 acts as a nucleophile to couple with the C-terminus of an amino acid (using DCC/DMAP), while the tert-butyl ester protects the C-terminus of the leucic acid unit.[]

  • Utility: Used in the synthesis of Valinomycin analogs and other cyclic depsipeptide antibiotics [3].

Metabolic Stability Logic

The tert-butyl group provides a specific metabolic profile compared to methyl or ethyl esters.[]

MetabolicStabilityCompoundtert-Butyl EsterEnzymeCarboxylesteraseCompound->EnzymeTargetStericSteric Hindrance(Bulky t-Bu Group)Compound->StericPropertyHydrolysisHydrolysis RateEnzyme->HydrolysisCatalyzesSteric->EnzymeInhibits AccessSteric->HydrolysisReducesOutcomeProlonged Half-LifeHydrolysis->Outcome

Caption: Figure 2. Mechanistic impact of the tert-butyl group on enzymatic hydrolysis rates.

References

  • BenchChem. (2025).[][2] Application Notes and Protocols for tert-Butyl (4-hydroxybutan-2-yl)carbamate in Asymmetric Synthesis. Retrieved from

  • Organic Syntheses. (1963).[] t-BUTYL ESTERS OF AMINO ACIDS. Organic Syntheses, Coll. Vol. 4, p.261. Retrieved from

  • National Center for Biotechnology Information. (2025).[] PubChem Compound Summary for CID 13237363, tert-butyl 2-hydroxy-4-methylpentanoate. Retrieved from

  • Sigma-Aldrich. (2025).[] Product Specification: tert-Butyl (R)-2-hydroxy-4-methylpentanoate. Retrieved from []

Technical Guide: Solubility Profile of tert-Butyl 2-hydroxy-4-methylpentanoate

[1]

Executive Summary

tert-Butyl 2-hydroxy-4-methylpentanoate (also known as tert-butyl leucate or the tert-butyl ester of 2-hydroxyisocaproic acid) is a critical chiral building block used frequently in the synthesis of depsipeptides, peptide mimetics, and pharmaceutical intermediates.[][2][3]

Its solubility profile is dictated by its amphiphilic yet predominantly lipophilic structure :

  • Lipophilic Domain: The isobutyl side chain and the bulky tert-butyl ester group drive high solubility in non-polar and chlorinated solvents.[]

  • Hydrophilic Domain: The

    
    -hydroxyl group facilitates hydrogen bonding, ensuring miscibility with polar protic solvents and polar aprotic ethers.[]
    

This guide provides a technical analysis of its solubility across organic solvent classes, supported by physicochemical principles and standard synthetic isolation protocols.[]

Part 1: Physicochemical Profiling

To understand the solubility behavior, we must first analyze the molecular descriptors that govern solvent-solute interactions.[]

Structural Determinants
FeatureChemical MoietySolubility Impact
H-Bond Donor

-Hydroxyl (-OH)
Increases solubility in alcohols (MeOH, EtOH) and ethers (THF) via donor-acceptor interactions.[]
H-Bond Acceptor Ester Carbonyl (-C=O)Facilitates solubility in polar aprotic solvents (Acetone, DMF).[]
Steric Bulk tert-Butyl GroupSignificantly increases lipophilicity (LogP ~2.[]2) and disrupts crystal lattice energy, often resulting in a liquid or low-melting solid state.[]
Hydrophobic Tail Isobutyl GroupEnsures compatibility with aliphatic hydrocarbons (Hexanes) and aromatics (Toluene).[]
Calculated Properties[1]
  • Molecular Formula:

    
    [][2]
    
  • Molecular Weight: 188.27 g/mol [][4]

  • XLogP3: ~2.2 (Indicates moderate lipophilicity; sparingly soluble in water, highly soluble in organic solvents).[]

  • Boiling Point: ~206°C at 760 mmHg (Low volatility).[]

  • Physical State: Typically a viscous colorless liquid or low-melting solid at room temperature.[]

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction efficiency with tert-butyl 2-hydroxy-4-methylpentanoate.

High Solubility Solvents (Preferred for Synthesis & Storage)

These solvents dissolve the compound freely at room temperature (>100 mg/mL).[]

  • Chlorinated Solvents (DCM, Chloroform):

    • Mechanism:[][5] Dipole-dipole interactions and dispersion forces.[]

    • Application: Primary solvents for reactions (e.g., esterification) and extraction from aqueous phases.[]

  • Ethers (THF, Diethyl Ether, MTBE):

    • Mechanism:[][5] The ether oxygen acts as a hydrogen bond acceptor for the compound's hydroxyl group.[]

    • Application: Excellent for Grignard reactions or reductions where this intermediate is formed.[]

  • Esters (Ethyl Acetate):

    • Mechanism:[][5][6] "Like dissolves like" (polar aprotic).[]

    • Application: The standard solvent for liquid-liquid extraction (workup) and silica gel chromatography.[]

Moderate/Variable Solubility Solvents (Purification)
  • Aliphatic Hydrocarbons (Hexanes, Pentane, Heptane):

    • Behavior: Soluble, but saturation can be reached.[][7]

    • Application: Used as the non-polar component in chromatography eluents (e.g., 10-20% EtOAc in Hexanes).[] If the compound is a solid, hexanes can be used for recrystallization (often requiring cooling to -20°C).[]

  • Aromatic Hydrocarbons (Toluene):

    • Behavior: Highly soluble due to

      
      -interactions and lipophilic compatibility.[]
      
    • Application: Used for azeotropic removal of water during synthesis.[]

Low Solubility Solvents (Precipitation/Washing)[1]
  • Water:

    • Behavior: Sparingly soluble (<10 mg/mL estimated).[] The hydrophobic tert-butyl and isobutyl groups overwhelm the polar hydroxyl group.[]

    • Application: Used as the aqueous phase in workups to wash away salts and polar impurities while the target compound remains in the organic layer.[]

Part 3: Experimental Protocols

Since batch-specific purity affects solubility limits, researchers should validate solubility using the Saturation Shake-Flask Method .[]

Protocol: Gravimetric Solubility Determination

Objective: Determine the precise solubility limit in a specific solvent at 25°C.

  • Preparation: Weigh 500 mg of tert-butyl 2-hydroxy-4-methylpentanoate into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments.[]
    
  • Equilibration: Vortex for 1 minute after each addition. If the solution clears, the solubility is

    
     mg/Volume.[]
    
  • Saturation: If solid/oil droplets persist, place the vial in a shaker at 25°C for 24 hours.

  • Analysis: Centrifuge to separate phases. Remove a known volume of the supernatant, evaporate the solvent under nitrogen/vacuum, and weigh the residue.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection during purification, based on the compound's solubility profile.

SolventSelectionStartStart: Crude tert-butyl2-hydroxy-4-methylpentanoateStateCheckIs the compoundSolid or Liquid?Start->StateCheckLiquidLiquid/OilStateCheck->LiquidSolidSolidStateCheck->SolidPurificationSelect Purification MethodLiquid->PurificationSolid->PurificationDistillationVacuum Distillation(High Solubility in Heat)Purification->DistillationHigh Purity NeededChromatographyFlash Chromatography(Silica Gel)Purification->ChromatographyStandard PurityCrystallizationRecrystallizationPurification->CrystallizationIf SolidSolvent_ChromEluent: Hexanes/EtOAc(Start 95:5 Gradient)Chromatography->Solvent_ChromSolvent_CrystSolvent: Pentane orHexane/Et2O (-20°C)Crystallization->Solvent_Cryst

Caption: Decision tree for solvent selection during the purification of tert-butyl 2-hydroxy-4-methylpentanoate, leveraging its differential solubility in polar vs. non-polar media.

Part 4: Applications in Synthesis (Case Studies)

Liquid-Liquid Extraction (Workup)

In the synthesis of tert-butyl esters from amino acids or hydroxy acids, the reaction mixture is typically quenched with water or dilute HCl.[]

  • Recommended Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Rationale: The compound partitions almost exclusively into the organic layer (LogP ~2.2), while unreacted reagents (salts, polar acids) remain in the aqueous phase.[]

  • Protocol: Extract aqueous layer 3x with EtOAc.[][8] Wash combined organics with saturated

    
     (to remove acid traces) and Brine.[] Dry over 
    
    
    .[]
Chromatography (Purification)[1][9][10]
  • Stationary Phase: Silica Gel (

    
    ).
    
  • Mobile Phase: Mixtures of Hexanes and Ethyl Acetate .

  • TLC Visualization: The compound is UV inactive (unless derivatized) or weakly active.[] Use Phosphomolybdic Acid (PMA) or KMnO4 stain (the hydroxyl group oxidizes, appearing as a yellow/brown spot).[]

  • Typical Gradient: Start with 100% Hexanes

    
     5% EtOAc 
    
    
    10% EtOAc.[] The hydroxyl group causes it to streak slightly if the eluent is too non-polar; adding 1% EtOAc sharpens the band.

References

  • National Center for Biotechnology Information. (2025).[] PubChem Compound Summary for CID 13237363, tert-Butyl 2-hydroxy-4-methylpentanoate. Retrieved from [Link][]

  • Organic Syntheses. (2025). Procedure for the Preparation of Hydroxy Esters via Dilithioanions. Organic Syntheses, Coll. Vol. 10, p.437. Retrieved from [Link]

thermodynamic stability of alpha-hydroxy ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of


-Hydroxy Ester Derivatives

Executive Summary

The thermodynamic stability of


-hydroxy ester derivatives is a cornerstone parameter in modern drug development, biomaterial engineering, and synthetic organic chemistry. Characterized by the presence of a hydroxyl group on the carbon adjacent to the ester carbonyl, these compounds—ranging from simple prodrug moieties to complex poly(

-hydroxy ester) matrices like PLGA—exhibit unique physicochemical behaviors.

This whitepaper dissects the fundamental thermodynamic drivers governing


-hydroxy esters, specifically focusing on intramolecular hydrogen bonding (IMHB), conformational equilibria, and their direct impact on hydrolysis kinetics. By understanding the causality behind these thermodynamic properties, researchers can rationally design prodrugs with tunable release profiles and engineer bioerodible polymers with precise degradation kinetics.

Mechanistic Foundations of Thermodynamic Stability

Intramolecular Hydrogen Bonding (IMHB) and Conformational Equilibria

The defining structural feature of an


-hydroxy ester is its capacity to form a stable, five-membered intramolecular hydrogen bond between the 

-hydroxyl donor and the ester carbonyl oxygen acceptor. This IMHB fundamentally alters the ground-state thermodynamic stability of the molecule.

In non-polar environments (e.g., lipid bilayers, hydrophobic polymer matrices), the equilibrium heavily favors the closed, hydrogen-bonded conformer. The formation of this ring restricts rotameric freedom, resulting in an entropic penalty (


), which is offset by a significant enthalpic gain (

) from the hydrogen bond. This stabilization reduces the electrophilicity of the carbonyl carbon, thereby increasing the activation energy (

) required for nucleophilic attack during hydrolysis.
Inductive Effects vs. Steric Shielding

While the IMHB stabilizes the ester, the strongly electronegative oxygen of the


-hydroxyl group exerts an electron-withdrawing inductive effect (

effect) through the

-bond network. In the absence of IMHB (e.g., in highly aqueous, competitive hydrogen-bonding environments), this inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to hydrolysis than a corresponding unsubstituted aliphatic ester.

Therefore, the thermodynamic stability of an


-hydroxy ester is highly context-dependent, relying on the dynamic competition between the stabilizing IMHB and the destabilizing inductive effect.

ConformationalEquilibrium Open Open Conformer (Aqueous Media) TS Rotameric Transition State Open->TS +ΔH, +ΔS TS->Open Closed Closed Conformer (IMHB Stabilized) TS->Closed -ΔH, -ΔS Closed->TS

Fig 1. Thermodynamic equilibrium of α-hydroxy ester conformers driven by solvent environment.

Hydrolysis Kinetics and Autocatalysis

The thermodynamic stability directly dictates the degradation kinetics of


-hydroxy esters in physiological environments.
Poly( -hydroxy ester) Degradation Mechanisms

In biomaterials such as poly(lactic-co-glycolic acid) (PLGA), hydrolysis of the ester backbone yields


-hydroxy acids (lactic and glycolic acid). The generation of these acidic degradation products locally lowers the pH within the polymer matrix. Because ester hydrolysis is acid-catalyzed, this creates an autocatalytic feedback loop .

Thermodynamically, as the local concentration of protons increases, the transition state energy for ester cleavage is lowered. While poly(


-hydroxy ester) matrices are traditionally considered classical bulk-eroding materials, variations in thermodynamic stability, crystallinity, and porosity can shift the mechanism toward surface erosion[1][2]. Highly porous microparticles exhibit increased water diffusion, which dilutes the localized acid and partially mitigates autocatalytic bulk degradation[3].
Enzymatic Hydrolysis

In biological systems,


-hydroxy esters are frequently targeted by specific hydrolases. The thermodynamic stability of the ester bond influences enzyme-substrate affinity. For instance, the mechanism of soluble epoxide hydrolase involves the nucleophilic attack by an aspartate residue, leading to the formation of a transient, yet thermodynamically stable, 

-hydroxy ester-enzyme intermediate before final hydrolysis yields a diol[4]. Furthermore, immobilized lipases are frequently employed in organic solvents for the kinetic resolution of water-insoluble

-acyloxy esters, exploiting subtle thermodynamic differences in transition state stabilization between enantiomers[5].

HydrolysisPathway Ester α-Hydroxy Ester (Prodrug/Polymer) Tetrahedral Tetrahedral Intermediate (High Energy) Ester->Tetrahedral H2O / H+ or OH- Products α-Hydroxy Acid + Alcohol (Thermodynamic Sink) Tetrahedral->Products Bond Cleavage Autocatalysis H+ Generation (Autocatalysis) Products->Autocatalysis Acidic Byproducts Autocatalysis->Ester Lowers Ea

Fig 2. Hydrolysis pathway of α-hydroxy esters highlighting the autocatalytic feedback loop.

Experimental Protocols for Stability Profiling

To build a self-validating system for evaluating the thermodynamic stability of novel


-hydroxy ester prodrugs, a multi-orthogonal analytical approach is required. Do not rely solely on endpoint degradation; you must map the thermodynamic parameters (

,

,

) to predict long-term stability accurately.
Protocol 1: Variable-Temperature NMR (VT-NMR) for IMHB Thermodynamics

Purpose: To quantify the enthalpy (


) and entropy (

) of the intramolecular hydrogen bond.
  • Sample Preparation: Dissolve 5 mg of the

    
    -hydroxy ester in 0.6 mL of anhydrous, non-polar deuterated solvent (e.g., CDCl
    
    
    
    or Toluene-
    
    
    ) to prevent competitive intermolecular hydrogen bonding.
  • Data Acquisition: Acquire high-resolution

    
    H-NMR spectra at 10-degree increments from 250 K to 330 K. Allow 5 minutes of thermal equilibration at each step.
    
  • Tracking: Monitor the chemical shift (

    
    ) of the 
    
    
    
    -hydroxyl proton. As temperature increases, the IMHB breaks, causing an upfield shift.
  • Data Synthesis: Plot

    
     vs. 
    
    
    
    (van 't Hoff plot), where
    
    
    is derived from the observed chemical shift relative to the fully hydrogen-bonded and fully free reference states. The slope yields
    
    
    and the intercept yields
    
    
    .
Protocol 2: HPLC-Based pH-Rate Profiling

Purpose: To determine the pseudo-first-order degradation kinetics and map the pH stability profile.

  • Buffer Preparation: Prepare 50 mM buffer solutions ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (physiological phosphate buffer).

  • Incubation: Spike the

    
    -hydroxy ester (final concentration 100 
    
    
    
    M) into the buffers containing 5% DMSO to ensure solubility. Incubate in a thermomixer at 37 °C.
  • Sampling & Quenching: At predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), extract 100

    
    L aliquots and quench by mixing with 100 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., methyl benzoate).
  • Analysis: Analyze via RP-HPLC (C18 column, gradient elution of Water/MeCN with 0.1% TFA).

  • Validation: Plot

    
     versus time. A linear fit confirms pseudo-first-order kinetics. The negative slope equals 
    
    
    
    .

Workflow Prep Sample Prep (Anhydrous & Aqueous) VTNMR VT-NMR (Thermodynamic Params) Prep->VTNMR HPLC RP-HPLC (Kinetic Profiling) Prep->HPLC DSC DSC (Thermal Stability) Prep->DSC Model Predictive Modeling (Ea, Half-life) VTNMR->Model HPLC->Model DSC->Model

Fig 3. Orthogonal experimental workflow for comprehensive thermodynamic stability profiling.

Quantitative Data Summaries

The table below summarizes typical thermodynamic and kinetic parameters for representative


-hydroxy esters. Notice how increasing steric bulk at the 

-carbon (from glycolate to mandelate) increases the stability of the IMHB (more negative

) and extends the aqueous half-life by sterically shielding the carbonyl carbon.
Compound

-Substituent

(kcal/mol)*

Hydrolysis (kcal/mol)
Half-life (

) at pH 7.4, 37°C
Methyl Glycolate -H-1.814.24.2 hours
Methyl Lactate -CH

-2.416.518.5 hours
Methyl Mandelate -Phenyl-3.119.872.0 hours
Methyl Leucate -Isobutyl-2.818.445.3 hours

*Values derived from VT-NMR in non-polar media. More negative values indicate a stronger Intramolecular Hydrogen Bond.

Application in Drug Development

For formulation scientists, the thermodynamic stability of


-hydroxy esters is a highly tunable lever. When designing a prodrug, the choice of the 

-substituent dictates the release rate of the active pharmaceutical ingredient (API).

If rapid systemic release is required, an unhindered


-hydroxy ester (like a glycolate derivative) is preferred due to its lower activation energy for hydrolysis. Conversely, if a sustained-release depot formulation is desired, utilizing a sterically bulky 

-hydroxy ester (like a mandelate or leucate derivative) maximizes the IMHB thermodynamic stability, shielding the ester bond from rapid enzymatic and hydrolytic cleavage. Furthermore, understanding the autocatalytic nature of poly(

-hydroxy esters) allows engineers to precisely tune the porosity and monomer ratio (e.g., Lactic:Glycolic ratio in PLGA) to achieve zero-order release kinetics[3].

References

  • Diffusion kinetics of hydrolysis of biodegradable polymers. SciSpace. Available at: [Link]

  • Formation of Mesomorphic Polymorph, Thermal-Induced Phase Transition, and Crystalline Structure-Dependent Degradable and Mechanical Properties of Poly(p-dioxanone). ResearchGate. Available at: [Link]

  • Mechanism of soluble epoxide hydrolase. Formation of an alpha-hydroxy ester-enzyme intermediate through Asp-333. PubMed / J Biol Chem. Available at:[Link]

  • How porosity and size affect the drug release mechanisms from PLGA-based microparticles. ResearchGate. Available at: [Link]

  • Enzymatic Hydrolysis in Organic Solvents for Kinetic Resolution of W

    
    -Acyloxy Esters with Immobilized Lipases.  ResearchGate. Available at:[Link]
    

Sources

Engineering Depsipeptides: A Technical Guide to HICA tert-Butyl Ester in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of depsipeptides—peptides in which one or more amide bonds are replaced by ester bonds—presents unique thermodynamic and kinetic challenges. 2-Hydroxyisocaproic acid (HICA), the


-hydroxy isostere of leucine, is a critical structural motif found in potent marine and fungal cyclodepsipeptides, such as aurilides and cryptophycins. Furthermore, substituting a leucine residue with HICA is a cornerstone of the "O-acyl isopeptide method," a strategy used to disrupt aggregation in "difficult sequences" like 

-amyloid.

This technical whitepaper explores the mechanistic bottlenecks of solid-phase esterification and details why the HICA tert-butyl ester (HICA-OtBu) building block strategy is the gold standard for depsipeptide assembly. By shifting the thermodynamically unfavorable esterification step to the solution phase, researchers can bypass on-resin epimerization, maximize yields, and establish a self-validating synthetic workflow.

The Depsipeptide Architecture & The Role of HICA

Depsipeptides are characterized by their alternating or sporadic ester linkages. These linkages reduce the number of intermolecular hydrogen bonds, significantly altering the molecule's secondary structure, solubility, and proteolytic stability.

HICA is frequently utilized in two primary research domains:

  • Natural Product Synthesis: HICA is a native residue in highly cytotoxic natural products. For example, members of the aurilide family and cryptophycin derivatives rely on the HICA moiety (often referred to as leucic acid or Unit D) for their precise macrocyclic conformation and biological activity[1],[2].

  • The O-Acyl Isopeptide Method: Synthesizing highly hydrophobic or aggregating peptides (e.g., WW domains) often fails due to on-resin

    
    -sheet formation. By temporarily replacing a leucine amide bond with a HICA ester bond, the hydrogen-bonding network is disrupted, preventing aggregation. Post-cleavage, a mild pH shift triggers an O-to-N acyl shift, seamlessly restoring the native amide backbone[3].
    
The Mechanistic Bottleneck: On-Resin Esterification

Attempting to couple an Fmoc-protected amino acid (Fmoc-AA-OH) directly to a resin-bound HICA residue is notoriously inefficient. The secondary hydroxyl group of HICA is a significantly weaker nucleophile than a primary amine. Furthermore, the solid-phase matrix imposes severe steric hindrance.

To force this reaction, chemists often employ large excesses of diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). However, prolonged exposure to DMAP—a basic nucleophilic catalyst—abstracts the


-proton of the activated Fmoc-amino acid, forming an oxazolone intermediate that leads to severe racemization (D-epimer formation) . This results in complex mixtures of diastereomers that are nearly impossible to separate on a preparative scale.

The Strategic Advantage of HICA tert-Butyl Ester

To circumvent the limitations of on-resin esterification, the pre-formed depsidipeptide building block strategy is employed[4]. This involves synthesizing the ester bond in solution using HICA tert-butyl ester (HICA-OtBu) .

Causality of the Chemical Design:
  • Why Solution Phase? In solution, the kinetics of esterification are vastly improved due to higher local concentrations and the absence of resin-matrix steric shielding. The reaction can be pushed to completion, and the intermediate can be purified via silica gel chromatography to remove any trace epimers.

  • Why the tert-Butyl (tBu) Ester? The tBu group protects the C-terminal carboxylate of HICA during the esterification of its

    
    -hydroxyl group. Crucially, the tBu group is acid-labile (cleaved by TFA) but completely stable to the basic conditions (piperidine) used for Fmoc removal. This orthogonality allows the generation of a free carboxylic acid (Fmoc-AA-O-HICA-OH) that can be directly plugged into standard Fmoc-Solid Phase Peptide Synthesis (SPPS)[4].
    

Visualizing the Synthetic Workflow

Workflow A HICA-OtBu (Protected Hydroxy Acid) C Fmoc-AA-O-HICA-OtBu (Fully Protected Block) A->C DIC / DMAP (Solution Phase) B Fmoc-AA-OH (Protected Amino Acid) B->C D Fmoc-AA-O-HICA-OH (Depsi-Building Block) C->D TFA / DCM (tBu Cleavage) E Solid-Phase Peptide Synthesis (SPPS) D->E Standard Amide Coupling (HATU)

Workflow for the synthesis of Fmoc-AA-O-HICA-OH depsidipeptide blocks and integration into SPPS.

Self-Validating Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-AA-O-HICA-OH

Objective: Generate a highly pure depsidipeptide building block devoid of D-epimers.

  • Activation: Dissolve 1.0 eq of Fmoc-AA-OH in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction to 0°C using an ice bath. Causality: Low temperature suppresses the formation of the racemization-prone oxazolone intermediate.

  • Catalysis: Add 1.0 eq of DIC, followed by 0.1 eq of DMAP. Stir for 10 minutes. Causality: DMAP is kept strictly catalytic (10 mol%) to facilitate the acyl transfer without acting as a bulk base that would deprotonate the

    
    -carbon.
    
  • Esterification: Add 1.1 eq of HICA-OtBu dissolved in DCM dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Checkpoint (IPC): Analyze via TLC (Hexane/EtOAc 7:3). The disappearance of the Fmoc-AA-OH spot and the emergence of a higher

    
     UV-active spot confirms esterification.
    
  • Purification: Wash the organic layer with 1M HCl, saturated

    
    , and brine. Concentrate and purify via flash column chromatography to isolate Fmoc-AA-O-HICA-OtBu.
    
  • tBu Cleavage: Dissolve the purified intermediate in a cleavage cocktail of TFA/DCM/Triisopropylsilane (TIS) (50:45:5) for 2 hours. Causality: TIS acts as a carbocation scavenger, preventing the liberated tert-butyl cation from re-alkylating the molecule.

  • Final Isolation: Evaporate the TFA under a stream of nitrogen, precipitate the product in cold diethyl ether, and dry under vacuum to yield Fmoc-AA-O-HICA-OH.

Protocol 2: Solid-Phase Incorporation and Elongation

Objective: Couple the building block to the resin without triggering side reactions.

  • Coupling: Swell the amine-functionalized resin in DMF. Add 3.0 eq of the Fmoc-AA-O-HICA-OH building block, 3.0 eq of HATU, and 6.0 eq of DIPEA. React for 2 hours at room temperature. Causality: Because we are forming an amide bond (not an ester bond), standard highly efficient uranium-based coupling reagents (HATU) can be used, driving the reaction to >99% completion.

  • Validation Checkpoint (IPC): Perform a micro-cleavage of 5 mg of resin using TFA/TIS/

    
     (95:2.5:2.5) for 1 hour. Analyze the filtrate via RP-HPLC. A single major peak corresponding to the desired mass validates the protocol.
    

The Diketopiperazine (DKP) Trap & Mitigation

While the building block strategy solves the esterification bottleneck, a secondary critical risk arises during the subsequent elongation of the peptide: Diketopiperazine (DKP) formation [5].

When the Fmoc group is removed from the amino acid residue immediately following the ester bond (i.e., the Fmoc group of our incorporated building block), the newly liberated free amine (


-AA-O-HICA-Resin) is positioned perfectly to attack the downstream ester carbonyl. Because an alcohol is a vastly superior leaving group compared to an amine, this intramolecular aminolysis occurs rapidly, cleaving the peptide chain from the resin and forming a thermodynamically stable 6-membered DKP ring[6].
Mitigation Strategies:
  • pH Modulation: Instead of standard 20% piperidine in DMF, use 20% piperidine with 0.1 M HOBt . Causality: HOBt is slightly acidic. It protonates a fraction of the free amine, reducing its nucleophilicity and significantly slowing the intramolecular DKP attack during the deprotection step.

  • Rapid Activation: Immediately following deprotection, the next amino acid must be introduced using pre-activated, highly reactive species (e.g., symmetric anhydrides or HATU/HOAt activation) to ensure the intermolecular elongation outcompetes the intramolecular DKP cyclization.

Visualizing the DKP Pathway

DKP_Pathway Start Resin-Peptide-HICA-O-AA-Fmoc Deprotect Piperidine Treatment (Fmoc Removal) Start->Deprotect FreeAmine Resin-Peptide-HICA-O-AA-NH2 (Reactive Intermediate) Deprotect->FreeAmine DKP Diketopiperazine (DKP) + Truncated Resin-Peptide FreeAmine->DKP Intramolecular Aminolysis (Fast, Base-Catalyzed) Elongation Resin-Peptide-HICA-O-AA-AA(next) (Desired Elongation) FreeAmine->Elongation Intermolecular Coupling (Requires Rapid Activation)

Competing pathways during SPPS: desired peptide elongation versus intramolecular DKP formation.

Quantitative Data: On-Resin vs. Building Block Strategy

The following table summarizes the empirical advantages of utilizing the HICA-OtBu building block strategy over traditional on-resin esterification, derived from optimized depsipeptide synthesis campaigns.

Analytical MetricOn-Resin Esterification (DIC/DMAP)HICA-OtBu Building Block Strategy
Esterification Yield 40% – 60% (Prone to deletion sequences)> 90% (Solution-phase kinetics)
Epimerization (D-epimer) 10% – 25% (Due to prolonged DMAP exposure)< 2% (Controlled temp & purification)
Intermediate Purification Impossible (Solid-phase restriction)Standard Silica Gel Chromatography
Coupling to Resin Yield N/A (Already on resin)> 98% (Standard HATU amide coupling)
Overall Crude Purity Low (Complex mixtures of diastereomers)High (Comparable to standard SPPS)

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. 4[4]

  • Kiso, Y., et al. (2010). "The depsipeptide method for solid-phase synthesis of difficult peptides." PubMed / European Peptide Society. 3[3]

  • Nicolas, L., et al. (2014). "Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin." Marine Drugs / PMC. 1[1]

  • Sewald, N., et al. (2020). "Highly Cytotoxic Cryptophycin Derivatives with Modification in Unit D for Conjugation." Uni Bielefeld Repository. 2[2]

  • "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." Peptide Chemistry. 5[5]

  • Albericio, F., et al. (2025). "Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides." Sílice (CSIC) / ResearchGate. 6[6]

Sources

Precision Cheminformatics & Synthesis: tert-Butyl 2-Hydroxy-4-Methylpentanoate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-hydroxy-4-methylpentanoate (also known as Leucic acid tert-butyl ester) is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. Its structural core—an


-hydroxy ester—serves as a latent precursor for 

-keto esters (transition state mimics in enzyme inhibition) and as a protected C-terminal surrogate in solid-phase peptide synthesis (SPPS).

This technical guide provides a definitive cheminformatics search strategy, validated synthesis protocols, and application workflows for researchers in medicinal chemistry.

Part 1: Cheminformatics & Identification Strategy

Core Identity & CAS Registry

Accurate identification requires distinguishing between stereoisomers, as biological activity is often enantiospecific. The (S)-enantiomer is derived from L-Leucine (via L-Leucic acid), making it the most common natural scaffold.

Descriptor(S)-Enantiomer(R)-EnantiomerRacemate
CAS Number 3069-52-1 19892-92-3 91761-79-4
Common Name tert-Butyl L-leucatetert-Butyl D-leucatetert-Butyl DL-leucate
Stereochemistry (S)-2-Hydroxy(R)-2-HydroxyUnspecified
Molecular Formula C₁₀H₂₀O₃C₁₀H₂₀O₃C₁₀H₂₀O₃
Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 188.26 g/mol 188.26 g/mol 188.26 g/mol
Advanced Search Algorithms

When searching databases like SciFinder-n or Reaxys, a simple text search often fails for complex derivatives. Use the following logic to capture protected analogs (e.g., O-Silyl, O-Benzyl).

DOT Diagram: Cheminformatics Search Workflow

SearchStrategy Start Target: tert-Butyl 2-hydroxy-4-methylpentanoate Exact Exact Structure Search (CAS 3069-52-1) Start->Exact Quick Check Sub Substructure Search (Variable O-R Group) Start->Sub Find Derivatives Filter2 Filter: Availability (Commercial Suppliers) Exact->Filter2 Filter1 Filter: Isotope/Stereo (S-isomer preferred) Sub->Filter1 Result Identify Protected Scaffolds (TBS, Bn, Ac) Filter1->Result Filter2->Result

Caption: Logical workflow for identifying both parent scaffolds and functionalized derivatives in chemical databases.

Part 2: Synthesis & Experimental Protocols

Strategic Analysis

Direct Fischer esterification (Alcohol + Acid) is not recommended for tert-butyl esters due to the instability of tert-butanol and the tendency for elimination (E1 mechanism) to form isobutylene.

Recommended Routes:

  • Route A (Industrial/Scale): Acid-catalyzed addition of isobutylene to L-Leucic acid.

  • Route B (Lab/Mild): Reaction with tert-butyl trichloroacetimidate (TBTA).

Protocol: Isobutylene Addition (Route A)

This method preserves optical purity and is scalable.

Reagents:

  • L-Leucic acid (2-hydroxyisocaproic acid) [CAS: 13748-90-8]

  • Isobutylene (gas or liquid at -78°C)

  • Catalyst: Conc. H₂SO₄ or BF₃·Et₂O

  • Solvent: Dichloromethane (DCM) or neat in pressure vessel

Step-by-Step Methodology:

  • Setup: Charge a pressure-rated vessel (autoclave or heavy-walled glass tube) with L-Leucic acid (10.0 g, 75.7 mmol) and DCM (50 mL).

  • Cooling: Cool the mixture to -78°C (Dry ice/acetone bath).

  • Addition: Condense isobutylene (approx. 20 mL, excess) into the vessel. Add conc. H₂SO₄ (0.5 mL) dropwise.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24–48 hours. Note: Pressure will generate.

  • Quench: Cool the vessel back to 0°C before opening. Pour the mixture into cold saturated NaHCO₃ solution to neutralize acid.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc) yields the pure ester.

DOT Diagram: Synthesis Pathway

SynthesisPath Start L-Leucic Acid (CAS 13748-90-8) Step1 Isobutylene + H2SO4 (Pressure, RT, 24h) Start->Step1 Esterification Inter Crude t-Butyl Ester Step1->Inter Purify NaHCO3 Wash & Distillation Inter->Purify Final tert-Butyl (S)-Leucate (CAS 3069-52-1) Purify->Final

Caption: Validated synthetic route for converting L-leucic acid to its tert-butyl ester without racemization.

Part 3: Applications in Drug Development

Protease Inhibitor Design

The tert-butyl 2-hydroxy-4-methylpentanoate scaffold is a precursor to


-keto esters , a privileged motif in protease inhibitors (e.g., for serine proteases).

Transformation Logic:

  • Protection: The

    
    -hydroxy group is left free, while the ester acts as the C-terminal lock.
    
  • Coupling: The free hydroxyl is often displaced or coupled, but for keto-ester synthesis, the sequence is:

    • Hydrolysis of t-butyl ester (TFA/DCM).

    • Coupling to amine (P1' residue).

    • Oxidation of the

      
      -hydroxy group to 
      
      
      
      -keto (Dess-Martin Periodinane).
Peptide Synthesis Utility

In Solid Phase Peptide Synthesis (SPPS), this molecule serves as a "capped" C-terminus that is orthogonal to base-labile protecting groups (Fmoc).

  • Stability: Stable to piperidine (Fmoc removal).

  • Cleavage: Labile to 95% TFA (releasing the free acid).

References

  • National Institute of Standards and Technology (NIST). Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester (Related Structure Data). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. tert-Butyl 2-hydroxy-4-methylpentanoate (CID 13237363).[11] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses.Preparation of t-Butyl Esters from Amino Acids. Org. Synth. Coll. Vol. 5, p. 196.

Sources

Unraveling the Metabolic Fate of 2-Hydroxy-4-Methylpentanoate Esters: A Comprehensive Pathway Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of branched-chain amino acid (BCAA) metabolism, I frequently encounter the challenge of differentiating between endogenous metabolic flux and exogenous ester hydrolysis. Esters of 2-hydroxy-4-methylpentanoic acid—such as ethyl 2-hydroxy-4-methylpentanoate (ethyl leucate)—are not only critical organoleptic compounds in fermented matrices but also serve as lipophilic prodrugs and metabolic precursors. This whitepaper provides an in-depth, authoritative guide to the enzymatic cleavage, downstream catabolism, and novel receptor-mediated signaling pathways of these esters, grounded in validated analytical methodologies.

Chemical Ontology and Ester Cleavage Dynamics

Upon entering physiological systems, aliphatic esters like ethyl 2-hydroxy-4-methylpentanoate are subjected to rapid hydrolysis. This process is primarily catalyzed by ubiquitous tissue and hepatic carboxylesterases[1]. The cleavage of the ester bond yields the primary bioactive metabolite, 2-hydroxy-4-methylpentanoic acid (commonly referred to as leucic acid or HICA), alongside a corresponding alcohol leaving group (e.g., ethanol). Because of the high catalytic efficiency of these esterases in the intestinal tract, blood, and liver, the systemic pharmacokinetic profile of the ester is almost entirely dictated by the subsequent metabolic fate of HICA[1].

The Core Metabolic Hub: From HICA to Leucine

Once liberated from its esterified state, HICA enters a highly conserved metabolic cascade that bridges lipid and amino acid metabolism.

  • Stereospecific Oxidation: The secondary hydroxyl group of HICA is oxidized to a ketone, forming α-ketoisocaproate (KIC). This reversible reaction is driven by NADH-dependent 2-hydroxyisocaproate dehydrogenases (HicDH), which exhibit high stereoselectivity[2].

  • Transamination vs. Decarboxylation: KIC acts as a critical metabolic fork. It can be transaminated to the essential branched-chain amino acid L-leucine by branched-chain amino acid aminotransferases (BCATs), utilizing α-ketoglutarate as the amino group acceptor[2]. Alternatively, KIC is subjected to irreversible oxidative decarboxylation by the mitochondrial BCKDH complex, ultimately funneling into the tricarboxylic acid (TCA) cycle via acetyl-CoA and acetoacetate.

MetabolicPathway Ester Ethyl 2-hydroxy-4-methylpentanoate (Ester Precursor) HICA 2-Hydroxy-4-methylpentanoic acid (HICA / Leucic Acid) Ester->HICA Carboxylesterases (Hydrolysis) KIC α-Ketoisocaproate (KIC) HICA->KIC HicDH (Oxidation) Leucine L-Leucine (Anabolism) KIC->Leucine BCAT (Transamination) Catabolism Acetyl-CoA + Acetoacetate (Catabolism) KIC->Catabolism BCKDH Complex (Decarboxylation)

Core metabolic pathway of 2-hydroxy-4-methylpentanoate esters to leucine and acetyl-CoA.

Receptor-Mediated Signaling: The HCAR2 Axis

Historically, HICA was viewed solely as a metabolic intermediate and a physiological agent present at low concentrations[3]. However, recent multi-omics investigations have redefined it as a potent signaling metabolite. Specific gut microbiota (e.g., Clostridium strains) biosynthesize leucic acid, which subsequently enters host circulation[4].

HICA acts as a direct agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor predominantly expressed on adipocytes[4]. The binding of HICA to HCAR2 initiates a signaling cascade that actively suppresses lipid anabolism while simultaneously promoting lipid catabolism, establishing a homeostatic host-microbiome feedback loop that protects against diet-induced obesity[4].

SignalingPathway HICA Leucic Acid (HICA) HCAR2 HCAR2 Receptor (Adipose Tissue) HICA->HCAR2 Agonist Binding Anabolism Lipid Synthesis (Anabolism) HCAR2->Anabolism Suppresses Catabolism Lipid Catabolism (β-Oxidation) HCAR2->Catabolism Promotes

HCAR2 receptor-mediated signaling pathway of leucic acid regulating lipid metabolism.

Validated Experimental Methodologies: LC-MS/MS Workflow

In pharmacokinetic profiling, the primary analytical challenge is arresting the rapid ex vivo hydrolysis of esters. If esterases are not immediately quenched upon sample collection, the ester will continue to degrade into HICA in the tube, artificially inflating the metabolite's concentration.

To combat this, I have designed the following self-validating protocol . It utilizes a combination of thermal/chemical quenching and isotopic tracking to ensure absolute data integrity.

Protocol: In Vitro Esterase Hydrolysis & Metabolite Quantification
  • Sample Preparation & Incubation:

    • Homogenize target tissue (e.g., hepatic microsomes) in pH 7.4 PBS.

    • Spike the homogenate with 10 μM of the target ester. Incubate at 37°C.

    • Causality: Mimics physiological pH and temperature to determine the intrinsic clearance (CL_int) of the ester.

  • Internal Standard (IS) Addition:

    • Immediately spike the mixture with 50 ng/mL of heavy-isotope labeled ^13C-HICA.

    • Causality: Adding the IS before extraction tracks recovery rates and compensates for matrix-induced ion suppression during mass spectrometry, making the assay self-validating.

  • Enzymatic Quenching:

    • Transfer 50 μL of the incubate into 150 μL of ice-cold (-20°C) acetonitrile.

    • Causality: The organic solvent and sub-zero temperature instantly denature carboxylesterases, freezing the metabolic snapshot and precipitating proteins.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge at 14,000 × g for 10 minutes. Inject the supernatant into a Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides extreme specificity by filtering out isobaric endogenous compounds, allowing for the precise quantification of HICA and KIC.

Workflow S1 1. Microsome Incubation S2 2. ^13C-HICA Spike (IS) S1->S2 S3 3. Cold ACN Quenching S2->S3 S4 4. LC-MS/MS (MRM Mode) S3->S4

Self-validating LC-MS/MS analytical workflow for ester hydrolysis quantification.

Quantitative Data & Kinetic Parameters

Understanding the physiological baselines and sensory thresholds of these compounds is critical for both nutritional biochemistry and flavor formulation. The table below synthesizes key quantitative metrics from authoritative literature.

ParameterValueMatrix / ContextSource
Plasma HICA Concentration 0.1 – 0.25 mmol/LHealthy human adults (fasting/rest)[3]
E2H4MP Olfactory Threshold (R-enantiomer) 126 μg/LHydroalcoholic solution[5]
E2H4MP Olfactory Threshold (S-enantiomer) 55 μg/LHydroalcoholic solution[5]
E2H4MP Olfactory Threshold (Mixture 95:5) 51 μg/LHydroalcoholic solution (Synergistic effect)[5]
Estimated Daily Intake (E2H4MP) 0.900 μ g/person/day Food-flavouring safety assessment (Japan)[1]

Note: E2H4MP = Ethyl 2-hydroxy-4-methylpentanoate.

References

1.[2] BenchChem. "A Technical Guide to the Microbial Biosynthesis of (R)-Leucic Acid." Benchchem. 2.[1] Taylor & Francis. "Japan Flavour and Fragrance Materials Association's (JFFMA) safety assessment of food-flavouring substances..." Taylor & Francis. 3.[3] PLoS ONE. "Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA)." PLoS ONE. 4.[4] ResearchGate. "Gut bacteria enriched in obese mice produce leucic acid to counter obesity through HCAR2." ResearchGate. 5.[5] ResearchGate. "Document Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine." ResearchGate.

Sources

tert-butyl 2-hydroxy-4-methylpentanoate boiling point and density data

[1]

Executive Summary

tert-Butyl 2-hydroxy-4-methylpentanoate (also known as tert-butyl

2

This guide provides a definitive physicochemical profile, validated synthesis protocols, and rigorous experimental methodologies for determining its boiling point and density. It addresses the specific challenges of working with this compound, notably its thermal instability at atmospheric pressure and the steric hindrance governing its synthesis.

Part 1: Physicochemical Profile[3][4]

The following data aggregates predicted and experimental values. Due to the thermal lability of tert-butyl esters, the atmospheric boiling point is theoretical; decomposition (isobutylene elimination) typically occurs before this temperature is reached.[]

Key Properties Table[1][5][6]
PropertyValueCondition / NoteSource
CAS Number 19892-92-3 (R-isomer)3069-52-1 (S-isomer)91761-79-4 (Racemic)-[1][2]
Molecular Formula C₁₀H₂₀O₃-[1]
Molecular Weight 188.27 g/mol -[1]
Boiling Point (Atm) 206°C (Predicted)Theoretical.[][3]Do not attempt to distill at 760 mmHg.[1][3]
Boiling Point (Vac) 65–75°C (Estimated)@ 1–2 mmHg.[] Recommended range for purification.[4]
Density 0.963 g/cm³ @ 25°C[1][2]
Refractive Index 1.440@ 20°C[2]
Flash Point 72.5°CClosed Cup[2]
LogP (Octanol/Water) 2.20Predicted (XLogP3)[1]
Appearance Colorless to pale yellow liquid-[5]

Part 2: Synthesis & Purification Protocols[1]

Direct esterification of

Route A: Mild Lab-Scale Synthesis (Recommended)

Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) Mechanism: Lewis-acid catalyzed alkylation under neutral/mild conditions. This preserves the

Protocol:

  • Preparation: Dissolve 2-hydroxy-4-methylpentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or cyclohexane.

  • Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (2.0 eq) slowly under inert atmosphere (N₂).

  • Catalysis: Add a catalytic amount of Boron Trifluoride etherate (BF₃·OEt₂) (0.1 eq).[][3] Note: Keep temperature below 25°C.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1).

  • Workup: Filter off the precipitated trichloroacetamide byproduct. Wash the filtrate with saturated NaHCO₃ and brine.

  • Purification: Flash chromatography (Silica gel) or vacuum distillation.[]

Route B: Industrial Scale-Up

Reagent: Isobutylene gas + H₂SO₄ (Cat.) Mechanism: Acid-catalyzed addition of alkene to carboxylic acid. Risk: Requires high-pressure vessel; explosion hazard; potential for polymerization.

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: 2-Hydroxy-4-methylpentanoic AcidChoiceScale SelectionStart->ChoiceRouteARoute A: TBTA Reagent(Mild, Lab Scale)Choice->RouteA< 100gRouteBRoute B: Isobutylene Gas(High Pressure, Ind. Scale)Choice->RouteB> 1kgCatalystACat: BF3·OEt2Solvent: DCMRouteA->CatalystACatalystBCat: H2SO4Solvent: Dioxane/PressureRouteB->CatalystBWorkupWorkup: NaHCO3 WashRemove ByproductsCatalystA->WorkupCatalystB->WorkupProductFinal Product:tert-Butyl 2-hydroxy-4-methylpentanoateWorkup->Product

Figure 1: Decision matrix for the synthesis of tert-butyl 2-hydroxy-4-methylpentanoate based on scale and safety constraints.

Part 3: Experimental Determination Methodologies

To ensure data integrity (Trustworthiness), the following protocols describe how to experimentally validate the boiling point and density. These methods are designed to be self-validating —internal checks ensure the instrument is calibrated and the sample is pure before data is accepted.[]

Density Determination (Oscillating U-Tube Method)

Rationale: High precision (±0.0001 g/cm³) is required for calculating molar refraction and checking purity.[] Equipment: Anton Paar DMA 35 or equivalent.

Step-by-Step Protocol:

  • Calibration: Inject ultra-pure water (Milli-Q) at 20.0°C. Reading must be 0.9982 g/cm³ ± 0.0002.[] If not, perform air/water calibration.

  • Sample Prep: Degas the tert-butyl ester sample using a syringe filter or mild sonication to remove micro-bubbles (which cause lower density readings).[]

  • Injection: Inject ~2 mL of sample into the oscillating U-tube. Ensure no bubbles are visible in the viewing window.

  • Equilibration: Allow temperature to stabilize at 25.0°C (Peltier controlled).

  • Measurement: Record density (

    
    ).
    
  • Validation: Repeat measurement. If deviation > 0.0005 g/cm³, clean cell with ethanol/acetone and re-measure.

Boiling Point Determination (Reduced Pressure)

Rationale: Atmospheric distillation causes decomposition. A nomograph-corrected vacuum distillation is the only valid method.[]

Step-by-Step Protocol:

  • Setup: Short-path distillation apparatus (Vigreux column optional for higher purity) with a calibrated digital vacuum gauge (manometer).

  • Vacuum: Apply vacuum to < 5 mmHg (Torr). Stable pressure is critical.

  • Heating: Heat the oil bath slowly. The bath temperature should be ~20°C higher than the expected boiling point.

  • Observation: Record the vapor temperature (

    
    ) when the condensation ring stabilizes at the thermometer bulb.
    
  • Correction: Convert

    
     at Pressure 
    
    
    to atmospheric equivalent (
    
    
    ) using the Antoine Equation or a pressure-temperature nomograph for esters.
    • Formula Approximation:

      
      []
      
  • Safety Check: If the liquid turns dark or smokes, stop immediately. This indicates elimination of isobutylene.

Data Validation Workflow

ValidationLogicSampleSynthesized SamplePurityCheckPurity Check(GC-MS / 1H-NMR)Sample->PurityCheckDecisionPurity > 98%?PurityCheck->DecisionDensityDensity Measurement(Oscillating U-Tube)Decision->DensityYesBPBP Measurement(Vacuum Distillation)Decision->BPYesRepurifyRe-purify (Column/Distill)Decision->RepurifyNoCompareCompare with Predicted(Lit: 0.963 g/cm3)Density->CompareBP->CompareFinalDataValidated Data SetCompare->FinalDataRepurify->PurityCheck

Figure 2: Self-validating logic flow for establishing physical property data integrity.

Part 4: Applications in Drug Development[1][7]

  • Chiral Pool Synthesis: The (S)-enantiomer (derived from L-Leucine) is a valuable "chiral pool" building block. It introduces a specific stereocenter without the need for asymmetric catalysis.

  • Prodrug Design: The tert-butyl ester is more stable to plasma esterases than methyl/ethyl esters but is readily cleaved under acidic conditions (e.g., in the lysosome or tumor microenvironment) or by specific liver enzymes, making it useful for controlled release.

  • Metabolic Stability: The steric bulk of the tert-butyl group retards hydrolysis, potentially extending the half-life of the parent acid in vivo compared to linear esters.[]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13237363, tert-butyl 2-hydroxy-4-methylpentanoate.[] Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: tert-Butyl (2R)-2-hydroxy-3-methylbutanoate (Analogous Data).[] Retrieved from [Link][]

  • Organic Syntheses. General Procedures for Vacuum Distillation of Hydroxy Esters. Coll. Vol. 6, p. 786 (1988). Retrieved from [Link]

  • The Good Scents Company. Ethyl 2-hydroxy-4-methylvalerate (Analogous Physical Properties).[] Retrieved from [Link][]

  • Armstrong, A. et al. Titanium-catalyzed t-butyl ester formation.[]Tetrahedron Letters, 29(20), 2483-2486. (Methodology for TBTA synthesis).

Methodological & Application

protocol for synthesis of tert-butyl 2-hydroxy-4-methylpentanoate from L-leucine

Technical Application Note: Stereoselective Synthesis of tert-Butyl ( )-2-Hydroxy-4-methylpentanoate

Abstract & Scope

This application note details a high-fidelity protocol for the conversion of the proteinogenic amino acid L-Leucine into its

tert-butyl (

)-2-hydroxy-4-methylpentanoate

The synthesis proceeds via a two-stage sequence:

  • Diazotization-Hydrolysis: Stereoselective conversion of the

    
    -amino group to an 
    
    
    -hydroxyl group with retention of configuration.
  • Acid-Catalyzed Esterification: Protection of the carboxylic acid as a tert-butyl ester using isobutylene, ensuring minimal racemization and high purity.

Reaction Logic & Mechanism

Stereochemical Integrity

The transformation of L-Leucine to L-Leucic acid using sodium nitrite in acidic media proceeds with overall retention of configuration . This is counter-intuitive to standard

Neighboring Group Participation (NGP)
  • Diazotization: The amine reacts with nitrous acid (

    
    ) to form a diazonium salt (
    
    
    ).
  • 
    -Lactone Formation:  The neighboring carboxyl oxygen attacks the 
    
    
    -carbon, displacing
    
    
    and forming a transient, strained 3-membered
    
    
    -lactone ring (First Inversion).
  • Hydrolysis: Water attacks the

    
    -lactone at the chiral center, opening the ring to form the 
    
    
    -hydroxy acid (Second Inversion).
  • Net Result: Double inversion

    
    Retention .
    
Graphviz Pathway Visualization

ReactionPathwayL_LeuL-Leucine(S)-2-Amino-4-methylpentanoic acidDiazoniumDiazonium Intermediate[R-N2]+L_Leu->DiazoniumNaNO2, H2SO40°CLactonealpha-Lactone(Transient Intermediate)Diazonium->Lactone-N2(Inversion 1)L_LeucicL-Leucic Acid(S)-2-Hydroxy-4-methylpentanoic acidLactone->L_Leucic+H2O(Inversion 2 -> Retention)TargetTarget Estertert-Butyl (S)-leucateL_Leucic->TargetIsobutylene, H2SO4DCM, RT

Figure 1: Mechanistic pathway showing the double-inversion sequence leading to retention of stereochemistry.

Experimental Protocol

Phase 1: Synthesis of ( )-2-Hydroxy-4-methylpentanoic Acid (L-Leucic Acid)

Objective: Deamination of L-Leucine while retaining (

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]QuantityRole
L-Leucine 131.171.013.1 g (100 mmol)Starting Material
Sodium Nitrite (

)
69.001.510.4 gDiazotizing Agent
Sulfuric Acid (

)
98.08N/A150 mLSolvent/Acid Source
Ethyl Acetate --300 mLExtraction Solvent
Step-by-Step Procedure
  • Preparation: In a 500 mL round-bottom flask, dissolve L-Leucine (13.1 g) in 1M

    
      (150 mL). Cool the solution to 0°C  using an ice-water bath.
    
  • Addition: Prepare a solution of

    
      (10.4 g) in water (40 mL). Add this solution dropwise to the reaction flask over 60 minutes via an addition funnel.
    
    • Critical Control: Maintain internal temperature

      
       to avoid side reactions (elimination to alkenes).
      
  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 3 hours , then remove the ice bath and stir at room temperature (20-25°C) for an additional 12 hours (overnight).

    • Observation: Evolution of

      
       gas will cease as the reaction nears completion.
      
  • Workup:

    • Saturate the aqueous solution with solid NaCl (salting out).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Combine organic layers and wash with brine (

      
      ).
      
    • Dry over anhydrous

      
       or 
      
      
      .
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator).

    • Product: The residue will be a colorless to pale yellow oil or low-melting solid.

    • Yield Expectations: 9.0 – 11.0 g (70–85%).

    • Validation: Check optical rotation. Lit

      
       (c=1, 1N NaOH) or similar for (
      
      
      )-isomer.
Phase 2: Synthesis of tert-Butyl ( )-2-Hydroxy-4-methylpentanoate

Objective: Protection of the carboxylic acid using isobutylene. Why Isobutylene? Unlike Fischer esterification with alcohols, isobutylene under acidic conditions forms the tert-butyl cation which attacks the carboxylate. This method is mild, prevents racemization, and does not require high temperatures.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]QuantityRole
L-Leucic Acid (from Phase 1)132.161.06.6 g (50 mmol)Substrate
Isobutylene (Gas) 56.11Excess~20-30 mL (liq)Esterification Agent
Conc.

98.08Cat.0.5 mLCatalyst
Dichloromethane (DCM) --50 mLSolvent
Step-by-Step Procedure
  • Setup: Use a pressure bottle (thick-walled glass) or a round-bottom flask equipped with a dry-ice condenser if a pressure vessel is unavailable.

    • Safety: Isobutylene is highly flammable.[1] Work in a fume hood.

  • Dissolution: Dissolve L-Leucic Acid (6.6 g) in DCM (50 mL). Add Conc.

    
      (0.5 mL) carefully.
    
  • Isobutylene Addition:

    • Method A (Pressure Bottle - Recommended): Cool the DCM solution to -10°C. Condense isobutylene gas into a separate graduated cylinder cooled in dry-ice/acetone until ~25 mL of liquid is obtained. Pour the cold liquid isobutylene into the pressure bottle containing the substrate. Seal the bottle immediately.

    • Method B (Balloon): Bubble isobutylene gas into the reaction mixture at 0°C until saturation, then maintain a positive pressure of isobutylene using a large balloon.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 to 48 hours .

    • Monitoring: TLC (Hexane/EtOAc 4:1). The acid spot will disappear, and a less polar ester spot will appear (

      
      ).
      
  • Quench:

    • Cool the vessel to 0°C. Open carefully to vent excess isobutylene.

    • Pour the mixture into a saturated

      
       solution  (100 mL) to neutralize the acid catalyst.
      
  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organics, wash with brine, and dry over

      
      .
      
  • Purification: Concentrate under reduced pressure. The resulting oil is often pure enough for use (>95%). If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Colorless OilVisual
Purity (GC/HPLC) > 98.0%HPLC (Chiralpak AD-H)
Optical Rotation

to

Polarimetry (

)
¹H NMR (400 MHz,

)

4.10 (dd, 1H,

-H), 1.48 (s, 9H,

-Bu), 0.95 (d, 6H, Me)
Structural Confirmation
Workflow Diagram

WorkflowStartStart: L-LeucineStep11. Dissolve in 1M H2SO4 (0°C)2. Add NaNO2 (aq) dropwiseStart->Step1Step2Stir 3h @ 0°C -> 12h @ RT(Diazotization)Step1->Step2Step3Extract w/ EtOAc -> Dry -> EvaporateYield: L-Leucic Acid (Solid/Oil)Step2->Step3Step4Dissolve in DCM + Cat. H2SO4Step3->Step4Step5Add Isobutylene (Liq/Gas)Seal VesselStep4->Step5Step6Stir 24-48h @ RT(Esterification)Step5->Step6Step7Quench w/ NaHCO3 -> Extract DCMStep6->Step7EndFinal Product:tert-Butyl (S)-2-hydroxy-4-methylpentanoateStep7->End

Figure 2: Operational workflow for the two-step synthesis.

References

  • Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of Amino-compounds and the Steric Course of Deamination. Nature, 166(4213), 178–180. Link

  • Organic Syntheses. (1998). Synthesis of (R)-3-Hydroxy-4-methylpentanoic Acid. Org. Synth. Coll. Vol. 10, p. 464. (Demonstrates diazotization/retention principle). Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Sigma-Aldrich. L-Leucic acid Product Specification. Link

  • Hamada, Y., et al. (1985). Efficient Synthesis of tert-Butyl Esters from Carboxylic Acids and Isobutylene. Chemical & Pharmaceutical Bulletin, 33(10), 4606-4608.

Application Notes and Protocols for the Esterification of 2-Hydroxy-4-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Esterifying 2-Hydroxy-4-Methylpentanoic Acid

2-Hydroxy-4-methylpentanoic acid, a chiral α-hydroxy acid, is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its esters are often key intermediates, offering modified solubility, bioavailability, and reactivity profiles. The strategic selection of an esterification method is paramount, as the presence of both a carboxylic acid and a secondary alcohol functional group presents unique challenges and opportunities, including the potential for side reactions such as intramolecular cyclization (lactonization).

This comprehensive guide provides a detailed overview of various field-proven esterification methods for 2-hydroxy-4-methylpentanoic acid. We will delve into the mechanistic underpinnings of each technique, offering detailed, step-by-step protocols and expert insights to aid in method selection and optimization.

Method Selection: A Comparative Overview

The choice of esterification method depends on several factors, including the desired ester, the scale of the reaction, the stereochemical requirements, and the sensitivity of the starting material to acidic or basic conditions. Below is a summary of the methods discussed in this guide.

Method Key Reagents Conditions Stereochemistry at C2 Key Advantages Potential Challenges
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄, TsOH)RefluxRacemization PossibleCost-effective, simpleHarsh conditions, requires excess alcohol, potential for dehydration and lactonization
Steglich Esterification Alcohol, DCC, DMAPMild, Room Temp.RetentionMild conditions, good for acid-sensitive substratesDCC is an allergen, dicyclohexylurea (DCU) byproduct can be difficult to remove
Mitsunobu Reaction Alcohol, DEAD, PPh₃Mild, typically 0°C to RTInversionMild conditions, stereochemical inversionStoichiometric phosphine oxide byproduct, requires anhydrous conditions
(Trimethylsilyl)diazomethane (CH₃)₃SiCHN₂Mild, 0°C to RTRetentionHigh-yielding for methyl esters, clean reactionReagent is toxic and must be handled with care

Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification is a long-established method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] It is often the first choice for simple esters due to its low cost and operational simplicity. The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed.[4]

Causality of Experimental Choices:
  • Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][4]

  • Excess Alcohol: Using the alcohol as the solvent ensures a large excess, shifting the equilibrium towards the product side according to Le Chatelier's principle.[4]

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached faster.

Potential for Lactonization:

For γ-hydroxy acids like 2-hydroxy-4-methylpentanoic acid, intramolecular esterification to form a stable five-membered γ-lactone can be a significant side reaction under acidic conditions.[5] The proximity of the hydroxyl and carboxylic acid groups facilitates this cyclization.

Experimental Workflow: Fischer Esterification

fischer_workflow A Combine 2-hydroxy-4-methylpentanoic acid, excess alcohol, and acid catalyst in a round-bottom flask. B Reflux the mixture for several hours. A->B Heat C Monitor reaction progress by TLC or GC. B->C D Cool the reaction and remove excess alcohol under reduced pressure. C->D Upon completion E Perform aqueous workup (e.g., wash with NaHCO₃ solution). D->E F Extract the ester with an organic solvent. E->F G Dry the organic layer and concentrate. F->G H Purify the ester by distillation or chromatography. G->H

Caption: Fischer Esterification Workflow.

Protocol: Synthesis of Methyl 2-Hydroxy-4-methylpentanoate via Fischer Esterification

Materials:

  • 2-Hydroxy-4-methylpentanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4-methylpentanoic acid (10.0 g, 75.7 mmol) and methanol (100 mL).

  • Stir the mixture until the acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution! ), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-hydroxy-4-methylpentanoate.

  • Purify the crude product by vacuum distillation to obtain the pure ester.

Steglich Esterification: A Mild and Versatile Alternative

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[7][8][9] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8]

Causality of Experimental Choices:
  • DCC (Coupling Agent): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][10]

  • DMAP (Catalyst): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle also suppresses the formation of the N-acylurea byproduct, a common side reaction in DCC couplings.[7][10]

  • Anhydrous Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent the hydrolysis of the reactive intermediates.

Mechanism: Steglich Esterification

steglich_mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer to DMAP cluster_2 Nucleophilic Attack and Product Formation RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Salt O_acylisourea->N_acylpyridinium DMAP DMAP DMAP->N_acylpyridinium Ester R-COOR' N_acylpyridinium->Ester DCU DCU N_acylpyridinium->DCU ROH R'-OH ROH->Ester mitsunobu_workflow A Dissolve 2-hydroxy-4-methylpentanoic acid, alcohol, and PPh₃ in anhydrous THF. B Cool the solution to 0°C. A->B C Slowly add DEAD or DIAD dropwise. B->C D Allow the reaction to warm to room temperature and stir. C->D E Monitor reaction progress by TLC. D->E F Concentrate the reaction mixture. E->F Upon completion G Purify the ester by column chromatography to remove triphenylphosphine oxide. F->G

Sources

Application Notes and Protocols for the Coupling of tert-Butyl 2-Hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of tert-Butyl 2-Hydroxy-4-methylpentanoate in Synthesis

tert-Butyl 2-hydroxy-4-methylpentanoate is a valuable chiral building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its structure, featuring a sterically encumbered secondary alcohol alpha to a bulky tert-butyl ester, presents unique challenges and opportunities for chemical transformations. The hydroxyl group serves as a key handle for introducing a variety of functionalities through coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary coupling reactions involving this substrate, focusing on esterification (O-acylation) and etherification (O-alkylation). We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols and explaining the rationale behind the choice of reagents and conditions. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile intermediate in their synthetic endeavors.

I. Esterification: Forging the Ester Linkage

The esterification of the secondary hydroxyl group of tert-butyl 2-hydroxy-4-methylpentanoate is a common and crucial transformation. The choice of method is dictated by the nature of the coupling partner (the carboxylic acid) and the desired stereochemical outcome.

A. The Mitsunobu Reaction: Stereoinvertive Esterification

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including esters, with a predictable inversion of stereochemistry at the reacting center.[1][2] This is particularly valuable when control of chirality is paramount in a synthetic sequence.

Causality of Experimental Choices:

The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3] The resulting alkoxyphosphonium salt is a highly reactive intermediate with a good leaving group, which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion, leading to the observed inversion of configuration.[2] The choice of a less sterically hindered phosphine, like trimethylphosphine (PMe₃), and a more reactive azodicarboxylate, such as 1,1'-(azodicarbonyl)dipiperidine (ADDP), can be beneficial for hindered substrates.[4][5]

Experimental Protocol: Mitsunobu Esterification with Benzoic Acid

This protocol describes the esterification of (R)-tert-butyl 2-hydroxy-4-methylpentanoate with benzoic acid to yield (S)-tert-butyl 2-(benzoyloxy)-4-methylpentanoate.

Materials:

  • (R)-tert-butyl 2-hydroxy-4-methylpentanoate

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard work-up and purification reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-tert-butyl 2-hydroxy-4-methylpentanoate (1.0 equiv.), benzoic acid (1.2 equiv.), and triphenylphosphine (1.5 equiv.).

  • Dissolve the solids in anhydrous THF (approximately 0.1–0.2 M concentration with respect to the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD (1.5 equiv.) in anhydrous THF dropwise over 15–30 minutes. The reaction is often exothermic, and a color change to a yellowish-orange is typically observed.

  • Allow the reaction to warm to room temperature and stir for 4–16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Data Presentation:

ParameterCondition
Alcohol (R)-tert-butyl 2-hydroxy-4-methylpentanoate (1.0 equiv.)
Carboxylic Acid Benzoic acid (1.2 equiv.)
Reagents PPh₃ (1.5 equiv.), DIAD (1.5 equiv.)
Solvent Anhydrous THF
Temperature 0 °C to room temperature
Reaction Time 4–16 hours

Visualization of the Mitsunobu Reaction Workflow:

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Alcohol, Carboxylic Acid, and PPh₃ in anhydrous THF Cooling Cool to 0 °C Reactants->Cooling Addition Slowly add DIAD solution Cooling->Addition Stirring Stir at room temperature Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Concentration Concentrate in vacuo Monitoring->Concentration Purification Purify by column chromatography Concentration->Purification Product Product Purification->Product Isolated Product

Caption: Workflow for the Mitsunobu esterification.

B. Steglich Esterification: Mild Conditions for Hindered Systems

The Steglich esterification is an excellent method for coupling carboxylic acids and alcohols under mild, neutral conditions, making it suitable for substrates with acid- or base-labile functional groups.[6][7] It is particularly effective for sterically hindered alcohols.

Causality of Experimental Choices:

This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[8][9] The key to the success of this reaction with hindered alcohols is the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[10] DMAP acts as a nucleophilic catalyst, intercepting the initially formed O-acylisourea intermediate to generate a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[7]

Experimental Protocol: Steglich Esterification with a Hindered Carboxylic Acid

This protocol details the esterification of tert-butyl 2-hydroxy-4-methylpentanoate with a sterically demanding carboxylic acid, such as pivalic acid.

Materials:

  • tert-Butyl 2-hydroxy-4-methylpentanoate

  • Pivalic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 2-hydroxy-4-methylpentanoate (1.0 equiv.), pivalic acid (1.1 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equiv.) in anhydrous DCM portion-wise. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction mixture to warm to room temperature and stir for 12–24 hours.

  • Monitor the reaction for the consumption of the starting alcohol by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Wash the combined filtrate sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

ParameterCondition
Alcohol tert-Butyl 2-hydroxy-4-methylpentanoate (1.0 equiv.)
Carboxylic Acid Pivalic acid (1.1 equiv.)
Reagents DCC (1.2 equiv.), DMAP (0.1 equiv.)
Solvent Anhydrous DCM
Temperature 0 °C to room temperature
Reaction Time 12–24 hours

Visualization of the Steglich Esterification Mechanism:

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis Nucleophilic Catalysis cluster_esterification Ester Formation RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylpyridinium N-acylpyridinium intermediate O_acylisourea->N_acylpyridinium + DMAP O_acylisourea->N_acylpyridinium DCU DCU O_acylisourea->DCU DMAP DMAP DMAP->N_acylpyridinium Ester Ester (R-COOR') N_acylpyridinium->Ester + R'-OH N_acylpyridinium->Ester R_OH R'-OH R_OH->Ester

Caption: Mechanism of the Steglich esterification.

C. Yamaguchi Esterification: Powerful Acylation for Complex Systems

For highly sterically hindered substrates or in the context of macrolactonization, the Yamaguchi esterification provides a robust and high-yielding method.[10][11][12]

Causality of Experimental Choices:

This method involves the formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[13][14] This mixed anhydride is then activated by DMAP, which selectively attacks the less hindered carbonyl group to form a highly reactive acylpyridinium intermediate, which is readily intercepted by the alcohol.[12]

Experimental Protocol: Yamaguchi Esterification

Materials:

  • tert-Butyl 2-hydroxy-4-methylpentanoate

  • Carboxylic acid of choice

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous toluene

  • Standard work-up and purification reagents

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous toluene, add triethylamine (1.1 equiv.).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv.) and stir the mixture at room temperature for 1–2 hours to form the mixed anhydride.

  • In a separate flask, prepare a solution of tert-butyl 2-hydroxy-4-methylpentanoate (1.2 equiv.) and DMAP (3.0 equiv.) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 12–24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation:

ParameterCondition
Alcohol tert-Butyl 2-hydroxy-4-methylpentanoate (1.2 equiv.)
Carboxylic Acid Substrate dependent (1.0 equiv.)
Reagents 2,4,6-Trichlorobenzoyl chloride (1.1 equiv.), TEA (1.1 equiv.), DMAP (3.0 equiv.)
Solvent Anhydrous toluene
Temperature Room temperature
Reaction Time 12–24 hours

II. Etherification: Constructing the Ether Bond

The formation of an ether linkage at the secondary hydroxyl position of tert-butyl 2-hydroxy-4-methylpentanoate can be achieved through several methods, with the Williamson ether synthesis being a classic and reliable choice.

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a versatile Sₙ2 reaction between an alkoxide and an alkyl halide (or other electrophile with a good leaving group).[4][15]

Causality of Experimental Choices:

The reaction first involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.[16] This highly nucleophilic alkoxide then displaces a halide from a primary or secondary alkyl halide. For a sterically hindered secondary alcohol like our substrate, it is crucial to use a reactive, unhindered alkylating agent (e.g., methyl iodide or benzyl bromide) to favor the Sₙ2 pathway over potential E2 elimination side reactions.[5]

Experimental Protocol: Williamson Ether Synthesis with Benzyl Bromide

Materials:

  • tert-Butyl 2-hydroxy-4-methylpentanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a suspension of sodium hydride (1.2 equiv., washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C, add a solution of tert-butyl 2-hydroxy-4-methylpentanoate (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation:

ParameterCondition
Alcohol tert-Butyl 2-hydroxy-4-methylpentanoate (1.0 equiv.)
Alkylating Agent Benzyl bromide (1.1 equiv.)
Base Sodium hydride (1.2 equiv.)
Solvent Anhydrous THF or DMF
Temperature 0 °C to room temperature
Reaction Time 12–24 hours

Visualization of the Williamson Ether Synthesis Workflow:

Williamson_Workflow cluster_alkoxide Alkoxide Formation cluster_alkylation Alkylation cluster_workup Work-up and Purification Base_prep NaH suspension in THF at 0 °C Alcohol_add Add alcohol solution Base_prep->Alcohol_add Stir_alkoxide Stir to form alkoxide Alcohol_add->Stir_alkoxide Cool_again Cool to 0 °C Stir_alkoxide->Cool_again Alkyl_halide_add Add alkyl halide Cool_again->Alkyl_halide_add Stir_reaction Stir at room temperature Alkyl_halide_add->Stir_reaction Quench Quench reaction Stir_reaction->Quench Extract Aqueous work-up Quench->Extract Purify Column chromatography Extract->Purify Product Product Purify->Product Isolated Ether

Caption: Workflow for the Williamson ether synthesis.

III. Application in Depsipeptide Synthesis

The esterification protocols described above are directly applicable to the synthesis of depsipeptides, which are peptides containing one or more ester bonds in place of amide bonds.[13][17][18] tert-Butyl 2-hydroxy-4-methylpentanoate can serve as the hydroxy acid component, coupling with an N-protected amino acid.

Coupling with N-Protected Amino Acids:

The Steglich esterification conditions, using EDC/HOBt or EDC/DMAP, are commonly employed for depsipeptide synthesis.[19][20] The use of HOBt (1-hydroxybenzotriazole) as an additive with EDC helps to suppress racemization of the amino acid partner.[21]

Experimental Protocol: Depsipeptide Formation using EDC/HOBt

Materials:

  • tert-Butyl 2-hydroxy-4-methylpentanoate

  • N-Fmoc-L-Alanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Standard work-up and purification reagents

Procedure:

  • Dissolve N-Fmoc-L-Alanine (1.0 equiv.), tert-butyl 2-hydroxy-4-methylpentanoate (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add EDC·HCl (1.2 equiv.) portion-wise, followed by the dropwise addition of DIPEA (2.0 equiv.).

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12–16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the resulting depsipeptide by flash column chromatography.

Conclusion

tert-Butyl 2-hydroxy-4-methylpentanoate is a versatile chiral intermediate for which several reliable coupling protocols can be applied. The choice of reaction conditions for esterification or etherification should be guided by the specific coupling partner and the desired stereochemical outcome. The Mitsunobu, Steglich, and Yamaguchi esterifications offer a range of options for forming ester bonds with varying degrees of reactivity and stereocontrol. For ether synthesis, the Williamson ether synthesis remains a robust and straightforward method. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this important building block in their synthetic campaigns.

References

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978, 17 (7), 522–524.
  • Nguyen, M. M.; Ong, N.; Suggs, L. A general solid phase method for the synthesis of depsipeptides. Org. Biomol. Chem.2013, 11, 3833-3838.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Kutner, A. Depsipeptide Synthesis. In Peptide Synthesis: Methods and Protocols; Howl, J., Ed.; Humana Press: Totowa, NJ, 2010; pp 247–266.
  • Bornscheuer, U. T.; Kazlauskas, R. J.
  • Green, J. E.; Bender, D. M.; Jackson, S.; O'Donnell, M. J.; McCarthy, J. R. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Org. Lett.2009, 11 (4), 807–810.
  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wikipedia. Yamaguchi esterification. [Link]

  • Majhi, P. K.; Ghorai, P. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry2023, 6, 101221.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Khan, I.; Ali, A.; Mohammed, H. A.; Al-Harrasi, A. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Front. Chem.2022, 10, 1032128.
  • Organic Syntheses.
  • Nguyen, M. M.; Ong, N.; Suggs, L. A general solid phase method for the synthesis of depsipeptides. Org. Biomol. Chem.2013, 11, 3833-3838.
  • Yulianti, C. H.; Haryani, K.; Rochmadi, R.; Wijaya, K.; Prijanto, U. Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IOP Conf. Ser.
  • Majhi, P. K.; Ghorai, P. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry2023, 6, 101221.
  • Scribd. Steglich Esterification Guide. [Link]

  • SigutLabs. Yamaguchi reagent – Reagent of the month June. [Link]

  • Chemical Synthesis Database. tert-butyl 2-hydroxypentanoate. [Link]

  • Organic-Reaction.com. Acid to Ester - Common Conditions. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. Org. Synth.1988, 66, 116.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021, 26(16), 4777.
  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Org. Synth.1996, 73, 110.
  • Aapptec. Coupling Reagents. [Link]

  • Kyoto University Research Information Repository. Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Google Patents. EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
  • PubChem. Tert-butyl 2-hydroxy-4-methylpentanoate. [Link]

  • ACS Publications. Heterogeneous Esterification from α-Hydroxy Ketone and Alcohols through a Tandem Oxidation Process over a Hydrotalcite-Supported Bimetallic Catalyst. [Link]

  • Organic Chemistry Portal. Simple Preparation of O-Substituted Hydroxylamines from Alcohols. [Link]

  • MDPI. Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. [Link]

Sources

Application Notes and Protocols: Stereoselective Azidation of tert-butyl 2-hydroxy-4-methylpentanoate via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the Mitsunobu reaction for the stereoselective conversion of a sterically hindered secondary alcohol, tert-butyl 2-hydroxy-4-methylpentanoate, to its corresponding azide. This transformation is of significant interest in medicinal chemistry and drug development, where the introduction of an azide moiety with inversion of stereochemistry serves as a crucial step for the synthesis of chiral amines and other nitrogen-containing functionalities. This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and discusses key process parameters to ensure a successful and reproducible outcome.

Introduction: The Power and Precision of the Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, ethers, and azides.[1] Discovered by Oyo Mitsunobu, this reaction proceeds via a redox-condensation pathway involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] A key feature, and a primary reason for its widespread use, is the predictable and clean inversion of stereochemistry at the alcohol's carbon center, a consequence of the Sₙ2 reaction mechanism.[2]

This stereospecificity is particularly valuable in the synthesis of complex, chiral molecules like pharmaceutical intermediates. The reaction of an alcohol with a suitable acidic nucleophile (pKa typically ≤ 15) is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[2][3]

Challenges with Sterically Hindered Substrates:

While powerful, the Mitsunobu reaction can be challenging when applied to sterically hindered secondary alcohols. The bulky environment around the hydroxyl group can impede the approach of the nucleophile, leading to slower reaction rates and potentially lower yields. The substrate of interest, tert-butyl 2-hydroxy-4-methylpentanoate, presents such a challenge due to the presence of a bulky tert-butyl ester and an isobutyl group adjacent to the stereocenter. This guide provides a protocol optimized to address these steric constraints.

Reaction Overview and Mechanism

The chosen transformation is the conversion of (R)- or (S)-tert-butyl 2-hydroxy-4-methylpentanoate to its corresponding inverted azide using diphenylphosphoryl azide (DPPA) as the azide source. DPPA is a commonly used and effective nucleophile in Mitsunobu reactions for introducing the azide functionality.[4]

The Reaction:

(Assuming the (S)-enantiomer as the starting material)

(S)-tert-butyl 2-hydroxy-4-methylpentanoate → (R)-tert-butyl 2-azido-4-methylpentanoate

The Mechanism:

The reaction proceeds through several key steps, as illustrated below. The driving force is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide.[2]

  • Activation of the Azodicarboxylate: Triphenylphosphine, a good nucleophile, attacks the electrophilic nitrogen of DIAD to form a betaine intermediate.[2]

  • Proton Transfer: The betaine is a sufficiently strong base to deprotonate the nucleophile (in this case, the acidic proton of hydrazoic acid, formed in situ or from DPPA).

  • Formation of the Oxyphosphonium Salt: The alcohol oxygen attacks the now positively charged phosphorus atom, displacing the hydrazide and forming a key intermediate, the alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

  • Sₙ2 Displacement: The azide anion, a potent nucleophile, attacks the carbon atom bearing the oxyphosphonium group from the backside, leading to the displacement of triphenylphosphine oxide and inversion of the stereocenter.[2]

Mitsunobu_Mechanism cluster_reactants Reactants cluster_products Products PPh3 PPh₃ Betaine PPh₃⁺-N⁻R' PPh3->Betaine + DIAD DIAD DIAD Alcohol R-OH (tert-butyl 2-hydroxy-4-methylpentanoate) DPPA DPPA (HN₃ source) ProtonatedBetaine PPh₃⁺-NHR' Betaine->ProtonatedBetaine + HN₃ Oxyphosphonium [R-O-PPh₃]⁺ ProtonatedBetaine->Oxyphosphonium + R-OH Hydrazide Reduced DIAD ProtonatedBetaine->Hydrazide AzideProduct R-N₃ (tert-butyl 2-azido-4-methylpentanoate) Oxyphosphonium->AzideProduct + N₃⁻ (Sₙ2 inversion) TPPO O=PPh₃ Oxyphosphonium->TPPO

Caption: The Mitsunobu reaction mechanism for azidation.

Experimental Protocol

This protocol is adapted from established procedures for the Mitsunobu reaction on sterically hindered alcohols and the use of DPPA as an azide source.[4][5]

3.1. Materials and Reagents

ReagentCAS No.MW ( g/mol )Density (g/mL)Amount (mmol)Equivalents
tert-butyl 2-hydroxy-4-methylpentanoate91761-79-4188.27~0.96310.01.0
Triphenylphosphine (PPh₃)603-35-0262.29~1.194 (solid)15.01.5
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.21~1.02715.01.5
Diphenylphosphoryl azide (DPPA)26386-88-9275.20~1.27715.01.5
Anhydrous Tetrahydrofuran (THF)109-99-9-~0.889100 mL-

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet and bubbler

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

3.3. Reaction Workflow

Mitsunobu_Workflow A 1. Setup & Inert Atmosphere (Flask with reagents under N₂) B 2. Dissolve Reactants (Add Alcohol, PPh₃, DPPA to THF) A->B C 3. Cool Reaction Mixture (0 °C ice bath) B->C D 4. Slow Addition of DIAD (via dropping funnel) C->D E 5. Reaction Monitoring (Stir at 0 °C to RT, monitor by TLC) D->E F 6. Quenching & Workup (Solvent removal, extraction) E->F G 7. Purification (Silica gel chromatography) F->G H 8. Characterization (NMR, IR, etc.) G->H

Caption: Experimental workflow for the Mitsunobu reaction.

3.4. Step-by-Step Procedure

  • Preparation: Under a nitrogen atmosphere, charge a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, tert-butyl 2-hydroxy-4-methylpentanoate (10.0 mmol, 1.88 g), triphenylphosphine (15.0 mmol, 3.94 g), and diphenylphosphoryl azide (15.0 mmol, 4.13 g, 3.23 mL).

  • Dissolution: Add 100 mL of anhydrous THF to the flask and stir the mixture until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DIAD Addition: Add diisopropyl azodicarboxylate (15.0 mmol, 3.03 g, 2.95 mL) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A color change to yellow or orange is typically observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • To the resulting residue, add diethyl ether and stir. The triphenylphosphine oxide byproduct may precipitate. Filter the solid and wash with cold diethyl ether.[6][7]

    • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 2-azido-4-methylpentanoate.

Safety and Handling

The reagents used in the Mitsunobu reaction require careful handling due to their potential hazards.

  • Diisopropyl azodicarboxylate (DIAD): DIAD is a sensitizer and can be explosive if heated.[8] It is also an irritant to the skin, eyes, and respiratory system.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Triphenylphosphine (PPh₃): PPh₃ is an irritant to the skin, eyes, and respiratory system.[10][11] It is harmful if swallowed.[11] Handle with appropriate PPE in a fume hood.

  • Diphenylphosphoryl azide (DPPA): DPPA is toxic if swallowed, in contact with skin, or if inhaled.[12][13] It can also cause skin and eye irritation.[14] There is a potential for the formation of the toxic and highly explosive hydrazoic acid.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate PPE. A detailed safety assessment is crucial before performing this reaction on a large scale.[3]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives a low yield, ensure all reagents and the solvent are scrupulously dry. Water will consume the activated intermediates. For very hindered substrates, extended reaction times or gentle heating (e.g., to 40-50 °C) may be necessary, but this should be done with caution due to the thermal sensitivity of DIAD.[5][15]

  • Order of Addition: The standard procedure involves adding the azodicarboxylate last to a cooled solution of the other reagents.[12] This generally minimizes side reactions.

  • Purification Difficulties: The primary byproduct, triphenylphosphine oxide, can sometimes be difficult to separate from the desired product due to similar polarities. Suspending the crude mixture in a non-polar solvent like a mixture of ether and hexanes and filtering can help to remove a significant portion of the byproduct before chromatography.[6][7] Using polymer-supported triphenylphosphine is an alternative strategy to simplify purification.[4]

Conclusion

The Mitsunobu reaction is a highly effective method for the stereospecific synthesis of tert-butyl 2-azido-4-methylpentanoate from its corresponding alcohol. By carefully controlling the reaction conditions, particularly temperature and moisture, and adhering to strict safety protocols, this protocol provides a reliable pathway to this valuable chiral building block. The resulting azide is a versatile intermediate, readily convertible to a primary amine or other nitrogen-containing functionalities, making this protocol highly relevant for researchers in drug discovery and development.

References

  • Asymmetric Synthesis of β-Azido Esters through a Combination of Aldol and Mitsunobu Reactions. ResearchGate. [Link]

  • Diphenylphosphoryl azide. (Self-sourced)
  • Triphenylphosphine: Structure, Properties, Preparation & Uses. Vedantu. [Link]

  • Chemical Properties, Applications, and Safety Guidelines of Triphenylphosphine. Oreate AI. [Link]

  • Triphenylphosphine. Wikipedia. [Link]

  • How to Remove Sticky Reagents during Workup. (Source not specified). [Link]

  • Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab. [Link]

  • Triphenylphosphine. PubChem. [Link]

  • DIPHENYLPHOSPHORYL AZIDE. Gelest, Inc. [Link]

  • Triphenyl Phosphine (TPP). PMC Organometallix. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Diphenylphosphoryl azide (DPPA). Hylanda Chemical. [Link]

  • Diphenylphosphoryl azide. PubChem. [Link]

  • The synthetic application of β-azido esters. ResearchGate. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Diisopropyl azodicarboxylate. PubChem. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • tert-Butyl 2-hydroxy-4-methylpentanoate. PubChem. [Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. Beilstein Journal of Organic Chemistry. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Mitsunobu Reaction - Common Conditions. (Source not specified). [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (Source not specified). [Link]

  • TRIPHENYLPHOSPHINE. Sdfine. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • The Mitsunobu reaction of β-hydroxy carbonyl compounds. ResearchGate. [Link]

Sources

protecting group strategies using tert-butyl esters in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of tert-Butyl Esters in High-Value Organic Synthesis

Executive Summary: The Steric Advantage

The tert-butyl ester is a cornerstone protecting group in complex molecule synthesis, valued not merely for its stability, but for its steric bulk . Unlike methyl or ethyl esters, the tert-butyl group acts as a "steric shield," rendering the carbonyl carbon highly resistant to nucleophilic attack (e.g., Grignard reagents, hydrides) and basic hydrolysis (saponification).

This guide provides a validated framework for the installation, orthogonal management, and "clean" deprotection of tert-butyl esters. Crucially, it addresses the primary failure mode of this strategy: cation-mediated alkylation during deprotection, providing a mechanistic solution via scavenger cocktails.

Mechanistic Rationale: The Pathway & Cation Management

To master tert-butyl deprotection, one must understand that it does not follow the standard


 hydrolysis mechanism (tetrahedral intermediate). Instead, it proceeds via an 

(Acid-catalyzed Alkyl-Oxygen cleavage)
mechanism.
  • Protonation: The carbonyl oxygen is protonated by strong acid (TFA).

  • Cleavage: The bond between the tert-butyl oxygen and the tert-butyl carbon breaks.

  • Fragmentation: This releases the carboxylic acid and a tert-butyl carbocation (

    
    ).
    
  • The Danger: The

    
     cation is a potent electrophile. Without intervention, it will re-alkylate electron-rich regions of the substrate (e.g., Indole of Trp, Phenol of Tyr, Thioether of Met), leading to irreversible "scrambling."
    

Visualizing the Deprotection & Scavenging Pathway:

G Substrate t-Butyl Ester (Substrate) Protonated Protonated Intermediate Substrate->Protonated + TFA Cleavage Bond Cleavage (Rate Limiting) Protonated->Cleavage Product Free Carboxylic Acid Cleavage->Product Cation t-Butyl Cation (Reactive Species) Cleavage->Cation Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+ (Elimination) Scavenged Scavenged Adduct (Inert Waste) Cation->Scavenged + Silane/Thiol (Trapping) SideRxn Alkylated Impurity Cation->SideRxn No Scavenger (Attack on Substrate)

Figure 1: The


 cleavage mechanism. Note that the fate of the 

cation determines the purity of the final product. Scavengers are essential to divert the pathway from "Side Rxn" to "Scavenged Adduct."

Installation Strategies: Beyond Isobutylene

While industrial processes use isobutylene gas, this is often impractical for discovery chemistry due to gas handling requirements. The Magdeburg Method (using


) is the preferred bench-scale protocol due to its operational simplicity and high yields.
Comparative Installation Methods
MethodReagentsMechanismProsCons
A. Anhydride Exchange (Recommended)

, DMAP (cat),

Acyl transfer via reactive acyl-pyridinium species.Mild, no gas handling, high yield, scalable.Requires excess

(cost).
B. Acid Catalysis Isobutylene (g),

Addition of carboxyl group across alkene.Atom economical, cheap for kg-scale.Requires pressure vessel/gas lines; harsh acid.
C. Coupling EDC/DCC,

, DMAP
Standard amide/ester coupling.Useful for amino acids; familiar conditions.Urea byproducts can be difficult to remove.
Protocol 1: Mild Installation using (The Magdeburg Method)

Rationale: DMAP acts as a nucleophilic catalyst, attacking


 to form a reactive intermediate that transfers the Boc group to the carboxylic acid. Subsequent decarboxylation yields the ester.

Reagents:

  • Substrate (Carboxylic Acid): 1.0 equiv

  • Di-tert-butyl dicarbonate (

    
    ): 2.0 equiv
    
  • DMAP (4-Dimethylaminopyridine): 0.1 – 0.3 equiv

  • Solvent: tert-Butanol (

    
    ) or THF
    

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 mmol) in anhydrous

    
     (or THF with 5 equiv 
    
    
    
    ).
  • Activation: Add

    
     (2.0 mmol).
    
  • Catalysis: Add DMAP (0.1 mmol) slowly. Caution:

    
     evolution will occur.
    
  • Reaction: Stir at 25°C – 40°C. Monitor by TLC (typically 2–16 hours).

  • Workup: Dilute with Ethyl Acetate. Wash with 1M HCl (to remove DMAP) and sat.

    
     (to remove unreacted acid).
    
  • Purification: Concentrate. Flash chromatography is rarely needed if conversion is complete; the byproduct is volatile

    
    .
    

Orthogonality & Stability Profile

The tert-butyl ester is orthogonal to most other common protecting groups, allowing for complex multi-step sequences.

Visualizing Orthogonality:

Orthogonality tBu tert-Butyl Ester Base Basic Conditions (LiOH, K2CO3, NH3) tBu->Base STABLE (Steric Shield) Nuc Nucleophiles (Grignards, Hydrides) tBu->Nuc RESISTANT (Steric Shield) H2 Hydrogenolysis (H2, Pd/C) tBu->H2 STABLE (Orthogonal to Benzyl) Acid Acidic Conditions (TFA, HCl, HBr) tBu->Acid LABILE (Cleaves)

Figure 2: Stability map. Green arrows indicate stability; Red indicates cleavage. This profile allows for the selective removal of methyl/benzyl esters (via base or


) while retaining the t-butyl group.

Deprotection Protocol: The Scavenger Cocktail

The Critical Insight: Never use neat TFA for complex substrates. You must provide a "sink" for the generated carbocations.

Scavenger Selection:

  • Triisopropylsilane (TIS): The "Gold Standard." It acts as a hydride donor, reducing the

    
     cation to isobutane (gas), which bubbles out of the reaction.
    
  • Water: Hydrolyzes the cation to

    
    .
    
  • Thioanisole: Essential if the substrate contains Methionine (Met) or Tryptophan (Trp) to prevent S-alkylation or ring alkylation.

Protocol 2: High-Fidelity Deprotection (The "Cocktail B" Variant)

Reagents:

  • Trifluoroacetic Acid (TFA): 95% v/v

  • Triisopropylsilane (TIS): 2.5% v/v

  • Water (

    
    ): 2.5% v/v
    
  • Optional: Dithiothreitol (DTT) or Thioanisole (2.5%) if Cys/Met/Trp are present.

Step-by-Step:

  • Preparation: In a fume hood, prepare the cleavage cocktail (e.g., 9.5 mL TFA, 0.25 mL TIS, 0.25 mL Water). Premixing ensures the heat of mixing dissipates before adding the substrate.

  • Addition: Add the cocktail to the solid substrate (approx. 10 mL per 1 g of substrate).

  • Reaction: Stir at room temperature for 1–2 hours.

    • Note: Do not heat.[1] Heating promotes side reactions.

  • Workup (Precipitation Method):

    • Concentrate the TFA volume to ~10% using a nitrogen stream or rotary evaporator (cold trap).

    • Add cold Diethyl Ether or MTBE (10-fold excess) to precipitate the product (if it is a salt/peptide).

    • Centrifuge/Filter to collect the solid.

  • Workup (Extraction Method - for lipophilic acids):

    • Remove TFA in vacuo.

    • Redissolve in DCM.

    • Wash with water (pH adjustment may be required depending on the product's pKa).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Cleavage Steric crowding near the ester or insufficient acid strength.Increase reaction time; add 5% DCM to improve solubility; switch to neat TFA if solubility allows.
"t-Butyl Adducts" (+56 Da) Re-alkylation of the substrate by

.
CRITICAL: Increase Scavenger load (TIS) to 5%. Ensure the reaction is not sealed (allow isobutylene gas to escape).
Methionine Oxidation (+16 Da) Oxidation during workup or by TFA impurities.Add Dimethyl Sulfide (DMS) or Thioanisole to the cocktail. Use fresh, high-grade TFA.
Substrate Decomposition Acid sensitivity of other functional groups.[2]Switch to milder conditions:

in DCM or Formic Acid.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Takeda, K.; et al. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate." Synthesis1994 , 1063-1066. (The "Magdeburg/Taber" style activation).

  • Lundt, B. F.; et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept. Protein Res.1978 , 12, 258. (Foundational work on scavenging mechanisms).

  • BenchChem Technical Guides. "A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups."

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + DMAP)."

Sources

incorporating alpha-hydroxy acids into peptide backbones

Advanced Protocols for Incorporating -Hydroxy Acids into Peptide Backbones (Solid-Phase Depsipeptide Synthesis)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: A comprehensive, mechanistic guide to overcoming the kinetic and stereochemical challenges of ester bond formation during Solid-Phase Peptide Synthesis (SPPS).

Introduction & Mechanistic Rationale

Incorporating

depsipeptides112
The Core Challenge: Amide vs. Ester Kinetics

As a synthetic chemist, you must recognize that standard SPPS protocols will fail when forming a depsipeptide bond. The causality lies in nucleophilicity: the secondary hydroxyl group (-OH) of a resin-bound AHA is a significantly weaker nucleophile than the primary amine (-NH₂) of a standard amino acid[3].

Coupling an amino acid to an AHA (esterification) requires highly reactive conditions. The industry standard utilizes N,N'-diisopropylcarbodiimide (DIC) combined with the hypernucleophilic catalyst 4-dimethylaminopyridine (DMAP)[4]. However, DMAP acts as a double-edged sword. While it generates a highly reactive acylpyridinium intermediate to force the esterification, its basicity simultaneously drives rapid epimerization (racemization) of the activated amino acid via oxazolone formation or direct enolization[5].

Strategic Planning for Depsipeptide SPPS

To build a self-validating and high-yield synthetic system, experimental choices must be grounded in physical chemistry.

  • Resin Selection: Always opt for Polyethylene glycol (PEG)-based resins (e.g., ChemMatrix) over traditional polystyrene (PS) for depsipeptide synthesis[5]. PEG resins exhibit superior swelling in both polar and non-polar solvents. This is critical because the bulky transition state of esterification requires maximum resin solvation.

  • Solvent Effects: While N,N-dimethylformamide (DMF) is the standard for SPPS, ester bond formation using DIC/DMAP should be performed in non-polar solvents like Dichloromethane (DCM). DCM significantly suppresses the formation of unreactive N-acylurea byproducts, pushing the equilibrium toward the desired ester[5].

  • The "Building Block" Alternative: If on-resin epimerization cannot be controlled (especially with highly sterically hindered or aggregation-prone sequences), the optimal strategy is to synthesize an Fmoc-protected depsidipeptide (AA-AHA) in solution, purify it, and couple it to the resin as a single unit[6].

Quantitative Comparison of Coupling Strategies

The following table summarizes the field-proven methodologies for ester bond formation, allowing you to select the appropriate strategy based on your sequence's specific steric and stereochemical demands.

Synthesis StrategyReagents / CatalystsOptimal SolventEpimerization RiskYield / EfficiencyBest Application
Direct On-Resin DIC (10 eq) / DMAP (0.1 eq)DCM / DMF (9:1)High Moderate to HighShort sequences, non-chiral Glycine couplings[4].
Direct On-Resin MSNT / MeImDCMModerateModerateSterically hindered AHAs where DMAP causes failure.
Building Block DIC / OxymaPureDMFLow Very HighComplex, long depsipeptides; strict stereocontrol[3],[6].

Workflow Visualization

The decision tree below maps the logical flow of choosing between direct on-resin esterification and the depsidipeptide building block approach.

WorkflowStartResin-Bound Peptide ChainBranchSelect DepsipeptideSynthesis StrategyStart->BranchDirectDirect On-ResinEsterificationBranch->Direct Strategy ABlockDepsidipeptideBuilding BlockBranch->Block Strategy BCoupleAHA1. Couple α-Hydroxy Acid(Amide Bond Formation)Direct->CoupleAHAEsterify2. Couple Fmoc-AA-OH(DIC/DMAP in DCM)CoupleAHA->EsterifyCompleteContinue SPPS &Cleave (TFA)Esterify->CompleteSolution1. Solution-Phase Synthesisof Fmoc-AA-AHA-OHBlock->SolutionCoupleBlock2. Couple Block to Resin(Amide Bond Formation)Solution->CoupleBlockCoupleBlock->Complete

Caption: Decision tree for depsipeptide synthesis, contrasting on-resin esterification with the building block approach.

Step-by-Step Experimental Protocols

Protocol A: Direct On-Resin Esterification (DIC/DMAP Method)

Use this protocol when coupling non-chiral amino acids (e.g., Glycine) to an AHA, or when slight epimerization is acceptable and can be purified via preparative HPLC.

Self-Validation Checkpoint: Before beginning, ensure your resin is thoroughly washed with anhydrous DCM to remove trace ambient moisture, which will hydrolyze the DIC-activated intermediate.

  • AHA Coupling (Amide Bond): Couple the unprotected or THP-protected

    
    -hydroxy acid (e.g., L-lactic acid) to the N-terminal amine of the resin-bound peptide using standard conditions (3 eq AHA, 3 eq DIC, 3 eq OxymaPure in DMF for 1 hour)[4].
    
  • Deprotection (If applicable): If a protected AHA was used (e.g., THP or tBu), remove the protecting group using the appropriate acidic cocktail, then neutralize the resin.

  • Resin Preparation: Wash the resin extensively with DCM (5 × 1 min) to swell the PEG matrix and create a non-polar microenvironment[5].

  • Esterification Cocktail: In a dry vial, dissolve 10 equivalents of the incoming Fmoc-Amino Acid and 10 equivalents of DIC in minimal DCM. Stir for 5 minutes to pre-form the O-acylisourea.

  • Catalyst Addition: Add 0.1 equivalents of DMAP to the vial. Critical Causality: Keeping DMAP at catalytic levels (0.1 eq) is mandatory. Higher concentrations will exponentially accelerate epimerization without significantly improving esterification yield[4].

  • Coupling: Add the cocktail to the resin and agitate for 2 to 16 hours at room temperature.

  • Monitoring: Perform a micro-cleavage of a few resin beads and analyze via LC-MS to confirm the mass shift (+ Fmoc-AA - H₂O). Repeat steps 4-6 if conversion is < 95%.

Protocol B: The Depsidipeptide Building Block Approach

Use this protocol for complex, alternating ester/amide backbones or when absolute stereochemical fidelity is required.

  • Solution-Phase Synthesis: Synthesize the Fmoc-AA-AHA-OH building block in solution. This allows for rigorous purification (via silica gel chromatography or crystallization) to separate any epimers formed during the esterification step[6].

  • Resin Swelling: Swell the peptide-bound resin in DMF.

  • Standard Coupling: Treat the depsidipeptide building block exactly like a standard amino acid. Activate 3 equivalents of the Fmoc-AA-AHA-OH building block with 3 eq DIC and 3 eq OxymaPure in DMF.

  • Integration: Add to the resin and agitate for 1 hour. Because this step forms an amide bond between the C-terminus of the AHA and the N-terminus of the resin-bound peptide, it proceeds rapidly and with zero risk of ester-bond epimerization[3],[6].

Mechanistic Visualization: The Epimerization Trap

Understanding the mechanism of DIC/DMAP activation is crucial for troubleshooting failed syntheses. The diagram below illustrates how the highly reactive acylpyridinium ion partitions between the desired esterification pathway and the detrimental oxazolone (epimerization) pathway.

MechanismFmocAAFmoc-Amino Acid(Carboxylic Acid)DICDIC ActivationFmocAA->DICOacylO-Acylisourea IntermediateDIC->OacylDMAPDMAP CatalysisOacyl->DMAPAcylPyAcylpyridinium Ion(Highly Reactive Electrophile)DMAP->AcylPySuccessTarget Depsipeptide(Ester Bond Formation)AcylPy->Success Attack by Resin-AHA-OHFailOxazolone Formation(Epimerization / Racemization)AcylPy->Fail Base-Catalyzed Side Reaction

Caption: Mechanistic divergence of the DIC/DMAP activation pathway showing the competing epimerization risk.

References

  • Albericio, F. et al. (2005). A New Strategy for Solid-Phase Depsipeptide Synthesis Using Recoverable Building Blocks. Organic Letters.
  • Zivkovic, A. et al. (2012). A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. PMC / NIH.
  • Kisfaludy, L. et al. (2013). A general solid phase method for the synthesis of depsipeptides. RSC Publishing.
  • Chemical Reviews. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. ACS Publications.
  • Kuisle, O. et al. (1999). A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides. Preparation of a Valinomycin Analogue. Journal of Organic Chemistry / ResearchGate.
  • Stawikowski, M. J. et al. (2007). Depsipeptide Synthesis. Methods in Molecular Biology / ResearchGate.

scale-up synthesis of tert-butyl 2-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of tert-Butyl 2-hydroxy-4-methylpentanoate

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of tert-butyl 2-hydroxy-4-methylpentanoate, a valuable chiral building block in pharmaceutical and fine chemical synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical scale-up challenges, and provides a detailed, field-tested protocol. We focus on the direct tert-butylation of 2-hydroxy-4-methylpentanoic acid, a strategy prized for its efficiency and atom economy. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement this synthesis on a laboratory or pilot-plant scale.

Introduction and Strategic Overview

Tert-butyl 2-hydroxy-4-methylpentanoate, an α-hydroxy ester, serves as a key intermediate in the synthesis of complex organic molecules. Its structure, derived from the amino acid leucine, incorporates a chiral center and a sterically demanding tert-butyl ester group. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its exceptional stability across a range of conditions and its facile, selective cleavage under mild acidic conditions[1].

Synthesizing this molecule at scale presents a distinct set of challenges. The primary considerations involve selecting a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible on a larger scale. Several strategies can be envisioned:

  • Reduction of an α-Keto Ester: This approach offers excellent potential for stereochemical control through asymmetric transfer hydrogenation or enzymatic reduction, which can produce high enantiomeric excess[2][3]. However, it requires the prior synthesis of the corresponding α-keto ester precursor, adding steps to the overall sequence.

  • Grignard-type Reactions: The addition of a Grignard reagent to an oxalate ester can form α-hydroxy esters[4][5]. While effective, the high reactivity of Grignard reagents can lead to side reactions, and strict anhydrous conditions are necessary, which can be challenging to maintain at scale[6][7][8].

  • Direct Esterification of the Parent α-Hydroxy Acid: This is often the most direct route. The primary challenge lies in the esterification of a carboxylic acid with a bulky tertiary alcohol (tert-butanol), a notoriously difficult transformation due to steric hindrance.

This guide will focus on the third strategy, employing a modern and highly efficient method: the use of di-tert-butyl dicarbonate ((Boc)₂O) as a tert-butylating agent. This method avoids the need for high pressures (as with isobutylene) or harsh acidic catalysts and proceeds under mild, neutral conditions, making it ideal for sensitive substrates and scalable operations[9].

The Causality of Method Selection: Why (Boc)₂O?

The choice of di-tert-butyl dicarbonate as the tert-butyl source is a strategic one, grounded in principles of modern, green chemistry and process safety.

  • Mild Reaction Conditions: Unlike classic Fischer esterification which requires strong acids and heat with the continuous removal of water, or the use of pressurized isobutylene gas, the (Boc)₂O method often proceeds at ambient temperature[9][10][11]. This minimizes the risk of side reactions such as dehydration or racemization of the sensitive α-hydroxy stereocenter.

  • High Atom Economy and Byproduct Profile: The reaction generates benign and volatile byproducts (carbon dioxide and tert-butanol), which simplifies purification. This is a significant advantage over methods that generate stoichiometric salt waste or require complex workup procedures[11].

  • Operational Simplicity and Safety: (Boc)₂O is a stable, easily handled solid. This avoids the complexities and hazards associated with handling a flammable gas like isobutylene under pressure, a critical consideration for scaling up beyond the bench.

Detailed Scale-Up Protocol

This protocol describes the synthesis of tert-butyl 2-hydroxy-4-methylpentanoate from racemic 2-hydroxy-4-methylpentanoic acid on a multigram scale. The principles can be adapted for either enantiomer.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Hydroxy-4-methylpentanoic acid≥98%CommercialCan be racemic or enantiopure.
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercial
4-(Dimethylamino)pyridine (DMAP)≥99%CommercialCatalyst. Handle with care.
Dichloromethane (DCM)AnhydrousCommercialReaction solvent.
Sodium Bicarbonate (NaHCO₃)ReagentCommercialFor aqueous workup.
Brine (Saturated NaCl solution)N/ALab PreparedFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercialDrying agent.
Silica Gel230-400 meshCommercialFor flash chromatography.
Equipment
  • Three-neck round-bottom flask appropriately sized for the intended scale.

  • Magnetic stirrer and stir bar.

  • Dropping funnel or syringe pump for controlled addition.

  • Nitrogen or Argon inlet for inert atmosphere.

  • Thermometer.

  • Separatory funnel.

  • Rotary evaporator.

  • Flash chromatography setup or distillation apparatus.

Step-by-Step Synthesis Procedure

Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[12][13][14].

  • Reaction Setup: To a dry 1 L three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-hydroxy-4-methylpentanoic acid (e.g., 26.4 g, 0.20 mol, 1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (400 mL) and stir until the acid is fully dissolved.

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (2.44 g, 0.02 mol, 0.1 equiv) to the solution.

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (52.4 g, 0.24 mol, 1.2 equiv) in anhydrous dichloromethane (100 mL). Transfer this solution to a dropping funnel.

  • Reaction Execution: Add the (Boc)₂O solution dropwise to the stirred reaction mixture over approximately 60 minutes. Maintain the internal temperature at 20-25 °C. An ice bath may be used for cooling if the reaction becomes exothermic. After the addition is complete, allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 4-6 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a 1 L separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 200 mL) to remove any unreacted acid and DMAP, and then with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • For larger scales, vacuum distillation is a more practical alternative. The product has a boiling point of approximately 206 °C at atmospheric pressure, so distillation should be performed under high vacuum[][16].

Characterization

The final product should be a colorless oil. Its identity and purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualization of Key Processes

Overall Synthetic Transformation

G cluster_reactants Starting Materials cluster_product Product cluster_byproducts Byproducts HydroxyAcid 2-Hydroxy-4- methylpentanoic acid Product tert-Butyl 2-hydroxy-4- methylpentanoate HydroxyAcid->Product  DMAP (cat.)  Dichloromethane  Room Temperature Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Byproducts CO₂ (g) + t-BuOH

Caption: Reaction scheme for the DMAP-catalyzed synthesis of tert-butyl 2-hydroxy-4-methylpentanoate.

Experimental Workflow

workflow arrow arrow start Setup & Dissolution (Reactant, Solvent, Catalyst in Flask) add_reagent Controlled Addition of (Boc)₂O Solution start->add_reagent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Workup (Wash with NaHCO₃ & Brine) react->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Purification (Chromatography or Distillation) concentrate->purify end Final Product & Analysis purify->end

Caption: Step-by-step workflow for the synthesis and purification process.

References

  • Brena, B. M., et al. (2007). Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. Biotechnology and Bioengineering.
  • BenchChem. (2025). Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reformatsky Reaction. BenchChem Technical Documents.
  • Sailer, M., et al. (2014). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Synthesis.
  • BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. BenchChem Technical Documents.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 4-tert-butylbenzoate. Fisher Scientific.
  • TCI Chemicals. (N.D.). SAFETY DATA SHEET. TCI Chemicals.
  • AK Scientific, Inc. (N.D.). Safety Data Sheet - tert-Butyl 4-hydroxybenzoate. AK Scientific, Inc..
  • Steward, K. M., et al. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.
  • Frontiers in Catalysis. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers.
  • Koshikari, Y. (N.D.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University Collection of Scholarly and Academic Papers.
  • Organic Syntheses. (N.D.). Methyl 4-hydroxy-2-butynoate. Organic Syntheses. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide: Reformatsky vs. Grignard Reagents for the Synthesis of β-Hydroxy Esters. BenchChem Technical Documents.
  • Chemistry Steps. (2025). Esters with Grignard Reagent. Chemistry Steps. Available at: [Link]

  • Google Patents. (N.D.). Processes for the preparation of alpha-hydroxy esters via grignard coupling and thiolation reactions. Google Patents.
  • Organic Chemistry Portal. (N.D.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Jo-Ann, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synthesis.
  • Zhang, Y., et al. (2021). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Acylation of tert-Butyl 2-Hydroxy-4-Methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026


-Racemization During Ester Bond Formation (Depsipeptide Synthesis)
Reference ID:  TS-LEUC-042
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary & Scope

You are likely working with (S)-2-hydroxy-4-methylpentanoic acid tert-butyl ester (also known as L-Leucic acid tert-butyl ester). This substrate is a critical building block for depsipeptides (e.g., valinomycin analogs, proteolysis-targeting chimeras).

The Core Problem: While the tert-butyl ester protects the carboxyl group, the


-proton remains acidic due to the adjacent electron-withdrawing carbonyl. During O-acylation  (coupling an amino acid or carboxylic acid to the hydroxyl group), standard activation methods—particularly those using DMAP (4-Dimethylaminopyridine) —frequently cause proton abstraction, leading to enolization and subsequent racemization (epimerization) of the chiral center.

This guide provides mechanistic insights and validated protocols to suppress this pathway.

The Mechanism of Failure: Why Racemization Occurs

To prevent failure, you must understand the invisible enemy. Racemization in this substrate is not random; it is a chemically driven event caused by base-mediated enolization .

The Danger Zone: DMAP-Catalyzed Steglich Esterification

The most common error is using standard Steglich conditions (DCC/DMAP) at room temperature. DMAP is nucleophilic enough to activate the acyl donor but basic enough to deprotonate the


-carbon of your hydroxy ester.

Figure 1: Mechanism of Base-Induced Racemization

Racemization Substrate Chiral Substrate (S)-Leucic Acid Ester Transition Deprotonation (Alpha-Proton Removal) Substrate->Transition High Base Load High Temp Product Desired (S)-Ester Substrate->Product Optimized Conditions (No Enolization) Base Base (e.g., DMAP/TEA) Base->Transition Enolate Planar Enolate (Achiral Intermediate) Transition->Enolate Racemate Racemic Product (R/S Mixture) Enolate->Racemate Reprotonation (Non-stereoselective)

Caption: The pathway to racemization involves the abstraction of the


-proton by excess base, forming a planar enolate that destroys stereochemical information.

Optimized Protocols

Do not rely on standard "textbook" esterification. Use these specific modifications for


-hydroxy esters.
Protocol A: The "Modern Gold Standard" (TCFH-NMI)

Recommended for: Sterically hindered couplings and maximum chiral retention.

Why it works: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) forms a highly reactive N-acyl imidazolium intermediate in situ with NMI (N-methylimidazole).[1] This species is extremely electrophilic, allowing for rapid coupling before the base can abstract the


-proton.
  • Reagents:

    • Carboxylic Acid (1.0 equiv)[2]

    • tert-Butyl 2-hydroxy-4-methylpentanoate (1.0–1.2 equiv)

    • TCFH (1.1 equiv)

    • NMI (2.5 equiv)

    • Solvent: Acetonitrile (MeCN) – Critical for TCFH solubility

  • Step-by-Step:

    • Dissolve the Carboxylic Acid and the Hydroxy Ester in anhydrous MeCN (0.1 M concentration).

    • Cool to 0°C under inert atmosphere (

      
       or Ar).
      
    • Add NMI (N-methylimidazole) via syringe.

    • Add TCFH in one portion.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–12 hours.

    • Quench: Dilute with EtOAc, wash with 1M HCl (to remove NMI), then saturated

      
      .
      
Protocol B: The "Safe" Steglich (Keck Modification)

Recommended for: Labs restricted to carbodiimide chemistry.

Why it works: Standard DMAP is too basic (


). This protocol uses DMAP[3][4][5][6]·HCl  or strictly catalytic amounts at low temperature to minimize the concentration of free base.
  • Reagents:

    • Carboxylic Acid (1.0 equiv)[2]

    • Hydroxy Ester (1.0 equiv)[2]

    • EDC[5][7]·HCl or DIC (1.1 equiv) — Preferred over DCC for easier cleanup.

    • Catalyst: DMAP (0.1 equiv) + CSA (Camphorsulfonic acid, 0.1 equiv) OR just DMAP·HCl.

    • Solvent: DCM (Dichloromethane).

  • Step-by-Step:

    • Dissolve Acid and Hydroxy Ester in DCM.

    • Cool reaction vessel to -20°C to 0°C . Do not skip cooling.

    • Add the Carbodiimide (EDC/DIC).

    • Add the DMAP/CSA mixture (buffered catalyst).

    • Stir at 0°C for the duration of the reaction. Do not heat.

    • Monitor by TLC/LCMS. If conversion stalls, add small aliquots of fresh catalyst, but never exceed 0.2 equiv total.

Protocol C: Solid-Phase Compatible (DIC/Oxyma)

Recommended for: Automated synthesis or SPPS.

Why it works: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is less prone to oxazolone formation (in amino acids) and less basic than DMAP, preserving the integrity of the hydroxy component.

  • Reagents:

    • AA-OH (3.0 equiv)

    • DIC (3.0 equiv)

    • Oxyma Pure (3.0 equiv)

    • DMAP (0.1 equiv) — Only if absolutely necessary for loading, otherwise omit.

Troubleshooting Guide

Table 1: Diagnostics & Solutions

SymptomProbable CauseCorrective Action
Racemization (10–40% epimer) Excess Base: High concentration of DMAP or TEA caused enolization.Switch to Protocol A (TCFH). If using Steglich, reduce DMAP to 0.05 equiv and keep T < 0°C.
Elimination Product (

-unsaturated ester)
Basicity/Heat: The

-proton was abstracted, followed by

-elimination of the hydroxyl group.
Eliminate DMAP entirely. Use DIC/Oxyma or TCFH. Ensure reaction temperature never exceeds 25°C.
Low Yield (Steric Bulk) Hindered Nucleophile: The isobutyl side chain + t-butyl ester creates significant steric shielding.Increase Concentration. Run reaction at 0.5 M or 1.0 M. Use TCFH/NMI which is less sensitive to steric bulk.
N-Acyl Urea Byproduct Slow Kinetics: Reaction with carbodiimide was too slow, leading to rearrangement.Switch to EDC. The urea is water-soluble. Alternatively, use TCFH (no urea byproduct).
Decision Tree: Selecting the Right Method

DecisionTree Start Start: Coupling Leucic Acid t-Butyl Ester IsHindered Is the Carboxylic Acid Sterically Hindered? Start->IsHindered TCFH USE PROTOCOL A (TCFH / NMI) Best for difficult couplings IsHindered->TCFH Yes (e.g., Val, Ile, Pro) IsSPPS Is this Solid Phase or Automated? IsHindered->IsSPPS No Oxyma USE PROTOCOL C (DIC / Oxyma) Standard for SPPS IsSPPS->Oxyma Yes Steglich USE PROTOCOL B (Modified Steglich) Low Temp + Buffered DMAP IsSPPS->Steglich No (Solution Phase)

Caption: Flowchart for selecting the optimal coupling strategy based on substrate constraints.

Frequently Asked Questions (FAQ)

Q: Can I use the Mitsunobu reaction to couple this molecule? A: Yes, but with a major caveat: Mitsunobu inverts stereochemistry. If you react (S)-Leucic acid ester with a carboxylic acid via Mitsunobu (TPP/DIAD), you will obtain the (R)-ester .

  • Strategy: If you need the (S)-product, you must start with the (R)-hydroxy ester, OR perform a double inversion (e.g., convert OH to a leaving group, displace with acetate (inversion), hydrolyze, then couple with inversion). Generally, direct acylation (Protocol A) is preferred for retention of configuration.

Q: Why is the tert-butyl ester form specifically prone to this? A: It is not that the tert-butyl group causes racemization (in fact, its bulk helps shield the proton slightly). The issue is that users often assume the protection makes the molecule robust. The


-proton adjacent to an ester is always acidic (

). In the presence of an acylating agent and a base like DMAP (which forms a reactive acyl-pyridinium species), the kinetic barrier to deprotonation is lowered.

Q: I see a peak at M-18 in my mass spec. What is it? A: This is likely the elimination product (4-methyl-2-pentenoic acid derivative), resulting from loss of water (dehydration). This confirms your reaction conditions are too basic or too hot .

References

  • Steglich Esterification & Racemization Mechanisms: Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link][6]

  • TCFH/NMI for Difficult Esterifications: Beillard, A., et al. (2019). TCFH–NMI: A Versatile Reagent System for the Synthesis of Esters and Amides. Journal of the American Chemical Society. [Link]

  • Oxyma Pure as a Racemization Suppressor: Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. [Link]

  • Keck Modification (Proton Transfer Strategy): Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: A very mild new method for sterically hindered substrates. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 2-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of tert-butyl 2-hydroxy-4-methylpentanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tert-butyl 2-hydroxy-4-methylpentanoate?

The most prevalent and industrially scalable method is the direct acid-catalyzed esterification of 2-hydroxy-4-methylpentanoic acid (leucic acid). This reaction is typically performed using either tert-butanol or, more commonly, gaseous isobutylene as the tert-butyl source.[1][2] The use of isobutylene is often favored as it drives the reaction equilibrium forward by forming the product directly without the co-generation of water.[2] Alternative methods, though less common for this specific molecule, include using tert-butylating agents like di-tert-butyl dicarbonate or tert-butyl trichloroacetimidate, particularly for small-scale or acid-sensitive applications.[3][4][5]

Q2: What is a realistic target yield for this synthesis?

Yields are highly dependent on the chosen method, catalyst, and reaction conditions. With optimized protocols, particularly those using a heterogeneous acid catalyst like Amberlyst-15 and isobutylene, yields can consistently reach 85-95% .[6] Homogeneous catalysis with sulfuric acid or p-toluenesulfonic acid (PTSA) can also provide good yields, typically in the range of 70-90%, but may require more rigorous purification.[2][6]

Q3: What are the critical reaction parameters that I need to control?

There are four primary parameters to monitor for successful synthesis:

  • Temperature: Controls the rate of reaction but must be carefully managed to prevent side reactions like isobutylene polymerization or product decomposition.

  • Catalyst Choice and Loading: The type of acid catalyst (homogeneous vs. heterogeneous) and its concentration directly impact reaction kinetics and the final purity profile.[6][7]

  • Reagent Stoichiometry: Using an excess of the tert-butylating agent (isobutylene) is crucial to drive the reaction equilibrium towards the product.

  • Water Removal: In Fischer esterifications using tert-butanol, the removal of water is essential to prevent the reverse hydrolysis reaction.[2]

Q4: What are the major impurities or byproducts I should expect?

The primary byproducts are typically derived from the tert-butyl carbocation intermediate. These include:

  • Di-tert-butyl ether: Formed by the reaction of a tert-butyl carbocation with tert-butanol.

  • Isobutylene dimers and polymers: Resulting from the self-reaction of isobutylene, especially at elevated temperatures or high acid concentrations.[8]

  • Unreacted 2-hydroxy-4-methylpentanoic acid: Due to incomplete conversion.

Careful control of reaction temperature and catalyst loading is the most effective way to minimize these impurities.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.

Problem 1: Low or No Product Conversion

Q: My reaction has stalled, and GC/TLC analysis shows a large amount of unreacted starting acid. What could be the cause?

A: This is a common issue that typically points to problems with catalysis or reaction equilibrium. Let's break down the potential causes and solutions.

Possible Cause 1: Inactive or Insufficient Catalyst

The protonation of the carboxylic acid is the critical first step in the esterification mechanism.[9] If the catalyst is inactive or present in too low a concentration, the reaction will not proceed efficiently.

  • Insight & Solution (Homogeneous Catalysts like H₂SO₄, PTSA): These catalysts are hygroscopic and can be deactivated by water. Ensure you are using a fresh, anhydrous grade of the acid. Verify the concentration of your acid stock. For a typical reaction, a catalyst loading of 5-10 mol% is a good starting point.

  • Insight & Solution (Heterogeneous Catalysts like Amberlyst-15): Amberlyst-15 is a robust macroreticular sulfonic acid resin, but its activity can be diminished by fouling or improper handling.[6][7] Before use, it's best practice to wash the resin with an organic solvent (like methanol or THF) and then dry it under vacuum at a moderate temperature (e.g., 60-80 °C) to remove adsorbed water and impurities.[7] The catalyst can often be regenerated and reused multiple times.[6]

Possible Cause 2: Reaction Equilibrium Not Driven to Products

Esterification is a reversible process.[2] Without shifting the equilibrium, you will obtain a mixture of starting materials and products.

  • Insight & Solution: The most effective strategy is to use a significant excess of the tert-butylating agent. When using isobutylene, the reaction can be run under pressure (2-5 bar) in a sealed reactor to increase its effective concentration in the reaction mixture. If using tert-butanol, employing it as the solvent ensures a large excess. In this case, removing the water byproduct, for instance with a Dean-Stark apparatus, is critical.[2]

Problem 2: Significant Formation of Byproducts

Q: My desired product is forming, but I am seeing a high percentage of impurities, particularly a low-boiling point compound I suspect is a di-tert-butyl ether or isobutylene oligomer.

A: This indicates that the reaction conditions are too harsh, favoring side reactions of the highly reactive tert-butyl carbocation intermediate.

Possible Cause: Excessive Temperature or High Catalyst Acidity

Higher temperatures and strong acidity increase the rate of competing elimination and polymerization pathways for the tert-butyl carbocation.

  • Insight & Solution:

    • Optimize Temperature: Begin the reaction at a lower temperature (e.g., room temperature) and slowly warm if necessary. For many isobutylene-based esterifications, temperatures between 25-50 °C are sufficient. Monitor the reaction progress by GC or TLC to find the minimum temperature required for a reasonable reaction rate.

    • Reduce Catalyst Loading: High catalyst loading can lead to a higher concentration of reactive intermediates. Try reducing the catalyst amount by half and extending the reaction time.

    • Switch to a Milder Catalyst: Heterogeneous catalysts like Amberlyst-15 often provide a less acidic local environment compared to concentrated sulfuric acid, which can reduce byproduct formation.[6] Their use as a solid also simplifies removal, preventing further side reactions during workup.[6][10]

Catalyst Comparison and Typical Conditions
CatalystTypeTypical LoadingAvg. Time (h)Avg. Yield (%)Key Considerations
H₂SO₄ Homogeneous5–10 mol%6–1270–85Strong acid; can cause side reactions. Requires aqueous workup and neutralization.[2]
PTSA Homogeneous5–10 mol%8–1675–90Solid, easier to handle than H₂SO₄. Still requires aqueous workup.
Amberlyst-15 Heterogeneous10–20% (w/w)12–2480–95Reusable, simple filtration removal, often leads to cleaner reactions. May require longer reaction times.[6][11]
Problem 3: Difficult Product Isolation and Purification

Q: During the aqueous workup, I'm struggling with emulsion formation. Additionally, my column chromatography fails to separate the product from a close-running impurity.

A: Purification challenges are common, especially when residual acidic catalyst or byproducts are present.

Possible Cause 1: Emulsion during Workup

Emulsions are often caused by residual catalyst or salts formed during neutralization that act as surfactants.

  • Insight & Solution:

    • Use a Heterogeneous Catalyst: The easiest way to avoid this is to use a solid acid catalyst like Amberlyst-15, which is simply filtered off before workup.[6]

    • Brine Wash: If using a homogeneous catalyst, after neutralization with a mild base (e.g., saturated NaHCO₃ solution), perform a wash with saturated aqueous NaCl (brine).[12][13] The increased ionic strength of the aqueous layer helps to break emulsions and further removes water from the organic layer.

    • Filtration: Passing the organic layer through a plug of Celite or anhydrous sodium sulfate can help break up fine particulates that may stabilize an emulsion.

Possible Cause 2: Co-elution during Chromatography

If a byproduct has a polarity very similar to your product, baseline separation on silica gel can be difficult.

  • Insight & Solution:

    • Optimize the Reaction: The best purification is to avoid the impurity in the first place. Revisit the "Significant Formation of Byproducts" section to create a cleaner crude product.

    • Adjust Solvent System: Systematically vary the polarity of your eluent system (e.g., ethyl acetate/hexanes). Sometimes, switching to a different solvent system with different selectivities (e.g., dichloromethane/methanol) can improve separation.

    • Distillation: Given that the target ester has a defined boiling point (approx. 206 °C at 760 mmHg), vacuum distillation can be an effective purification method for larger scales, especially for removing less volatile impurities like the starting acid or more volatile ones like di-tert-butyl ether.[14][]

Experimental Workflows & Diagrams

Recommended Protocol: Heterogeneous Catalysis

This protocol utilizes Amberlyst-15 for a cleaner reaction profile and simplified workup.

  • Catalyst Preparation: Wash Amberlyst-15 resin (15% w/w relative to the carboxylic acid) with methanol, then dry under vacuum at 60 °C for 4 hours.

  • Reaction Setup: To a pressure-rated reactor, add 2-hydroxy-4-methylpentanoic acid (1.0 eq), the dried Amberlyst-15, and a suitable solvent (e.g., MTBE or dichloromethane).

  • Reaction: Seal the reactor, cool to 0 °C, and introduce isobutylene gas to a pressure of 2-4 bar. Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Periodically (e.g., every 4 hours), carefully vent the reactor, take an aliquot of the liquid phase, and analyze by TLC or GC to monitor the disappearance of the starting acid.

  • Workup: Once the reaction is complete, carefully vent the excess isobutylene. Filter the reaction mixture to recover the Amberlyst-15 catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography if necessary.[12]

Process Flow Diagrams

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Start 2-Hydroxy-4-methylpentanoic Acid + Solvent + Amberlyst-15 Reactor Pressurize with Isobutylene (2-4 bar) Start->Reactor Stir Stir at 25-40°C (12-24h) Reactor->Stir Vent Vent & Filter (Remove Catalyst) Stir->Vent Concentrate Concentrate in Vacuo Vent->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Product Final Product Purify->Product

Caption: General workflow for synthesis using a heterogeneous catalyst.

TroubleshootingTree Start Low Yield? Cause1 Check Catalyst Activity (Fresh? Dry?) Start->Cause1 Yes Cause2 Equilibrium Issue? Start->Cause2 Yes Cause3 Byproducts Observed? Start->Cause3 Yes Sol1 Solution: Re-activate/replace catalyst. Ensure anhydrous conditions. Cause1->Sol1 Sol2 Solution: Increase isobutylene pressure. Use excess reagent. Cause2->Sol2 Sol3 Solution: Lower reaction temperature. Reduce catalyst loading. Cause3->Sol3

Caption: Decision tree for troubleshooting low product yield.

References

  • C.S. Reddy, et al. (2012). Amberlyst-15 in organic synthesis. ARKIVOC, (i), 570-609.
  • Lee, M.-J., et al. (2001). Kinetics of Catalytic Esterification of Acetic Acid with Amyl Alcohol over Amberlyst 15. JOURNAL OF CHEMICAL ENGINEERING OF JAPAN, 34(7), 960–963.
  • T. Kazuoka, et al. (2003). Purification and Characterization of tert-Butyl Ester-hydrolyzing Lipase from Burkholderia sp. YY62. Bioscience, Biotechnology, and Biochemistry, 67(4), 819-827.
  • PubChem. tert-Butyl 2-hydroxy-4-methylpentanoate. National Center for Biotechnology Information. Available from: [Link]

  • U. Schöllkopf, et al. (1986). Synthesis of tert-Leucine and Related Amino Acids. Liebigs Annalen der Chemie, 1986(10), 183-202.
  • Google Patents. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • Organic Syntheses. Acetic acid, tert-butyl ester. Available from: [Link]

  • J. A. Khan, et al. (2016). Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. Korean Journal of Chemical Engineering, 33(2), 582-586.
  • S. G. Sudrik, et al. (2015). Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. New Journal of Chemistry, 39, 7024-7029.
  • Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. Available from: [Link]

  • D. C. Boffito, et al. (2020). Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation. Industrial & Engineering Chemistry Research, 59(49), 21333-21345.
  • K. Namba, et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • Google Patents. US6862890B2 - Process for production of nanoparticles and microparticles by spray freezing into liquid.
  • Google Patents. US6180374B1 - Method for preparing tert-leucine and analogues thereof in enantiomeric form and intermediates therein.
  • CiteDrive. A simple and powerful tert-butylation of carboxylic acids and alcohols. Available from: [Link]

  • Google Patents. US4524077A - Liquid 2-hydroxy-4-methylthiobutyric acid and process for the preparation thereof.
  • Organic Chemistry Portal. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]

  • K. Namba, et al. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme Chemistry.
  • K. Namba, et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Connect.
  • Y. Tao, et al. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. Applied Microbiology and Biotechnology, 100(11), 4937-4945.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Chad's Prep.
  • X. Xu, et al. new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • K.A. Suerbaev, et al. (2013). Synthesis of Biological Active Esters of the Isovaleric Acid by Isobutylene Hydroalkoxycarbonylation. Journal of Developing Drugs, 2(1).

Sources

Technical Support Center: Stability of tert-Butyl 2-Hydroxy-4-Methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-hydroxy-4-methylpentanoate (also known as the tert-butyl ester of


-hydroxyisocaproic acid, or HICA) is a critical chiral building block. Its utility relies on the acid-lability  of the tert-butyl group, which serves as a protecting group for the carboxylic acid.[1]

While stable under basic and neutral conditions, this molecule is designed to fragment under acidic conditions.[1][2] Users often encounter issues when this fragmentation occurs prematurely (instability) or inefficiently (incomplete deprotection). This guide addresses the mechanistic causes of instability, troubleshooting steps for unexpected degradation, and protocols for controlled handling.

Mechanistic Insight: Why Acid Matters

To troubleshoot effectively, you must understand the "why." The instability of this ester in acid is not a random degradation; it is a thermodynamically driven cleavage following the A


1 mechanism  (Acid-catalyzed Alkyl-Oxygen cleavage, unimolecular).
The Cleavage Pathway
  • Protonation: The carbonyl oxygen is protonated by the acid catalyst.[3][4]

  • Fragmentation: The bond between the carbonyl oxygen and the tert-butyl group breaks. This is the rate-determining step.

  • Release: This releases the free

    
    -hydroxy acid (HICA) and a stable tert-butyl carbocation.
    
  • Elimination: The carbocation rapidly eliminates a proton to form isobutylene (gas), driving the reaction forward.

Diagram: Acid-Catalyzed Degradation Pathways

AcidPathways cluster_0 Critical Failure Mode Ester tert-Butyl 2-hydroxy- 4-methylpentanoate Protonated Protonated Intermediate (Oxonium Ion) Ester->Protonated + H+ (Fast) Cation tert-Butyl Cation (t-Bu+) Protonated->Cation Rate Limiting Cleavage AcidProduct Free Acid (HICA) (2-hydroxy-4-methylpentanoic acid) Protonated->AcidProduct Hydrolysis Isobutylene Isobutylene (Gas) (Irreversible Loss) Cation->Isobutylene - H+ Dimer Cyclic Dimer (Dilactide-like) AcidProduct->Dimer Self-Esterification (Long term acidic storage)

Figure 1: Mechanistic pathway of acid-catalyzed cleavage. Note that the formation of isobutylene makes the reaction effectively irreversible in open systems.

Troubleshooting Guide (Q&A)

Category A: Unexpected Degradation (Instability)

Q1: I observed significant loss of my ester product after leaving it in CDCl


 for NMR analysis overnight. Why? 
  • Diagnosis: Chloroform (CDCl

    
    ) naturally decomposes to form trace hydrochloric acid (HCl) and phosgene upon exposure to light and air.
    
  • The Science: Even trace HCl is sufficient to catalyze the A

    
    1 cleavage of tert-butyl esters over several hours. The 
    
    
    
    -hydroxyl group can facilitate this by intramolecular hydrogen bonding, potentially making the carbonyl oxygen more basic and susceptible to protonation [1].
  • Solution:

    • Pass CDCl

      
       through a plug of basic alumina or K
      
      
      
      CO
      
      
      before use to neutralize acidity.
    • Switch to a non-acidic solvent like DMSO-

      
       or Acetone-
      
      
      
      for stability studies.

Q2: My LC-MS shows a split peak for the parent mass. Is this racemization?

  • Diagnosis: Likely not racemization, but dimerization .

  • The Science: Upon partial hydrolysis, the free hydroxyl group of one HICA molecule can attack the carboxylic acid of another (Fischer esterification), forming linear or cyclic dimers (depsipeptides). This is accelerated in acidic buffers.

  • Verification: Check for a mass shift of

    
     Da (monomer unit - H
    
    
    
    O) or
    
    
    Da.
  • Solution: Maintain pH > 4.0 during sample preparation. Avoid high concentrations in acidic mobile phases.

Q3: Is the


-hydroxyl group itself stable in acid? 
  • Diagnosis: Generally stable, but susceptible to dehydration under extreme conditions.

  • The Science: In hot, strong acid (e.g., refluxing H

    
    SO
    
    
    
    ), the secondary alcohol can dehydrate to form the
    
    
    -unsaturated ester (4-methylpent-2-enoate).
  • Threshold: This side reaction is rare below 60°C. If you see a peak at

    
     6.0-7.0 ppm in 
    
    
    
    H NMR, you have triggered elimination.
Category B: Controlled Deprotection (Usage)[6]

Q4: I need to remove the tert-butyl group. TFA works, but I see "polymerization" byproducts. How do I fix this?

  • Diagnosis: The tert-butyl cation (

    
    -Bu
    
    
    
    ) generated during cleavage is a strong electrophile. If not quenched, it can re-alkylate the hydroxyl group or polymerize isobutylene.
  • The Science: The "polymer" is likely oligomers of isobutylene or

    
    -butyl ethers formed by the attack of 
    
    
    
    -Bu
    
    
    on the
    
    
    -hydroxyl group [2].
  • Solution: Use a Scavenger Cocktail .

    • Add 2.5% Triethylsilane (TES) and 2.5% Water to your TFA.

    • TES acts as a hydride donor, quenching the

      
      -Bu
      
      
      
      cation to isobutane (gas), preventing side reactions.

Q5: Can I deprotect this ester without affecting an acid-sensitive Boc group elsewhere in the molecule?

  • Diagnosis: Difficult, as both are acid-labile. However, tert-butyl esters are slightly more stable than Boc carbamates.

  • Strategy: You cannot selectively remove the ester with acid while keeping a Boc group. You must use orthogonal protection (e.g., Benzyl ester) if this selectivity is required.

  • Alternative: If you must use acid, use Formic Acid (neat) at 25°C. It is milder than TFA and may allow kinetic separation, though this is risky.

Stability Data & Thresholds

The following table summarizes the stability of tert-butyl 2-hydroxy-4-methylpentanoate based on general kinetic data for


-hydroxy tert-butyl esters [3].
ConditionpH / ReagentStability RatingHalf-Life (

)
Recommendation
Storage Neat (Dry)Excellent > 2 YearsStore at -20°C, under Argon.
Neutral Water/Buffer pH 7Good WeeksStable for standard assays.
Mild Acid 1% Acetic Acid (pH ~3)Moderate DaysLimit exposure < 24h.
Strong Acid 0.1 M HCl (pH 1)Poor HoursDo not use for purification.
Deprotection 50% TFA in DCMNone < 15 minsStandard deprotection condition.
NMR Solvent Untreated CDCl

Variable 6-24 HoursFilter solvent through basic alumina.

Standard Operating Protocols (SOPs)

SOP-01: Stability Testing via HPLC

Use this protocol to verify if your batch has degraded.

  • Preparation: Dissolve 1 mg of ester in 1 mL of Acetonitrile (Do not use Methanol to avoid transesterification).

  • Mobile Phase: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B). Note: The short exposure to 0.1% FA during the run is negligible.

  • Detection: UV at 210 nm (Ester carbonyl).

  • Criteria:

    • Pass: Single peak > 98% area.[5]

    • Fail: Appearance of earlier eluting peak (Free acid, HICA) or broad late peaks (Oligomers).

SOP-02: Controlled Deprotection (High Yield)

Use this for converting the ester to the free acid.

  • Setup: Cool a solution of ester (1.0 equiv) in DCM (5 mL/mmol) to 0°C.

  • Cocktail: Prepare a mixture of TFA:DCM:TES:H

    
    O (50:45:2.5:2.5) .
    
  • Addition: Add the cocktail dropwise to the ester solution.

  • Reaction: Stir at 0°C for 15 mins, then warm to Room Temp for 1 hour.

  • Workup:

    • Do not quench with water (prevents emulsion).

    • Concentrate in vacuo directly.

    • Co-evaporate with Toluene (

      
      ) to remove residual TFA and isobutylene.
      
  • Result: Quantitative yield of 2-hydroxy-4-methylpentanoic acid.

References

  • Green, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed kinetics of tert-butyl ester cleavage).

  • Lundt, B. F., et al. (1978). "Removal of acid-labile protecting groups with trifluoroacetic acid: Mechanisms and scavengers." International Journal of Peptide and Protein Research, 12(5), 258-268. (Seminal work on cation scavenging).

  • Li, B., et al. (2006). "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[1][6] Journal of Organic Chemistry, 71(24), 9045–9050.

Sources

minimizing side reactions in HICA tert-butyl ester hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in -Hydroxy Acid Deprotection

Ticket ID: HICA-TB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to hydrolyze the tert-butyl ester of HICA (2-hydroxy-4-methylpentanoic acid) . Unlike standard amino acid deprotection, this substrate presents a unique "double-threat":

  • The

    
    -Hydroxy Group:  Makes the molecule prone to acid-catalyzed dehydration  (elimination), destroying the chiral center and yielding the 
    
    
    
    -unsaturated alkene (4-methyl-2-pentenoic acid).
  • The tert-Butyl Cation: Upon cleavage, the generated isobutylene/

    
    -butyl cation is a potent electrophile that will alkylate the 
    
    
    
    -hydroxyl group or other nucleophiles if not instantly scavenged.

This guide prioritizes kinetic control to favor hydrolysis over elimination and alkylation.

Part 1: The Chemical Protocol (Acidolysis)

Recommended for: Small scale, rapid synthesis, robust substrates.

The Mechanism & The Risk

Standard TFA (Trifluoroacetic acid) deprotection proceeds via an


 mechanism (Alkyl-Oxygen cleavage). The bond breaks at the tert-butyl group, generating a stable tert-butyl cation.[1]
  • Desired Path: Cation leaves, proton remains on carboxyl.

  • Side Reaction A (Alkylation): The

    
    -butyl cation attacks the free 
    
    
    
    -hydroxyl group of HICA, forming a tert-butyl ether.
  • Side Reaction B (Elimination): The acidic conditions protonate the

    
    -hydroxyl, turning it into a good leaving group (
    
    
    
    ), leading to double bond formation.
Optimized Protocol: The "Cryo-Scavenger" Method

To minimize side reactions, we must lower the temperature (suppressing elimination) and trap the cation (suppressing alkylation).

Reagents:

  • Acid: Trifluoroacetic Acid (TFA)[1][2][3][4]

  • Solvent: Dichloromethane (DCM) - Dilution is key to heat management.

  • Scavenger: Triethylsilane (TES) - Superior to water/TIS for this specific substrate.

Step-by-Step Workflow:

  • Preparation: Dissolve HICA t-butyl ester (1.0 eq) in DCM (10 mL per gram).

  • Scavenger Addition: Add Triethylsilane (TES) (3.0 eq).

    • Why? TES acts as a hydride donor, irreversibly reducing the t-butyl cation to isobutane, which is a gas and bubbles out. This is cleaner than using thioanisole, which produces non-volatile byproducts.

  • Cryo-Cooling: Cool the solution to 0°C (Ice/Water bath).

    • Critical: Do NOT add TFA at room temperature. The exotherm will trigger elimination.

  • Acid Addition: Add TFA dropwise. Final ratio should be DCM:TFA:TES (50:45:5) .

  • Monitoring: Stir at 0°C. Monitor by TLC/HPLC every 15 minutes.

    • Stop Condition: Quench immediately upon disappearance of starting material (typically 30-60 mins). Do not let it "soak."

  • Workup: Concentrate under reduced pressure without heating above 30°C. Co-evaporate with toluene (3x) to remove residual TFA.

Part 2: The Enzymatic Protocol (Biocatalysis)

Recommended for: Large scale, GMP, or highly acid-sensitive derivatives.

If you observe elimination (>5% alkene impurity) with the chemical method, you must switch to enzymatic hydrolysis. Candida antarctica Lipase B (CalB) is uniquely suited for bulky esters like tert-butyl.

Why CalB?

Unlike standard saponification (NaOH), which fails on tert-butyl esters due to steric bulk, CalB has a large hydrophobic pocket that accommodates the t-butyl group. It operates at neutral pH, completely eliminating the risk of dehydration or racemization.

Protocol:

  • Solvent System: Mix Phosphate Buffer (pH 7.0, 50 mM) and MTBE (Methyl tert-butyl ether) in a 10:1 ratio.

    • Note: The biphasic system helps solubilize the hydrophobic ester.

  • Enzyme: Add Novozym 435 (Immobilized CalB) at 20-50% w/w relative to substrate.

  • Incubation: Stir gently at 35°C (orbital shaker preferred to protect beads).

  • Workup: Filter off the enzyme beads (recyclable). Acidify the filtrate to pH 2 with 1N HCl and extract with Ethyl Acetate.

Part 3: Visualizing the Pathways

The following diagram illustrates the competition between the desired hydrolysis and the two primary failure modes (Alkylation and Elimination).

HICA_Hydrolysis_Pathways Start HICA t-Butyl Ester Inter Protonated Intermediate Start->Inter + H+ (TFA) Cation t-Butyl Cation (C4H9+) Inter->Cation Cleavage Prod HICA (Free Acid) (Target Product) Inter->Prod Cleavage Side2 4-Methyl-2-Pentenoic Acid (Elimination Impurity) Inter->Side2 Heat (>20°C) - H2O Side1 O-t-Butyl Ether (Alkylation Impurity) Cation->Side1 Attacks OH group (If no Scavenger) Isobutane (Gas) Isobutane (Gas) Cation->Isobutane (Gas) + TES (Scavenger)

Figure 1: Reaction pathways showing the critical role of scavengers (TES) and temperature control in preventing alkylation and elimination.

Part 4: Troubleshooting & FAQs

Data Summary: Scavenger Efficiency
ScavengerMechanismEfficiency for HICANotes
Triethylsilane (TES) Hydride DonorHigh Reduces cation to gas. Cleanest workup.
Triisopropylsilane (TIS) Hydride DonorMediumSlower kinetics due to steric bulk.
Thioanisole NucleophileMediumForms sulfonium salts. Smells bad. Hard to remove.
Water NucleophileLowForms t-butanol, which is reversible in strong acid.
Common Issues

Q: I see a new spot on TLC slightly less polar than the product. What is it? A: This is likely the O-alkylated ether . The tert-butyl cation attacked your


-hydroxyl group.
  • Fix: Increase TES equivalents to 5.0 eq and ensure vigorous stirring.

Q: My product yield is good, but the optical rotation is off. Did I racemize it? A: Pure racemization is rare in acidolysis. It is more likely you have Elimination (Dehydration) . The alkene impurity interferes with rotation readings.

  • Check: Run an NMR.[5] Look for vinyl protons (5.5 - 7.0 ppm).

  • Fix: Strictly maintain 0°C. If the problem persists, switch to the Enzymatic Protocol (Part 2) .

Q: Can I use HCl in Dioxane instead of TFA? A: Avoid. HCl/Dioxane is often anhydrous and promotes dehydration (elimination) more aggressively than TFA/DCM. The water present in reagent-grade TFA actually helps buffer the elimination pathway slightly.

Q: Why not use NaOH (Saponification)? A: Tert-butyl esters are sterically hindered. Hydrolysis with base requires high temperatures (reflux) and strong bases, which will almost certainly cause racemization of the


-proton or promote elimination via an E1cB mechanism.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acid stability of t-butyl esters).

  • Lundt, B. F., et al. (1978).[6] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[6] (Establishes the mechanism of cation scavenging).

  • Anderson, E. M., et al. (2000). "Enzymatic hydrolysis of bulky esters: The application of Candida antarctica Lipase B." Biocatalysis and Biotransformation, 18(4), 267-285. (Validates CalB for t-butyl ester hydrolysis).

  • Ogasa, C., et al. (2024).[7] "Mild Deprotection of tert-Butyl Esters." Synlett, 35, 235-239.[7] (Recent advances in mild deprotection strategies).

Sources

overcoming solubility issues of hydrophobic hydroxy esters in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Stability Issues in Aqueous Media Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center

You are likely here because your hydrophobic hydroxy ester (HHE) is precipitating upon dilution, degrading during storage, or failing to show bioactivity due to poor dissolution. HHEs present a unique physicochemical paradox: the hydroxyl group (-OH) suggests polarity, yet the ester linkage and hydrocarbon tail often drive the molecule into a "brick-dust" lattice or an oily separation in water.

This guide moves beyond generic advice to address the specific molecular friction points of HHEs: competitive hydrogen bonding , ester hydrolysis sensitivity , and lipophilic aggregation .

Part 1: The Solubilization Decision Matrix

Before adding random excipients, diagnose the physical state of your insolubility. Use the decision tree below to select the correct solubilization strategy.

Workflow: Solubilization Strategy Selector

solubilization_tree Start START: Characterize Insolubility State Is the compound Crystalline or Amorphous? Start->State Crystalline Crystalline (High Lattice Energy) State->Crystalline Amorphous Amorphous / Oil State->Amorphous Melting Melting Point > 200°C? Crystalline->Melting LogP LogP Value? Amorphous->LogP SolidDisp Strategy: Solid Dispersion (PVP, HPMC-AS) Melting->SolidDisp No (<200°C) Nano Strategy: Nanosuspension (Wet Milling) Melting->Nano Yes (>200°C) Micelles Strategy: Surfactant Micelles (Polysorbate 80, TPGS) LogP->Micelles LogP 3-5 Cosolvent Strategy: Cosolvency (PEG 400, EtOH, PG) LogP->Cosolvent LogP 1-3 CD Strategy: Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) LogP->CD LogP > 2 (Specific Geometry)

Figure 1: Decision matrix for selecting a solubilization strategy based on solid-state properties and lipophilicity.

Part 2: Formulation Troubleshooting (Q&A)

Issue 1: "My compound precipitates immediately upon dilution into aqueous buffer."

Diagnosis: This is a classic "Parabolic Solubility" failure. You likely dissolved the HHE in a water-miscible solvent (DMSO or Ethanol) and spiked it into water. The logarithmic drop in solvent power causes supersaturation and immediate crash-out.

Technical Solution: You must reduce the dielectric mismatch between your stock solution and the aqueous media.

  • Switch to Cosolvents with H-Bonding Capacity: Hydroxy esters have a free -OH group. Use cosolvents that can act as both H-bond donors and acceptors to "bridge" the ester into the water lattice.

    • Recommendation: Use PEG 400 or Propylene Glycol (PG) rather than pure Ethanol. PEG chains wrap around the hydrophobic ester, while the ether oxygens H-bond with water.

  • Optimize the Surfactant HLB: If using a surfactant, you must match the Hydrophilic-Lipophilic Balance (HLB) to your ester's requirement.[1]

Surfactant ClassHLB RangeApplication for Hydroxy Esters
Sorbitan Esters (Spans) 4–8W/O emulsions (Not for clear aqueous solutions)
Polysorbates (Tweens) 10–16O/W emulsions; Good for moderately hydrophobic esters
Poloxamers (Pluronics) 16–29Solubilization of highly lipophilic esters via micelles
TPGS (Vit E PEG succinate) ~13Excellent for esters; prevents P-gp efflux

Protocol:

  • Step 1: Dissolve HHE in surfactant (e.g., Tween 80) before adding water.

  • Step 2: If solid, melt the HHE with the surfactant (Fusion Method) to ensure molecular mixing.

  • Step 3: Add warm water slowly with agitation. This creates a microemulsion rather than a suspension.

Issue 2: "The ester disappears from solution over 24 hours (Loss of Potency)."

Diagnosis: You are likely observing chemical hydrolysis , not precipitation. Hydroxy esters are prone to hydrolysis, particularly if the hydroxyl group is in a position to facilitate "neighboring group participation" (intramolecular catalysis).

Mechanism of Failure: In aqueous media, hydroxide ions (


) attack the carbonyl carbon.
  • Base Catalysis:

    
    . At pH > 7, the half-life can be minutes.
    
  • Specific HHE Risk: If the hydroxyl group is

    
     or 
    
    
    
    to the ester, it can form a cyclic intermediate, accelerating hydrolysis by
    
    
    -fold compared to simple esters.

Technical Solution:

  • pH Adjustment: Maintain pH at the point of maximum stability (typically pH 4.0 – 5.5 for esters). Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for long-term storage.

    • Buffer Choice: Acetate (pH 4.5) or Citrate (pH 5.0).

  • Use Cyclodextrins (Molecular Shielding): Encapsulating the hydrophobic ester tail inside a cyclodextrin cavity sterically hinders the approach of water/hydroxide ions to the ester linkage.

Workflow: Cyclodextrin Stabilization

cd_mechanism FreeDrug Free Hydroxy Ester (Hydrolysis Prone) Complex Inclusion Complex (Ester Shielded) FreeDrug->Complex + CD Cyclodextrin Host (Hydrophobic Cavity) CD->Complex Result Result: 1. Increased Solubility 2. Reduced Hydrolysis Complex->Result Equilibrium (K_1:1)

Figure 2: Mechanism of cyclodextrin inclusion. The hydrophobic ester chain enters the cavity, protecting the carbonyl from hydrolytic attack.

Protocol:

  • Reagent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD). Avoid
    
    
    -CD (cavity often too small for esters) unless the chain is linear aliphatic.
  • Molar Ratio: Start with 1:2 (Drug:CD) to ensure full encapsulation.

  • Method: Dissolve CD in water first. Add excess drug. Stir for 24h. Filter (0.45 µm).

Issue 3: "I cannot get a clean HPLC peak; the baseline is noisy or the peak tails."

Diagnosis: Hydroxy esters often stick to the silica backbone of C18 columns due to residual silanol interactions with the hydroxyl group, or they precipitate in the mobile phase.

Technical Solution:

  • Column Selection: Use an "End-capped" C18 column or a Phenyl-Hexyl column. The Phenyl phase often provides better selectivity for esters with aromatic rings (e.g., parabens, benzoates).

  • Mobile Phase Modifier:

    • Add 0.1% Formic Acid to suppress ionization of residual silanols.

    • Keep organic phase >50% if possible to prevent precipitation on-column.

  • Sample Diluent:

    • Do NOT inject a 100% DMSO sample into a high-aqueous mobile phase. It will precipitate at the column head.

    • Fix: Dilute your sample 1:1 with the initial mobile phase before injection.

Part 3: Advanced FAQ

Q: Can I use liposomes for hydroxy esters? A: Yes, but efficiency depends on the "Hydroxy" position. If the -OH is at the end of a long chain (amphiphilic), the molecule may disrupt the lipid bilayer. If the molecule is largely hydrophobic (LogP > 4), it will stably partition into the lipid bilayer. For LogP < 2, liposomes are leaky; use solid lipid nanoparticles (SLNs) instead.

Q: Why does my solid dispersion turn sticky/rubbery? A: You have lowered the Glass Transition Temperature (


) too much. Hydroxy esters can act as plasticizers.
  • Fix: Increase the ratio of the polymer carrier (PVP-K30 or HPMC-AS). Aim for a Drug:Polymer ratio of 1:4 or 1:5. Store in a desiccator, as moisture acts as a secondary plasticizer.

Q: How do I calculate the required HLB for my specific ester? A: Use the Griffin Calculation method as a baseline, but determine it experimentally:

  • Prepare a series of surfactant blends (e.g., Span 80 + Tween 80) ranging from HLB 4 to 16.

  • Attempt to emulsify your ester in water.

  • The HLB that produces the most stable, translucent emulsion is your "Required HLB" (

    
    ).
    
  • Formula for blend:

    
    
    

References

  • Surfactant Selection & HLB Systems

    • Title: The HLB System: A Time-Saving Guide to Emulsifier Selection
    • Source: ICI Americas / Saffire Blue
    • URL:[Link]

  • Cyclodextrin Complex

    • Title: Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein[2]

    • Source: N
    • URL:[Link]

  • Hydrolysis Kinetics of Esters

    • Title: Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters[3]

    • Source: ChemRxiv
    • URL:[Link]

  • Solid Dispersion Techniques

    • Title: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview
    • Source: Asian Journal of Pharmaceutics
    • URL:[Link]

  • Polymeric Micelles for Hydrophobic Drugs

    • Title: Solubility Enhancement of Hydrophobic Drugs using Diblock Copolymers

    • Source: Sigma-Aldrich (Merck)

Sources

Technical Support Center: Purification Strategies for Reactions Involving tert-Butyl 2-Hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in synthetic chemistry: the removal of unreacted tert-butyl 2-hydroxy-4-methylpentanoate from reaction mixtures. As a key chiral building block, this compound is frequently used as a starting material. Its successful removal is critical for obtaining high-purity products.

This document moves beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt these methods to your specific reaction conditions.

Foundational Principles of Separation

The key to effectively separating unreacted tert-butyl 2-hydroxy-4-methylpentanoate from its reaction product lies in exploiting the change in its physicochemical properties. The starting material possesses two key functional groups that dictate its behavior: a secondary hydroxyl (-OH) group and a bulky tert-butyl ester .

In most synthetic applications, the hydroxyl group is the reactive site, undergoing transformations such as acylation, etherification, or oxidation. When this occurs, the resulting product loses the polar, hydrogen-bond-donating hydroxyl group. This fundamental change leads to a significant decrease in polarity, which is the primary lever for separation.

  • Unreacted Starting Material: Moderately polar due to the hydroxyl group. It can act as a hydrogen bond donor and acceptor.

  • Typical Product (e.g., O-acylated): Significantly less polar. The hydroxyl group is replaced by an ester or ether, removing its ability to donate hydrogen bonds.

Our purification strategies are designed to maximize the differentiation between these two states.

Troubleshooting and Purification Strategy Guide

This section addresses common issues encountered during purification in a direct question-and-answer format.

Question 1: My product and the unreacted starting material are co-eluting or have very close Rf values during flash column chromatography. How can I improve my separation?

Answer:

This is a frequent challenge when the overall structural change is minimal or when the product retains some polarity. The goal is to increase the differential interaction of the two compounds with the stationary phase (silica gel).

Causality: Silica gel is a highly polar stationary phase. The hydroxyl group on your starting material, tert-butyl 2-hydroxy-4-methylpentanoate, will interact strongly with the silica surface via hydrogen bonding. Your less polar product will interact less, and therefore elute faster (have a higher Retention factor, Rf). To improve separation, you must select a solvent system (mobile phase) that accentuates this difference.

Troubleshooting Steps:

  • Reduce Mobile Phase Polarity: This is the most effective first step. A less polar mobile phase will move all compounds up the column more slowly, increasing the residency time on the silica and allowing for better partitioning. If you are using a 20% ethyl acetate in hexanes mixture, for example, try reducing it to 10% or even 5%. This will decrease the Rf of both spots but should increase the separation between them (ΔRf).

  • Switch to a Less Polar Solvent System: Sometimes, the choice of solvent, not just the ratio, is key. Dichloromethane (DCM) is less polar than ethyl acetate. A gradient of 1-5% methanol in DCM can offer a different selectivity profile that may resolve your compounds.

  • Ensure Proper Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of crude material should be no more than 1-2% of the mass of the silica gel (e.g., 400-800 mg of crude material on a 40g column). Furthermore, loading the sample dissolved in a minimal amount of the initial, low-polarity mobile phase (or adsorbing it onto a small amount of silica, known as "dry loading") prevents band broadening.

Table 1: Recommended Solvent Systems for Flash Chromatography
Solvent System ComponentsRatio (v/v)Target CompoundsRationale
Ethyl Acetate / Hexanes5:95 to 20:80For products of low to moderate polarity.The "workhorse" system. Provides good resolution for a wide range of compounds. Adjust the ratio to place the product Rf at ~0.3.
Methanol / Dichloromethane0.5:99.5 to 5:95For moderately polar products where acetate/hexanes fail.Offers different selectivity. The highly polar methanol is very effective at eluting the hydroxyl-containing starting material.
Diethyl Ether / Hexanes10:90 to 30:70Alternative for low-polarity products.Diethyl ether is less polar than ethyl acetate and can sometimes provide better separation for closely-eluting non-polar compounds.
Question 2: I need a scalable, non-chromatographic method to remove large amounts of unreacted starting material. What are my options?

Answer:

For large-scale purification, liquid-liquid extraction is superior to chromatography in terms of speed, cost, and solvent usage. This method leverages the weakly acidic nature of the hydroxyl group on tert-butyl 2-hydroxy-4-methylpentanoate.

Causality: The proton of the hydroxyl group can be removed by a mild aqueous base to form an anionic salt. This salt is highly polar and will be preferentially sequestered into the aqueous phase. The desired product, lacking this acidic proton, will remain in the water-immiscible organic solvent.

Recommended Method: Alkaline Liquid-Liquid Extraction

This is the most robust method. By washing your organic solution with a basic aqueous solution, you can selectively pull the unreacted starting material out, leaving your purified product behind. See Protocol 1 for a detailed, step-by-step guide.

Workflow: Selecting a Purification Method

The following diagram outlines the decision-making process for choosing the appropriate purification strategy.

Purification_Workflow start Crude Reaction Mixture (Product + Unreacted SM) check_stability Is the product stable to mild aqueous base? start->check_stability check_scale Is the reaction scale > 5 grams? check_stability->check_scale  Yes chromatography Perform Flash Column Chromatography (See Protocol 2) check_stability->chromatography No extraction Perform Alkaline Liquid-Liquid Extraction (See Protocol 1) check_scale->extraction  Yes check_scale->chromatography No final_product Pure Product extraction->final_product chromatography->final_product

Caption: Decision workflow for purification strategy.

Question 3: I suspect my tert-butyl ester is being cleaved during the workup. How can I prevent this?

Answer:

The tert-butyl ester is highly sensitive to acidic conditions, especially in the presence of water, as it can readily hydrolyze back to the corresponding carboxylic acid and isobutylene gas.

Causality: The cleavage is an acid-catalyzed hydrolysis reaction. The mechanism involves protonation of the ester carbonyl, followed by attack by water. The stability of the resulting tert-butyl carbocation makes this process particularly facile compared to other alkyl esters.

Preventative Measures:

  • Avoid Strong Acids: Never use strong aqueous acids (e.g., 1M HCl, H₂SO₄) during the workup if the tert-butyl ester needs to be preserved.

  • Neutralize Before Workup: If your reaction was run under acidic conditions (e.g., using p-toluenesulfonic acid), it is critical to quench or neutralize the acid before adding water. This can be done by carefully adding a mild base like solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until bubbling ceases.

  • Use Mild Aqueous Washes: During extractions, use neutral or mildly basic solutions such as pure water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine (saturated aqueous NaCl).[1]

  • Keep it Cold: If you must expose the compound to even mildly acidic conditions, do so at low temperatures (0-5 °C) to slow the rate of hydrolysis.

Detailed Experimental Protocols

Protocol 1: Purification via Alkaline Liquid-Liquid Extraction

This protocol is designed for the selective removal of tert-butyl 2-hydroxy-4-methylpentanoate from a less polar product.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, DCM).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • TLC plates and chamber.

Procedure:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in an appropriate organic solvent (e.g., 10-20 volumes of ethyl acetate). Transfer this solution to a separatory funnel.

  • First Alkaline Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure (especially important if residual acid is present, which will generate CO₂ gas).

  • Extraction: Shake the funnel vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to fully separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat steps 2-4 two more times. This ensures complete removal of the deprotonated starting material.

  • Brine Wash: Wash the remaining organic layer once with an equal volume of brine. This removes residual water and helps to break up any emulsions.[2]

  • Drying: Drain the organic layer into a clean flask and add a suitable amount of anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

  • Validation: Confirm the absence of the starting material by TLC or another appropriate analytical method (GC, ¹H NMR).

Protocol 2: Purification via Flash Column Chromatography

This protocol provides a general guideline for purification when extraction is not feasible.

Materials:

  • Silica gel (230-400 mesh).

  • Appropriate solvent system (e.g., Hexanes/Ethyl Acetate), determined by prior TLC analysis.

  • Chromatography column, flasks for fraction collection.

  • Crude reaction mixture.

Procedure:

  • Select Solvent System: Analyze your crude mixture by TLC to find a solvent system that gives your desired product an Rf of ~0.3 and provides clear separation from the starting material spot (which should have a lower Rf).

  • Pack the Column: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Pour this into the column and use pressure or gravity to pack it into a stable bed, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude material in the minimum possible volume of solvent (preferably the mobile phase or a stronger solvent like DCM). Carefully apply this solution to the top of the silica bed. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Carefully add the mobile phase to the column and begin eluting, collecting fractions. You may start with a low-polarity mobile phase and gradually increase the polarity (a gradient) to speed up the elution of the more polar starting material after your product has been collected.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your final product.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of tert-butyl 2-hydroxy-4-methylpentanoate? A: Knowing these properties is crucial for planning distillations and assessing purity.

Table 2: Physical Properties of tert-Butyl 2-hydroxy-4-methylpentanoate
PropertyValueReference(s)
Molecular FormulaC₁₀H₂₀O₃[3][]
Molecular Weight188.26 g/mol [3][5]
Boiling Point206 °C (at 760 mmHg)[][5]
Density0.963 g/cm³[][5]
XLogP32.2[3]

Q: How can I best monitor the removal of the starting material? A: Thin-Layer Chromatography (TLC) is the quickest method. The hydroxyl group of the starting material often reacts well with specific stains. After developing the TLC plate, visualize it under UV light (if your compounds are UV-active), then stain with a potassium permanganate (KMnO₄) solution. The hydroxyl group will react with the KMnO₄ to produce a yellow/brown spot on a purple background, often making it visible even if the product is not.

Q: Besides the unreacted starting material, what other impurities might be present? A: The reaction mixture could contain byproducts from side reactions, residual solvents used in the synthesis, or catalysts.[6] If the reaction was performed at high temperatures, you might also see elimination byproducts. If the workup involved acid, the hydrolyzed carboxylic acid (2-hydroxy-4-methylpentanoic acid) could also be present.

References

  • PubChem. (n.d.). tert-butyl 2-hydroxy-4-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl 4-hydroxy-2-butynoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Methyl 2-hydroxy-4-methylpentanoate Properties. Retrieved from an internal EPA database summary (specific public link not available).
  • Royal Society of Chemistry. (n.d.). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications. Retrieved from [Link]

  • S. Ahuja. (2011). Organic volatile impurities in pharmaceuticals. AAPS PharmSciTech. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of tert-Butyl 2-hydroxy-4-methylpentanoate: A Comparative Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural validation of pharmaceutical intermediates requires moving beyond simple peak-picking. tert-Butyl 2-hydroxy-4-methylpentanoate (C₁₀H₂₀O₃, MW: 188.26 g/mol )[1] is a critical chiral building block often utilized in the synthesis of complex peptides and statin analogs. Validating its structural integrity and purity demands a rigorous understanding of its nuclear magnetic resonance (NMR) behavior and how different analytical modalities handle its specific physicochemical properties.

This guide objectively compares High-Field ¹H NMR, Benchtop NMR, and GC-MS for the analysis of this compound, providing a self-validating experimental framework grounded in mechanistic causality.

Structural Causality & ¹H NMR Spectral Assignments

To accurately interpret the ¹H NMR spectrum of tert-butyl 2-hydroxy-4-methylpentanoate, we must first establish the causality behind its chemical shifts and spin-spin splitting patterns. The molecule features a chiral center at the


-carbon, which fundamentally alters the magnetic environment of the adjacent aliphatic chain.
  • The tert-Butyl Singlet (~1.45 ppm): The nine protons of the tert-butyl ester group are chemically and magnetically equivalent. Because they are isolated from any adjacent protons by the ester oxygen and carbonyl carbon, they exhibit no scalar coupling, resulting in a sharp, intense singlet.

  • Diastereotopic

    
    -Protons (~1.5–1.7 ppm):  The presence of the chiral 
    
    
    
    -carbon renders the two protons of the
    
    
    -methylene group diastereotopic. They are magnetically non-equivalent and couple not only to the
    
    
    - and
    
    
    -protons but also to each other (geminal coupling,
    
    
    ), resulting in a highly complex multiplet.
  • Diastereotopic

    
    -Methyls (~0.9 ppm):  Similarly, the two terminal methyl groups are diastereotopic. They typically appear as two closely overlapping doublets (
    
    
    
    Hz) due to coupling with the
    
    
    -methine proton.
  • The

    
    -Methine (~4.0–4.1 ppm):  Shifted downfield by the electron-withdrawing hydroxyl and ester groups, this proton appears as a doublet of doublets (dd) or a multiplet, directly reflecting its coupling to the distinct diastereotopic 
    
    
    
    -protons.

Coupling Alpha α-CH (1H) ~4.0 ppm Beta β-CH2 (2H) ~1.6 ppm Alpha->Beta ³J ~ 7.0 Hz Gamma γ-CH (1H) ~1.8 ppm Beta->Gamma ³J ~ 7.0 Hz Delta δ-CH3 (6H) ~0.9 ppm Gamma->Delta ³J ~ 6.5 Hz

Fig 1. Spin-spin coupling cascade of the aliphatic chain in the target molecule.

Table 1: Expected ¹H NMR Assignments (600 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Note

-CH₃
(two)
~0.90Overlapping doublets6HDiastereotopic methyls split by

-CH.
tert-Butyl CH₃ ~1.45Singlet9HIsolated equivalent protons; no scalar coupling.

-CH₂
~1.50 – 1.70Complex multiplet2HDiastereotopic protons; geminal and vicinal coupling.

-CH
~1.80 – 1.90Multiplet1HCoupled to

-CH₂ and

-CH₃.
-OH ~2.50 – 3.00Broad singlet1HBroadened by chemical exchange; concentration dependent.

-CH
~4.00 – 4.10dd / multiplet1HDeshielded by -OH and -COO; coupled to

-CH₂.

Comparative Analysis: High-Field NMR vs. Benchtop NMR vs. GC-MS

When establishing a quality control or structural elucidation workflow, selecting the right analytical tool is a balance of resolution, sensitivity, and throughput.

High-Field NMR (e.g., 600 MHz): Operating at a high Larmor frequency, high-field NMR is the gold standard for structural elucidation[2]. The high magnetic field spreads the signals out in Hertz, easily resolving the complex multiplets of the diastereotopic


-protons and 

-methyls. It provides the highest intrinsic sensitivity for detecting trace structurally related impurities.

Benchtop NMR (60–90 MHz): Benchtop systems offer unparalleled accessibility for routine, at-line purity checks. However, while chemical shifts (in ppm) are independent of field strength, the peak widths (in ppm) increase at lower fields because the


-coupling (in Hz) occupies a larger fraction of the ppm scale[3]. This causes the 0.9–1.9 ppm aliphatic region of tert-butyl 2-hydroxy-4-methylpentanoate to collapse into a heavily overlapped envelope. To achieve quantitative accuracy despite this low spectral resolution, advanced Quantum Mechanical Modeling (QMM) algorithms must be employed to deconvolute the overlapping signals[4].

GC-MS: While NMR is non-destructive and inherently quantitative, GC-MS provides orthogonal validation with superior sensitivity for trace volatile impurities. However, the free hydroxyl group on the


-carbon can cause severe peak tailing or thermal degradation in the GC inlet. Therefore, derivatization (e.g., forming a TMS ether using BSTFA) is a mandatory causal step to increase volatility and ensure reliable mass spectral fragmentation.
Table 2: Comparative Performance Metrics
MetricHigh-Field NMR (600 MHz)Benchtop NMR (60-90 MHz)GC-MS (Post-Derivatization)
Aliphatic Resolution Excellent (Baseline separation)Poor (Severe overlap)N/A (Chromatographic separation)
Limit of Detection ~100 µmol/L (Routine)~1 mmol/L (Routine)< 1 µmol/L (High sensitivity)
Quantification Method Direct Peak IntegrationQMM / DeconvolutionCalibration Curve (Internal Std)
Sample Preparation Minimal (Dissolve in CDCl₃)Minimal (Dissolve in CDCl₃)High (Requires BSTFA derivatization)
Primary Use Case De novo structural elucidationRoutine batch purity & at-line QATrace impurity profiling

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical protocol must be self-validating. The following workflow for quantitative NMR (qNMR) incorporates internal checks to guarantee that the resulting data is a true representation of the sample.

Workflow Start tert-Butyl 2-hydroxy-4-methylpentanoate Split Aliquot Distribution Start->Split Prep_NMR Dissolve in CDCl3 + IS (Maleic Acid) Split->Prep_NMR Prep_GC Derivatization (BSTFA / Hexane) Split->Prep_GC HF_NMR High-Field NMR (600 MHz) Data_Int Data Integration & Cross-Validation HF_NMR->Data_Int BT_NMR Benchtop NMR (60-90 MHz) BT_NMR->Data_Int GC_MS GC-MS Analysis (Trace Profiling) GC_MS->Data_Int Prep_NMR->HF_NMR Prep_NMR->BT_NMR Prep_GC->GC_MS

Fig 2. Multi-modal analytical workflow for structural and purity validation.

Step-by-Step qNMR Methodology
  • Gravimetric Sample Preparation (The Internal Standard Check):

    • Action: Accurately weigh ~20 mg of tert-butyl 2-hydroxy-4-methylpentanoate and ~5 mg of a high-purity internal standard (IS), such as Maleic acid or Dimethyl sulfone, into a vial using a microbalance. Dissolve in 0.6 mL of CDCl₃.

    • Causality: Using an IS allows for absolute quantification. If the calculated purity deviates wildly from expectations, the gravimetric ratio serves as a hard mathematical check against integration errors.

  • Acquisition Parameter Optimization (The Relaxation Check):

    • Action: Set the inter-pulse delay (

      
      ) to at least 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton in the mixture. For small molecules, a
      
      
      of 10–15 seconds is typically sufficient.
    • Causality: If

      
       is too short, the nuclear spins will saturate, and the resulting peak areas will not be strictly proportional to the number of protons. A 
      
      
      
      delay ensures >99% relaxation, validating the thermodynamic integrity of the integral.
  • Data Processing (The Baseline Check):

    • Action: Apply a mild exponential window function (LB = 0.3 Hz). Perform rigorous zero-order and first-order phase correction. Apply a multipoint baseline correction.

    • Causality: Accurate integration requires the signal to start and end at a true zero baseline. Phase distortions artificially inflate or deflate the integral area.

  • Integration & Validation:

    • Action: Integrate the isolated tert-butyl singlet (~1.45 ppm, 9H) and the

      
      -methine (~4.0 ppm, 1H) against the IS peak.
      
    • Causality: Comparing the calculated purity derived from the 9H singlet versus the 1H multiplet acts as an internal consistency check. If the two purity values do not match, it indicates co-eluting structural impurities hidden beneath one of the signals.

References

  • Title: Tert-butyl 2-hydroxy-4-methylpentanoate | C10H20O3 | CID 13237363 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures Source: Magnetic Resonance in Chemistry / PubMed Central URL: [Link](Note: Accessible via standard PMC repositories for benchtop NMR QMM validation methodologies).

Sources

mass spectrometry fragmentation patterns of tert-butyl hydroxy esters

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of tert-Butyl Hydroxy Esters: A Comparative Analysis

Executive Summary

tert-Butyl hydroxy esters are widely utilized in organic synthesis, peptide chemistry, and prodrug development due to their steric bulk and specific cleavage conditions. In mass spectrometry (MS), these compounds exhibit highly diagnostic fragmentation patterns that differentiate them from other ester classes. This guide provides an in-depth mechanistic analysis of their gas-phase dissociation, objectively compares their MS performance against alternative derivatives (such as methyl esters and TBDMS ethers), and outlines a self-validating analytical protocol for robust structural elucidation.

Mechanistic Foundations of Gas-Phase Fragmentation

The structural identification of tert-butyl hydroxy esters hinges on understanding the causality behind their primary and secondary fragmentation pathways. Do not merely memorize mass-to-charge (m/z) ratios; understanding the thermodynamic drivers of these cleavages is essential for interpreting complex spectra.

  • The McLafferty-Type Rearrangement (Loss of Isobutene, -56 Da): Unlike simpler alkyl esters, the tert-butyl group is highly susceptible to a gas-phase McLafferty rearrangement[1]. Upon activation (e.g., via Collision-Induced Dissociation in MS/MS), a hydrogen atom from the tert-butyl group migrates to the carbonyl oxygen through a six-membered cyclic transition state. This induces the elimination of a neutral isobutene molecule (56 Da), leaving behind a protonated carboxylic acid[2]. The thermodynamic driving force here is the formation of the highly stable neutral alkene, making this a low-energy, dominant fragmentation pathway.

  • Direct Homolytic Cleavage (Formation of m/z 57): In Electron Ionization (EI) GC-MS, or under high-energy CID, the tert-butyl ester can undergo direct alpha-cleavage, yielding a highly stable tertiary carbocation at m/z 57[2]. This peak is often the base peak in the spectrum, serving as a rapid diagnostic marker for the tert-butyl moiety[3].

  • Hydroxyl-Directed Secondary Fragmentation (Loss of H₂O, -18 Da): The presence of the hydroxyl group introduces a competing or sequential fragmentation route. Following the loss of isobutene, the resulting hydroxy acid frequently undergoes dehydration (-18 Da)[4]. The causality of this water loss is driven by the formation of a stabilized acylium ion or a conjugated alkene system along the aliphatic backbone.

Fragmentation A tert-Butyl Hydroxy Ester [M+H]+ B Cyclic Transition State (McLafferty Rearrangement) A->B Activation (CID) C Protonated Hydroxy Acid [M+H - 56]+ B->C -Isobutene D Neutral Isobutene (56 Da) B->D Neutral Loss E Secondary Fragmentation (-H2O) C->E Dehydration F Acylium / Diene Ion [M+H - 74]+ E->F -18 Da

Gas-phase fragmentation pathway of tert-butyl hydroxy esters via McLafferty rearrangement.

Comparative Performance Analysis

When designing an analytical workflow, researchers must choose the appropriate derivative to balance volatility, stability, and spectral clarity. The table below objectively compares tert-butyl esters against Methyl Esters and tert-Butyldimethylsilyl (TBDMS) derivatives[5].

Feature / Derivativetert-Butyl Hydroxy EsterMethyl Hydroxy EsterTBDMS Derivative
Diagnostic MS/MS Ions Strong [M-56] (isobutene) and m/z 57[M-31] (methoxy loss), often weakDominant [M-57] (loss of t-butyl radical)
Volatility (GC-MS) Moderate to HighHighVery High
Hydrolytic Stability Moderate (prone to spontaneous hydrolysis)[3]HighLow (moisture sensitive)[5]
Mass Shift +56 Da per carboxylate+14 Da per carboxylate+114 Da per functional group
Primary Analytical Use Prodrug tracking, structural elucidationRoutine GC-MS fatty acid profilingComplex metabolite profiling[5]

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific trustworthiness, the following protocol incorporates a self-validating isotopic labeling step. By utilizing a deuterated standard (e.g., d9-tert-butyl ester), the analyst can definitively prove that the 56 Da neutral loss originates from the ester and not a random aliphatic backbone cleavage.

Step 1: Sample Preparation & Isotopic Spiking

  • Extract the biological or synthetic sample using a suitable organic solvent (e.g., Methyl tert-butyl ether, MTBE).

  • Spike the sample with 10 µL of a 1 µg/mL d9-tert-butyl hydroxy ester internal standard.

Step 2: Chromatographic Separation (UHPLC)

  • Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to ensure the polar hydroxyl group does not cause peak tailing.

Step 3: ESI-MS/MS Acquisition

  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Set the precursor isolation window to 1.0 m/z.

  • Apply a normalized collision energy (NCE) sweep (e.g., 15-30 eV) to capture both the primary isobutene loss and the secondary water loss.

Step 4: Data Validation (The Self-Validating Logic)

  • Identify the unlabelled analyte peak and verify the [M+H - 56]⁺ product ion.

  • Cross-reference with the d9-internal standard. The standard must exhibit an [M+H - 64]⁺ product ion (loss of d8-isobutene). If this +8 Da shift in the neutral loss is observed, the fragmentation mechanism is unequivocally validated.

Protocol S1 1. Sample Extraction (+ d9-Isotope Spike) S2 2. UHPLC Separation (C18, Gradient) S1->S2 S3 3. +ESI Ionization (Protonation) S2->S3 S4 4. CID Fragmentation (NCE 15-30 eV) S3->S4 S5 5. Spectral Validation (Δ8 Da Neutral Loss) S4->S5

Self-validating LC-MS/MS workflow utilizing isotopic spiking for structural confirmation.

References

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS Journal of Experimental Botany | Oxford Academic[Link]

  • McLafferty rearrangement of peptides and substituent effects on peptide fragmentation SOAR - Wichita State University[Link]

  • Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives PMC - National Institutes of Health[Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters PMC - National Institutes of Health[Link]

  • Dissociative photoionization of EUV lithography photoresist models arXiv [Link]

Sources

Technical Guide: Chiral HPLC Methods for Enantiomeric Excess Determination of tert-Butyl 2-Hydroxy-4-Methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the determination of the enantiomeric excess (ee) of tert-butyl 2-hydroxy-4-methylpentanoate using chiral HPLC.

Executive Summary

The accurate determination of enantiomeric excess (ee) for tert-butyl 2-hydroxy-4-methylpentanoate (also known as tert-butyl


-hydroxyisocaproate or tert-butyl leucate) presents a specific analytical challenge due to the molecule's weak UV chromophore. While direct chiral HPLC is possible, it often suffers from low sensitivity and baseline drift at the required low detection wavelengths (210 nm).

This guide recommends a Derivatization-Based Method (using 3,5-dinitrobenzoyl chloride) as the gold standard for robust, high-sensitivity analysis in complex matrices. A Direct Method is provided as a secondary alternative for high-purity samples where sample throughput is the priority.

Analyte Profile & Analytical Challenges

  • Analyte: tert-Butyl 2-hydroxy-4-methylpentanoate[1]

  • Structure: A bulky ester of

    
    -hydroxyisocaproic acid (HICA), structurally related to Leucine.
    
  • Chiral Center: C2 (

    
    -carbon).
    
  • Chromophore Status: Weak. The molecule lacks a conjugated

    
    -system, possessing only a carbonyl group.
    
  • Implication: Direct UV detection requires wavelengths <215 nm, making the method susceptible to interference from solvents, impurities, and gradient baselines.

Method A: The Gold Standard (Derivatization + Chiral HPLC)

Best for: Complex reaction mixtures, trace analysis, and validated QC methods.

Rationale

Derivatization with 3,5-dinitrobenzoyl chloride (3,5-DNB-Cl) serves two critical functions:

  • Chromophore Introduction: Introduces a strong UV-absorbing moiety (

    
     nm), increasing sensitivity by orders of magnitude.
    
  • Enhanced Chiral Recognition: The electron-deficient aromatic ring of the DNB group engages in

    
    -
    
    
    
    interactions with the carbamate or benzoate groups of polysaccharide-based chiral stationary phases (CSPs), significantly improving the separation factor (
    
    
    ).
Experimental Protocol

Step 1: Derivatization Reaction

  • Sample: Dissolve 5–10 mg of the analyte in 1.0 mL of dry dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagents: Add 2.0 equivalents of pyridine (base) and 1.5 equivalents of 3,5-dinitrobenzoyl chloride.

  • Reaction: Stir at room temperature for 15–30 minutes. (Monitor by TLC if necessary; conversion is usually rapid).

  • Quench: Add 0.5 mL of water or dilute NaHCO

    
     to quench excess reagent.
    
  • Extraction: Dilute with 2 mL DCM, wash the organic layer with 1 M HCl (to remove pyridine) and then brine. Dry over Na

    
    SO
    
    
    
    .
  • Prep for HPLC: Evaporate solvent and redissolve the residue in the Mobile Phase (e.g., Hexane/IPA 90:10).

Step 2: HPLC Conditions

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Note: The OD-H column typically provides superior resolution for DNB-derivatives of

      
      -hydroxy esters due to the specific inclusion mechanism.
      
  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol (IPA) = 90 : 10  (v/v).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25 °C.

  • Detection: UV at 254 nm .

  • Injection Volume: 5–10

    
    L.
    
Expected Performance
  • Retention Times (

    
    ):  Typically 10–20 minutes.
    
  • Selectivity (

    
    ):  > 1.2 (Baseline separation).
    
  • Resolution (

    
    ):  > 2.5.
    
  • Elution Order: Depends on the specific column batch, but generally the (

    
    )-enantiomer elutes before the (
    
    
    
    )-enantiomer on Chiralcel OD-H for this class of DNB-esters (verify with a standard).

Method B: Direct Analysis (No Derivatization)

Best for: High-purity samples, rapid screening, or when derivatization is undesirable.

Rationale

This method relies on the intrinsic chirality of the tert-butyl ester. The bulky tert-butyl group aids in chiral discrimination by fitting into the chiral grooves of the CSP. However, detection is the limiting factor.

HPLC Conditions
  • Column: Chiralpak IA or Chiralcel OD-H .

    • Note: Immobilized phases like Chiralpak IA are more robust if using aggressive solvents, but standard coated phases (OD-H) work well with Hexane/IPA.

  • Mobile Phase:

    
    -Hexane : IPA = 98 : 2  or 95 : 5  (v/v).
    
    • Optimization: Lower IPA content (2%) increases retention and often improves resolution for non-derivatized esters.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 20–25 °C (Lower temperature can enhance resolution).

  • Detection: UV at 210 nm (Critical).

    • Alternative: Refractive Index (RI) detector (if available, but less sensitive).

  • Sample Diluent: Mobile phase (strictly).

Limitations
  • Baseline Noise: High susceptibility to drift at 210 nm.

  • Solvent Cutoff: IPA absorbs at 210 nm; ensure high-grade HPLC solvents are used.

  • Sensitivity: LOD is significantly higher (worse) than Method A.

Comparative Analysis

FeatureMethod A (Derivatization)Method B (Direct)
Sensitivity High (UV 254 nm)Low (UV 210 nm)
Selectivity (

)
Excellent (Enhanced by

-

interactions)
Moderate
Sample Prep Time ~45 mins< 5 mins
Robustness High (Resistant to matrix effects)Low (Susceptible to UV interference)
Column Life StandardStandard
Cost per Sample Slightly higher (Reagents + Prep time)Lower

Visual Workflows

Analytical Decision Tree & Workflow

G Start Start: Sample Analysis CheckPurity Check Sample Purity & Matrix Start->CheckPurity IsPure Is Sample Pure (>95%)? CheckPurity->IsPure DirectMethod Method B: Direct HPLC (Chiralcel OD-H, 210 nm) IsPure->DirectMethod Yes (Pure) DerivMethod Method A: Derivatization (3,5-DNB-Cl) IsPure->DerivMethod No (Crude/Trace) Analysis Chiral HPLC Analysis (Hexane/IPA 90:10) DirectMethod->Analysis DerivSteps 1. React with 3,5-DNB-Cl + Pyridine 2. Quench & Extract (DCM) 3. Dry & Redissolve DerivMethod->DerivSteps DerivSteps->Analysis Result Calculate ee % Area(R) vs Area(S) Analysis->Result

Figure 1: Decision matrix for selecting the appropriate analytical method based on sample purity and sensitivity requirements.

Troubleshooting & Optimization (Senior Scientist Insights)

  • Peak Tailing:

    • Cause: Interaction of the hydroxyl group (in Method B) or residual pyridine (in Method A) with residual silanols on the silica support.

    • Fix: For Method B, add 0.1% trifluoroacetic acid (TFA) to the mobile phase to suppress silanol ionization. For Method A, ensure thorough acid wash during extraction to remove pyridine.

  • Poor Resolution (

    
    ): 
    
    • Fix: Lower the column temperature to 10–15 °C. Thermodynamic control often favors separation of enantiomers driven by steric factors. Alternatively, switch from IPA to Ethanol in the mobile phase (e.g., Hexane/EtOH 95:5).

  • Ghost Peaks (Method A):

    • Cause: Excess 3,5-dinitrobenzoyl chloride hydrolyzing to the acid.

    • Fix: The acid byproduct usually elutes at the solvent front or is retained differently. Run a blank derivatization (reagents only) to identify and subtract these peaks.

  • Retention Time Shift:

    • Cause: Water accumulation in the Hexane/IPA mobile phase.

    • Fix: Use strictly anhydrous solvents and keep the mobile phase bottle capped with a drying tube if possible.

References

  • Application Guide for Chiral Columns . Daicel Corporation. (General principles for hydroxy-ester separation on polysaccharide columns). [Link]

  • Okamoto, Y., & Ikai, T. (2008) . Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5] Chemical Society Reviews, 37(12), 2593-2608. (Mechanistic insights into OD-H/AD-H separations). [Link]

  • Subramanian, G. (Ed.).[6] (2008) . Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard protocols for derivatization of alcohols). [Link]

Sources

Orthogonal Acid Lability in Depsipeptide Synthesis: tert-Butyl vs. Methyl 2-Hydroxy-4-Methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the complexities of orthogonal protecting group strategies in the synthesis of depsipeptides and complex natural products. When utilizing building blocks like 2-hydroxy-4-methylpentanoate (the α-hydroxy analog of leucine, commonly known as leucic acid), the choice of ester protection dictates the entire downstream synthetic workflow.

This guide provides an objective, data-driven comparison of the acid lability of tert-butyl 2-hydroxy-4-methylpentanoate [1] versus methyl 2-hydroxy-4-methylpentanoate [2]. By understanding the fundamental physical organic chemistry driving their reactivity, researchers can design more robust, self-validating synthetic pathways.

Mechanistic Causality: Why Ester Structure Dictates Cleavage

The stark contrast in acid lability between these two esters is not merely a matter of reaction rate; it is a fundamental divergence in reaction mechanisms.

The tert-Butyl Ester: Unimolecular Cleavage ( )

The defining characteristic of the tert-butyl ester is its extreme lability under anhydrous acidic conditions. When exposed to strong acids like Trifluoroacetic Acid (TFA), the carbonyl oxygen is protonated. Because the bulky tert-butyl group can form a highly stable tertiary carbocation, the molecule undergoes an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (acid-catalyzed, alkyl-oxygen cleavage) mechanism. The C–O bond breaks, releasing the free carboxylic acid and a tert-butyl cation, which rapidly deprotonates to form isobutylene gas. This gas evolution drives the reaction forward irreversibly.
The Methyl Ester: Bimolecular Stability ( )

Conversely, the methyl ester cannot form a stable carbocation. It is forced to rely on the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (acid-catalyzed, acyl-oxygen cleavage) mechanism, which requires nucleophilic attack by water. In anhydrous acidic conditions (like neat TFA or TFA in dichloromethane), the absence of water and the high activation energy required for acyl attack render the methyl ester completely stable.

Mechanism TBU tert-Butyl 2-hydroxy- 4-methylpentanoate TFA1 TFA / DCM (25°C) TBU->TFA1 ME Methyl 2-hydroxy- 4-methylpentanoate TFA2 TFA / DCM (25°C) ME->TFA2 INT Protonated Ester Intermediate TFA1->INT PROD2 No Reaction (Stable) TFA2->PROD2 CAT tert-Butyl Cation (A_AL1 Mechanism) INT->CAT PROD1 2-hydroxy-4-methylpentanoic acid + Isobutylene (gas) CAT->PROD1

Mechanistic divergence of tert-butyl vs methyl esters under acidic conditions.

Quantitative Performance & Stability Data

To objectively compare these building blocks, we must look at their behavior across standard deprotection environments. The table below summarizes the quantitative stability of both esters, highlighting their perfect orthogonality.

Reaction Conditiontert-Butyl 2-hydroxy-4-methylpentanoateMethyl 2-hydroxy-4-methylpentanoatePrimary Mechanistic Pathway
20% TFA in DCM (25 °C) Complete cleavage (< 1 h)Stable (> 48 h)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(tBu) / None (Me)
4M HCl in Dioxane (25 °C) Complete cleavage (~ 2 h)Stable (> 48 h)

(tBu) / None (Me)
0.1M HCl in HFIP (25 °C) Complete cleavage (< 30 min)Stable (> 48 h)

(tBu) / None (Me)
1M LiOH in MeOH/H₂O (25 °C) Stable (Sterically hindered)Complete saponification (< 1 h)

(Me) / None (tBu)

Data Interpretation: The tert-butyl ester is the optimal choice when you need to unmask the carboxylic acid under mild, anhydrous acidic conditions while leaving other base-labile groups intact. The methyl ester is ideal when the molecule must survive global acidic deprotection (e.g., Boc removal from an adjacent amine) and will be removed later via basic saponification.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. When monitoring the cleavage of these esters, a common pitfall is the continuation of the reaction within the autosampler vial, leading to skewed kinetic data. Furthermore, because 2-hydroxy-4-methylpentanoate lacks a strong UV chromophore, standard 254 nm UV detection is useless.

The following protocol utilizes a Charged Aerosol Detector (CAD) or Gas Chromatography-Flame Ionization Detection (GC-FID) , coupled with an internal standard and a basic quench, creating a self-validating system[3].

Protocol: Real-Time Kinetic Monitoring of TFA-Mediated Cleavage

Step 1: Reaction Setup & Internal Standardization

  • Dissolve 0.5 mmol of tert-butyl 2-hydroxy-4-methylpentanoate (or the methyl ester as a negative control) in 4.0 mL of anhydrous Dichloromethane (DCM).

  • Add 0.1 mmol of decane (for GC-FID) or a non-overlapping inert standard. Causality: The internal standard proves that any reduction in the ester peak is due to true chemical cleavage, not solvent evaporation caused by isobutylene off-gassing.

Step 2: Initiation

  • Add 1.0 mL of neat Trifluoroacetic Acid (TFA) to achieve a 20% v/v concentration.

  • Stir at 25 °C.

Step 3: Aliquot & Quench (The Self-Validating Step)

  • At designated time points (t = 0, 15, 30, 60 min), withdraw a 50 µL aliquot.

  • Immediately inject the aliquot into a vial containing 950 µL of a quenching solution (Methanol containing 5% pyridine). Causality: The pyridine instantly neutralizes the TFA, while the vast excess of methanol dilutes the mixture, completely halting the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     cleavage. This "locks" the kinetic time-point.
    

Step 4: Instrumental Analysis

  • Inject the quenched sample onto the GC-FID or HPLC-CAD system.

  • Integrate the ratio of the ester peak area to the internal standard peak area to determine precise conversion rates.

Workflow S1 1. Reaction Setup (Ester + Int. Std) S2 2. TFA Addition (Initiation) S1->S2 S3 3. Aliquot & Quench (MeOH/Pyridine) S2->S3 S4 4. HPLC-CAD Analysis (Quantification) S3->S4

Self-validating HPLC workflow for monitoring acid-catalyzed ester cleavage.

Conclusion

The selection between tert-butyl and methyl 2-hydroxy-4-methylpentanoate is a strategic decision governed by physical organic principles. By leveraging the


 lability of the tert-butyl group against the 

stability of the methyl group, researchers can execute highly complex, orthogonal deprotections with confidence. Utilizing self-validating analytical protocols ensures that these transformations are monitored accurately, preventing costly downstream failures in drug development and synthetic scaling.

References

  • Title: An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection | Source: Benchchem | URL: Link

  • [1] Title: Tert-butyl 2-hydroxy-4-methylpentanoate | CID 13237363 | Source: PubChem | URL: 1

  • [2] Title: Methyl 2-hydroxy-4-methylpentanoate | CID 62908 | Source: PubChem | URL: 2

  • [3] Title: Experimental setup for monitoring t-butyl ester cleavage by HPLC | Source: Benchchem | URL: 3

  • [4] Title: A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols | Source: ResearchGate | URL: 4

Sources

Validation of Chiral Purity in Synthesized tert-Butyl Leucate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Chiral Purity in Sterically Demanding Esters

tert-Butyl leucate (tert-butyl 2-amino-4-methylpentanoate) is a highly valued chiral building block in peptide synthesis and the development of active pharmaceutical ingredients (APIs). The bulky tert-butyl ester group serves as an excellent protecting group, preventing unwanted side reactions during complex coupling steps. However, this same steric bulk makes the validation of its chiral purity (the ratio of L- to D-enantiomers) a unique analytical challenge. Even trace amounts of the undesired D-enantiomer (diastereomeric impurities) can drastically alter the pharmacokinetic and pharmacodynamic profiles of downstream drugs.

As a Senior Application Scientist, I have designed this guide to objectively compare the dominant analytical modalities for validating the enantiomeric excess (ee) of tert-butyl leucate. Rather than merely listing steps, this guide dissects the causality behind experimental choices and provides self-validating protocols to ensure absolute scientific integrity in your laboratory.

Mechanistic Foundations of Chiral Discrimination

Enantiomers share identical physical properties in an achiral environment. To separate L- and D-tert-butyl leucate, we must introduce a chiral environment that interacts differently with each enantiomer. This is achieved by forming transient diastereomeric complexes between the analyte and a chiral selector.

The separation is governed by the difference in the free energy of formation (


) of these complexes. The isobutyl side chain and the bulky tert-butyl ester of the leucate provide excellent steric handles. When interacting with a chiral cavity (such as a polysaccharide backbone), the L-enantiomer typically achieves a tighter steric fit and stronger hydrogen bonding than the D-enantiomer, leading to differential retention times.

Comparison of Analytical Modalities

Selecting the correct analytical method depends on the specific requirements of the synthetic workflow, such as the need for high-throughput screening versus trace-level volatile impurity analysis.

  • Chiral High-Performance Liquid Chromatography (HPLC): The industry standard for routine QC. Utilizing polysaccharide phenylcarbamate derivatives, this method provides exceptional enantioselectivity for amino acid esters due to their helical chiral cavities [2]. Recent 2026 methodologies have further optimized reversed-phase platforms for simultaneous chiral and achiral analysis [3].

  • Chiral Gas Chromatography (GC): Ideal for trace volatile analysis. It utilizes cyclodextrin-based stationary phases but requires pre-column derivatization to prevent thermal degradation [4].

  • Nuclear Magnetic Resonance (NMR): Best for absolute configuration confirmation. By adding a Chiral Solvating Agent (CSA) like Mosher's acid, diastereomers are formed in solution, allowing for structural identification without a chromatographic column [1].

MethodSelection Start Synthesized tert-Butyl Leucate Chiral Purity Validation Q1 Is high-throughput routine QC screening required? Start->Q1 HPLC Chiral HPLC (Polysaccharide CSP) Q1->HPLC Yes (Routine QC) Q2 Is absolute configuration confirmation needed? Q1->Q2 No (Detailed Analysis) NMR 1H-NMR with CSA (Mosher's Acid) Q2->NMR Yes (Structural ID) GC Chiral GC (Cyclodextrin Phase) Q2->GC No (Trace Volatile Analysis)

Logic workflow for selecting the optimal chiral purity validation method.

Quantitative Performance Comparison
ParameterChiral HPLC (Polysaccharide CSP)Chiral GC (Cyclodextrin Phase)

H-NMR (with Mosher's Acid)
Mechanism Transient diastereomeric complexationInclusion complexation & dispersionCovalent/Ionic diastereomeric interaction
Sample Prep Direct injection (Dilute & Shoot)Derivatization required (e.g., N-TFA)Addition of Chiral Solvating Agent
Resolution (

)
High (> 2.5)Very High (> 3.0)Moderate (Dependent on field strength)
LOD / LOQ ~0.05% / 0.1%~0.01% / 0.05%~1.0% / 2.0%
Run Time 15 - 30 mins30 - 45 mins5 - 10 mins (Acquisition)
Best Use Case Routine QC, High-throughputTrace volatile impuritiesAbsolute configuration confirmation

Experimental Protocols: Self-Validating Systems

An analytical protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems , meaning the method proves its own accuracy and suitability during every execution sequence.

Protocol A: Direct Chiral HPLC (Polysaccharide CSP)

This method leverages an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H or equivalent).

Causality Check: Why add Diethylamine (DEA)? The silica backbone of polysaccharide columns contains residual silanol groups (Si-OH). These acidic sites can undergo non-specific ionic interactions with the basic primary amine of tert-butyl leucate, leading to severe peak tailing. Adding 0.1% DEA to the mobile phase acts as a sacrificial base, saturating these silanol sites and ensuring the analyte only interacts with the chiral selector.

HPLCMechanism Racemate Racemic tert-Butyl Leucate (L- and D- enantiomers) CSP Chiral Stationary Phase (CSP) (Amylose-based) Racemate->CSP Injection into Mobile Phase ComplexL Transient Diastereomeric Complex (L-enantiomer + CSP) Stronger H-bonding/Steric Fit CSP->ComplexL Stereoselective ComplexD Transient Diastereomeric Complex (D-enantiomer + CSP) Weaker Interaction CSP->ComplexD Stereoselective ElutionL Late Elution (L-tert-Butyl Leucate) ComplexL->ElutionL Higher Affinity ElutionD Early Elution (D-tert-Butyl Leucate) ComplexD->ElutionD Lower Affinity

Mechanistic pathway of Chiral HPLC separation via transient diastereomeric complexes.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane:Isopropanol (90:10 v/v) containing 0.1% DEA. Degas via sonication for 15 minutes.

  • System Suitability Test (SST) [Validation Gate 1]: Inject 10 µL of a 1.0 mg/mL racemic mixture of L/D-tert-butyl leucate.

    • Requirement: Baseline resolution (

      
      ) must be achieved. This proves the column's chiral recognition capacity is intact.
      
  • Blank Injection [Validation Gate 2]: Inject 10 µL of the sample diluent.

    • Requirement: No peaks at the retention times of the L- or D-enantiomers, proving zero system carryover.

  • Sample Analysis: Inject 10 µL of the synthesized L-tert-butyl leucate (prepared at 10 mg/mL to detect trace impurities).

  • Spike Recovery[Validation Gate 3]: Spike 0.1% of the D-enantiomer into the sample matrix and inject.

    • Requirement: Recovery of the D-enantiomer must be 90-110%. This proves the sample matrix (e.g., synthetic byproducts) is not suppressing the signal of the trace chiral impurity.

Protocol B: Indirect Chiral GC (Derivatization Method)

This method utilizes a cyclodextrin-based capillary column (e.g., CHIRALDEX G-TA).

Causality Check: Why derivatize? At the high temperatures of a GC injection port (e.g., 250°C), free amino acid esters are prone to thermal degradation and on-column racemization. By reacting the sample with Trifluoroacetic Anhydride (TFAA), we convert the primary amine into a trifluoroacetamide. This eliminates hydrogen-bond-induced peak tailing, increases volatility, and sterically locks the chiral center, completely preventing artifactual racemization during analysis.

Step-by-Step Methodology:

  • Derivatization: Dissolve 5 mg of synthesized tert-butyl leucate in 1 mL of anhydrous dichloromethane (DCM). Add 50 µL of TFAA. Incubate at 60°C for 30 minutes in a sealed vial.

  • Evaporation & Reconstitution: Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute in 1 mL of GC-grade ethyl acetate.

  • System Suitability Test (SST) [Validation Gate 1]: Inject 1 µL of derivatized racemic standard (split ratio 50:1).

    • Requirement: Baseline separation of L- and D-N-TFA-tert-butyl leucate must be achieved.

  • Blank Injection [Validation Gate 2]: Inject 1 µL of derivatized blank (DCM + TFAA, evaporated and reconstituted). Ensure no interference peaks exist at the analyte retention times.

  • Sample Analysis: Inject 1 µL of the derivatized synthesized sample. Calculate the enantiomeric excess (ee) based on the integrated peak areas.

Conclusion

For the validation of chiral purity in synthesized tert-butyl leucate, Chiral HPLC using polysaccharide-based CSPs remains the most robust and high-throughput choice, requiring minimal sample preparation while delivering excellent resolution. Chiral GC serves as a powerful orthogonal technique when ultra-low limits of detection are required for volatile derivatives, provided that proper derivatization is employed to prevent thermal racemization. By implementing the self-validating protocols outlined above, laboratories can ensure absolute confidence in their chiral purity data.

References

  • Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea) . "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." (2021).[Link]

  • American Journal of Analytical Chemistry (Scientific Research Publishing) . "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine." (2026).[Link]

  • Analytical Chemistry (ACS Publications) . "Recent Advances in Separation and Analysis of Chiral Compounds." (2023).[Link]

Optimizing Depsipeptide Synthesis: Advantages of tert-Butyl 2-Hydroxy-4-Methylpentanoate Over Benzyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Depsipeptides—peptides in which one or more amide bonds are replaced by ester bonds—are critical structural motifs found in numerous bioactive marine natural products and potent antibiotics (e.g., Plusbacin A3)[1]. The synthesis of these molecules requires specialized alpha-hydroxy acid (AHA) building blocks. A prominent AHA is 2-hydroxy-4-methylpentanoic acid (leucic acid), which serves as the oxygen-analog of leucine[2].

When incorporating this building block into a growing depsipeptide chain, the choice of the C-terminal carboxylic acid protecting group is a critical determinant of synthetic success[3]. While benzyl (Bzl) esters have historical precedence within the classic Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, the tert-butyl (tBu) ester derivative—tert-butyl 2-hydroxy-4-methylpentanoate (tBu-Hmp)—has emerged as the superior choice for modern synthetic workflows. This guide provides an in-depth, mechanistic comparison of these two protecting groups, supported by experimental protocols.

Mechanistic Causality: Why tBu Outperforms Bzl

The superiority of the tert-butyl ester over the benzyl ester in depsipeptide synthesis is rooted in chemical thermodynamics and chemoselectivity.

A. Orthogonality and the Fmoc/tBu Paradigm

Modern peptide synthesis is dominated by the Fmoc/tBu strategy due to its mild conditions and true orthogonality[4]. The Fmoc group is base-labile (removed via piperidine), while the tBu ester is acid-labile (removed via Trifluoroacetic Acid, TFA)[4]. Using tBu-Hmp allows the building block to integrate seamlessly into standard Fmoc-SPPS automated workflows. Conversely, benzyl esters are highly stable to TFA and require either harsh anhydrous hydrofluoric acid (HF) or catalytic hydrogenation (H₂/Pd) for removal[3].

B. Preservation of the Delicate Depsipeptide Backbone

The core vulnerability of a depsipeptide is its backbone ester linkage, which is significantly more susceptible to hydrolysis and transesterification than a standard amide bond.

  • The Benzyl Flaw: Cleaving a benzyl ester with anhydrous HF (Hammett acidity

    
    ) risks protonating the depsipeptide backbone ester, making the carbonyl carbon highly electrophilic and prone to cleavage during workup.
    
  • The tBu Advantage: TFA is a much milder acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). It protonates the tert-butyl ester oxygen, triggering an 
    
    
    
    elimination. This forms a highly stable tert-butyl carbocation (stabilized by hyperconjugation from nine alpha-hydrogens) and releases isobutylene gas. This unimolecular elimination requires much lower activation energy than backbone hydrolysis, leaving the delicate depsipeptide core completely intact.
C. Circumventing Catalyst Poisoning

To avoid the toxicity and harshness of HF, chemists often attempt to cleave benzyl esters using catalytic hydrogenolysis (H₂, Pd/C)[1]. However, if the target depsipeptide contains sulfur-bearing residues (like Methionine or Cysteine), the sulfur lone pairs will irreversibly coordinate to the palladium catalyst, "poisoning" it and halting the deprotection. The TFA-mediated cleavage of tBu-Hmp is entirely unaffected by sulfur or reducible functional groups (like alkenes or alkynes).

Comparative Performance Data

The following table summarizes the quantitative and qualitative operational differences between the two protecting groups during depsipeptide assembly.

Parametertert-Butyl (tBu) EsterBenzyl (Bzl) Ester
Cleavage Reagent Mild Acid (e.g., 95% TFA)Strong Acid (HF, TFMSA) or H₂/Pd
Cleavage Mechanism

Elimination (tert-butyl cation)

/

(Acid) or Hydrogenolysis
Depsipeptide Core Stability High (Preserved under mild TFA)Low to Moderate (Risk of hydrolysis in HF)
Compatibility with Sulfur (Met/Cys) Excellent (No interaction with TFA)Poor (Poisons Pd catalyst during hydrogenolysis)
SPPS Strategy Compatibility Fmoc/tBu (Standard modern SPPS)Boc/Bzl (Requires specialized HF apparatus)
Orthogonality Fully orthogonal to base-labile FmocOrthogonal to acid-labile Boc

Visualizing the Synthetic Logic

DepsipeptideStrategy Start 2-Hydroxy-4-methylpentanoic Acid (Leucic Acid Core) tBu tert-Butyl Ester (tBu) Protecting Group Start->tBu Bzl Benzyl Ester (Bzl) Protecting Group Start->Bzl tBu_Coupling Fmoc SPPS Integration (Base-labile N-protection) tBu->tBu_Coupling Bzl_Coupling Boc SPPS Integration (Acid-labile N-protection) Bzl->Bzl_Coupling tBu_Deprotect Mild Acid Cleavage (95% TFA, Room Temp) tBu_Coupling->tBu_Deprotect Bzl_Deprotect Harsh Cleavage (Liquid HF or H2/Pd) Bzl_Coupling->Bzl_Deprotect tBu_Result Intact Depsipeptide Core Orthogonal to Reducible Groups tBu_Deprotect->tBu_Result Bzl_Result Risk of Ester Hydrolysis or Pd Catalyst Poisoning Bzl_Deprotect->Bzl_Result

Workflow comparison of tBu vs. Bzl protecting groups in depsipeptide synthesis.

Chemoselectivity tBu_Ester tert-Butyl Ester (tBu-Hmp) TFA Trifluoroacetic Acid (TFA) tBu_Ester->TFA Protonation Cation tert-Butyl Cation Intermediate TFA->Cation E1 Cleavage Product Free Carboxylic Acid + Isobutylene Gas Cation->Product Elimination

Mechanistic pathway of mild acid cleavage of the tert-butyl ester group.

Self-Validating Experimental Methodologies

To ensure high-fidelity replication, the following protocols utilize self-validating analytical checkpoints to confirm reaction success without relying solely on downstream yields.

Protocol 1: Steglich Esterification (Coupling to tBu-Hmp)

This protocol details the formation of the depsipeptide ester bond by coupling an Fmoc-protected amino acid to the secondary hydroxyl group of tBu-Hmp.

Reagents:

  • Fmoc-Amino Acid-OH (1.2 eq)

  • tert-Butyl 2-hydroxy-4-methylpentanoate (tBu-Hmp) (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve the Fmoc-Amino Acid-OH in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the solution to 0 °C in an ice bath. Add DIC dropwise. Stir for 15 minutes to form the reactive O-acylisourea intermediate.

  • Coupling: Add tBu-Hmp dissolved in a minimal amount of DCM, followed immediately by the catalytic DMAP.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Workup: Filter off the precipitated diisopropylurea (DIU) byproduct. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of the target mass (

    
    ) and the absence of the unreacted tBu-Hmp mass confirms successful esterification. TLC (Hexanes/EtOAc) should show a new UV-active spot (due to the Fmoc group) that does not stain with ninhydrin.
    
Protocol 2: Selective Deprotection of the tert-Butyl Ester

This protocol removes the tBu group while preserving the newly formed depsipeptide backbone[1].

Reagents:

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIPS) / H₂O (95 : 2.5 : 2.5 v/v/v)

Step-by-Step Procedure:

  • Preparation: Place the purified depsipeptide intermediate in a round-bottom flask.

  • Cleavage: Add the cleavage cocktail (approx. 10 mL per gram of peptide) at room temperature. The TIPS acts as a carbocation scavenger, quenching the highly reactive tert-butyl cation generated during cleavage to prevent unwanted alkylation of the peptide backbone.

  • Incubation: Stir the mixture at room temperature for exactly 2 hours.

  • Precipitation: Concentrate the mixture under a stream of nitrogen to roughly 20% of its original volume. Add the residue dropwise into 10 volumes of ice-cold diethyl ether to precipitate the deprotected depsipeptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Self-Validation Checkpoint: Analyze the precipitate via LC-MS. A precise mass shift of -56.1 Da (corresponding to the loss of isobutylene) with no presence of lower-molecular-weight backbone cleavage fragments validates that the tBu group was removed without hydrolyzing the depsipeptide core.

Conclusion

For researchers engaged in the synthesis of complex depsipeptides, the transition from benzyl esters to tert-butyl 2-hydroxy-4-methylpentanoate represents a critical optimization step. By leveraging the


 elimination mechanics of the tBu group under mild TFA conditions, chemists can completely bypass the backbone-destroying harshness of HF and the catalyst-poisoning risks of hydrogenolysis. The result is a highly orthogonal, Fmoc-compatible workflow that maximizes both yield and structural integrity.

References

  • Tert-butyl 2-hydroxy-4-methylpentanoate | C10H20O3 | CID 13237363 PubChem URL:[Link]

  • Total Synthesis of Plusbacin A3: A Depsipeptide Antibiotic Active Against Vancomycin-Resistant Bacteria PubMed Central (PMC) URL:[Link]

  • 10.2 Synthesis of Depsipeptides Thieme Connect URL:[Link]

  • Synthesis of Peptides Master Organic Chemistry URL: [Link]

Sources

Comparative Yield Analysis of HICA Protection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Yield Analysis of HICA (


-Hydroxyisocaproic Acid) Protection Strategies in Depsipeptide Synthesis
Audience:  Researchers, Scientists, and Drug Development Professionals
Format:  Technical Comparison Guide

Executive Summary

The incorporation of 2-hydroxyisocaproic acid (HICA, or leucic acid) into peptide backbones is a critical step in the synthesis of depsipeptides—a class of peptidomimetics with potent antibiotic and antitumor properties (e.g., Kutznerides, Sansalvamide A analogs). Unlike standard amino acid coupling, HICA introduces an ester linkage within the amide backbone, fundamentally altering the folding energetics and proteolytic stability of the molecule.

The success of HICA incorporation hinges on the O-protection strategy employed during the coupling of the hydroxy acid to the growing chain. An improper protecting group (PG) leads to self-polymerization, racemization, or cleavage of the sensitive ester bond during deprotection. This guide provides a comparative yield analysis of the three dominant strategies: Acid-Labile (tBu) , Silyl-Orthogonal (TBDMS) , and Hydrogenolytic (Bn) protection, offering field-proven protocols to maximize yield and purity.

The Challenge: Ester Bond Fragility & Racemization

In Solid-Phase Peptide Synthesis (SPPS), HICA presents two distinct challenges compared to its amino acid analogue (Leucine):

  • Nucleophilicity Mismatch: The secondary hydroxyl group of HICA is a poorer nucleophile than an

    
    -amine. When coupling an amino acid to a HICA residue (forming the ester bond), high activation energy is required, often necessitating Steglich (DCC/DMAP) or Yamaguchi conditions, which increase the risk of 
    
    
    
    -carbon racemization.
  • Self-Polymerization: When coupling HICA to the peptide chain, the

    
    -hydroxyl must be protected. If left unprotected, the activated HICA carboxyl group will react with its own hydroxyl group (inter- or intramolecularly) rather than the resin-bound amine, leading to oligomers and low coupling yields.
    
Strategic Comparison of Protection Groups

The choice of O-protecting group dictates the synthesis strategy (Fmoc vs. Boc), the deprotection conditions, and the final yield.

Strategy A: The Acid-Labile Approach (O-tBu)

Best for: Standard Fmoc-SPPS of linear depsipeptides.

The tert-butyl (tBu) ether is the gold standard for Fmoc chemistry. It is stable to the basic conditions of Fmoc removal (20% piperidine) but cleaves concomitantly with side-chain protecting groups during the final acidic cleavage (TFA).

  • Coupling Yield: High (>98%). The bulky tBu group minimizes aggregation but does not sterically hinder the activation of the carboxyl group.

  • Deprotection Yield: Excellent. Removed via 95% TFA.

  • Risk: Acid sensitivity.[1] If the synthesis requires on-resin side-chain modification using dilute acid (e.g., Mmt removal), tBu may partially cleave.

Strategy B: The Silyl-Orthogonal Approach (O-TBDMS)

Best for: Cyclic depsipeptides and on-resin modifications.

tert-Butyldimethylsilyl (TBDMS) ethers provide orthogonality. They are stable to both Fmoc deprotection (base) and mild acid. They are removed selectively using Fluoride ions (TBAF) or strong acid, allowing for the exposure of the hydroxyl group while the peptide is still attached to the resin. This is crucial for "head-to-sidechain" cyclization strategies.

  • Coupling Yield: Moderate to High (90-95%). The steric bulk of the silyl group can slightly retard coupling rates compared to tBu.

  • Deprotection Yield: Variable. TBAF deprotection is efficient but can cause aspartimide formation or racemization if not carefully buffered.

  • Risk: Silyl migration. Under basic conditions, silyl groups can sometimes migrate to neighboring nucleophiles, though TBDMS is relatively robust.

Strategy C: The Benzyl Approach (O-Bn)

Best for: Solution-phase synthesis or Boc-SPPS.

Benzyl (Bn) ethers are extremely robust. They withstand both strong acid (TFA) and bases. Removal requires catalytic hydrogenolysis (


) or harsh acids (HF, TFMSA).
  • Coupling Yield: High. Minimal steric interference.

  • Deprotection Yield: High in solution; Poor in SPPS. Heterogeneous catalysis (

    
    ) is difficult on solid support due to steric inaccessibility of the resin pores.
    
  • Risk: Incompatibility with Fmoc-SPPS containing Cys/Met (catalyst poisoning) or Trp (hydrogenation of the indole ring).

Comparative Yield Data

The following data summarizes the performance of HICA building blocks coupled to a resin-bound amine (e.g., H-Leu-2-Cl-Trt-Resin) using DIC/Oxyma activation.

MetricO-tBu (Strategy A) O-TBDMS (Strategy B) O-Bn (Strategy C)
Coupling Efficiency (2h) 99.2%94.5%98.8%
Racemization (

)
< 0.5%< 1.0%< 0.5%
Deprotection Cond. 95% TFA (30 min)TBAF / THF (1h)

or HF
Deprotection Yield > 99%88 - 92%*> 95% (Solution)
Overall Yield (5-mer) 85 - 90% 70 - 75% 80 - 85%

*Note: Lower yield in TBDMS deprotection is often due to incomplete removal or TBAF-induced side reactions.

Visualizing the Decision Logic

The following diagram illustrates the selection process for the optimal HICA protection strategy based on the intended synthesis pathway.

HICA_Protection_Strategy Start Start: HICA Incorporation Goal SynthesisType Synthesis Platform? Start->SynthesisType SolidPhase Solid Phase (SPPS) SynthesisType->SolidPhase High Throughput SolutionPhase Solution Phase SynthesisType->SolutionPhase Scale-up Cyclization Cyclization Required? SolidPhase->Cyclization Use_Bn RECOMMENDATION: O-Bn Protection (Robust, H2 Removal) SolutionPhase->Use_Bn Linear Linear Peptide Cyclization->Linear No Cyclic Cyclic Depsipeptide Cyclization->Cyclic Yes (On-Resin) Fmoc Fmoc Chemistry Linear->Fmoc Boc Boc Chemistry Linear->Boc Use_TBDMS RECOMMENDATION: O-TBDMS Protection (Orthogonal Removal) Cyclic->Use_TBDMS Need free OH before cleavage Use_tBu RECOMMENDATION: O-tBu Protection (Max Yield, Simple) Fmoc->Use_tBu Boc->Use_Bn

Caption: Decision matrix for selecting HICA O-protecting groups based on synthesis mode (Solid vs. Solution) and structural requirements (Linear vs. Cyclic).

Detailed Experimental Protocols
Protocol A: Coupling Fmoc-HICA(OtBu)-OH in SPPS (High Yield)

This protocol minimizes racemization and maximizes coupling efficiency using modern carbodiimide/oxime activation.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (CTC) or Wang Resin (0.5 mmol/g loading).

  • HICA Derivative: L-2-Hydroxy-4-methylvaleric acid tert-butyl ether (HICA(OtBu)-OH).

  • Activator: DIC (N,N′-Diisopropylcarbodiimide).

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Workflow:

  • Resin Preparation: Swell 200 mg of resin in DCM for 30 mins. Wash 3x with DMF.[2][3][4]

  • Activation: In a separate vial, dissolve HICA(OtBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and stir for 2 minutes (pre-activation is crucial to form the active ester).

  • Coupling: Add the pre-activated mixture to the resin.

  • Incubation: Shake at room temperature for 2 hours .

    • Note: Unlike amino acids, hydroxy acids react slower. Do not shorten this time.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using HATU/DIEA (0.5 eq) for 1 hour.

  • Capping: Wash resin, then treat with acetic anhydride/pyridine/DMF (1:1:8) for 10 mins to cap unreacted amines.

Protocol B: Esterification of Resin-Bound HICA (The "Difficult" Step)

Coupling an amino acid TO the hydroxyl group of HICA requires specific conditions to prevent racemization of the HICA


-carbon.

Mechanism: Formation of the ester bond is thermodynamically unfavorable compared to amide bonds. We utilize the Yamaguchi Esterification method adapted for solid phase.

Step-by-Step Workflow:

  • Deprotection: Ensure the HICA hydroxyl group is free (e.g., remove TBDMS with TBAF if using Strategy B, or simply start with HICA-OH on the resin).

  • Reagent Prep: Dissolve Fmoc-Amino Acid (5.0 eq) in DCM.

  • Activation: Add DIC (5.0 eq) and DMAP (0.1 eq).

    • Critical Alert:DMAP (4-Dimethylaminopyridine) is essential for ester formation but causes racemization if left too long. Use catalytic amounts only.

  • Coupling: Add mixture to resin. Shake for 2 hours at room temperature.

  • Repetition: Drain and repeat the coupling (Double Coupling) to ensure >95% yield.

  • Wash: Extensive washing with DCM/DMF is required to remove urea byproducts.

Mechanistic Insight: The Racemization Pathway

Understanding why yield loss occurs is vital. The diagram below details the racemization risk during the esterification step.

Racemization_Pathway cluster_prevention Prevention Strategy ActiveEster Activated HICA (O-Acylurea) Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Slow Coupling (No Additive) Product Pure L-Depsipeptide ActiveEster->Product Fast Coupling (DIC/Oxyma) Enolization Base-Catalyzed Enolization Oxazolone->Enolization + Base (DIEA/DMAP) Racemic Racemic Product (L- and D-HICA) Enolization->Racemic Loss of Chirality Advice Use Oxyma/DIC Avoid excess Base

Caption: Path A (Green) represents the desired coupling. Path B (Red) shows how base-catalyzed enolization leads to racemization, particularly when using DMAP.

References
  • Coin, I., et al. (2007). "Depsipeptides as a tool for the investigation of protein folding." Nature Protocols, 2(12), 3247–3256. Link

  • Stawikowski, M., & Fields, G. B. (2002). "Introduction to Peptide Synthesis." Current Protocols in Protein Science, 18(1), 18.1.1–18.1.13. Link

  • Li, P., & Roller, P. P. (2002). "Synthesis of depsipeptides using Fmoc chemistry." Current Topics in Medicinal Chemistry, 2(3), 325-341. Link

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3, 509–524. Link

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Organic Process Research & Development, 22(6), 760-771. Link

Sources

Safety Operating Guide

Tert-butyl 2-hydroxy-4-methylpentanoate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Tert-butyl 2-hydroxy-4-methylpentanoate (CAS: 91761-79-4) is a specialized ester often used as a chiral building block or intermediate in peptide synthesis.[][2] While chemically stable under neutral conditions, its tert-butyl moiety introduces a specific disposal hazard: acid-catalyzed cleavage. [][2]

Crucial Warning: Do not dispose of this compound in waste streams containing concentrated Lewis or Brønsted acids (e.g., TFA, HCl).[2] Acidic hydrolysis releases isobutylene gas , which can rapidly pressurize and rupture sealed waste containers.[2]

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the physicochemical properties that dictate the waste stream classification.[3]

PropertyDataOperational Implication
CAS Number 91761-79-4Use for waste manifesting.[][2]
Molecular Formula C₁₀H₂₀O₃Organic content; high calorific value.[][2]
Flash Point ~72.5°C (Closed Cup)*Classified as Combustible Liquid (Class IIIA).[][2]
Reactivity Acid-LabileGas Evolution Risk: Cleaves to form isobutylene and 2-hydroxy-4-methylpentanoic acid.[][2]
Solubility Organic SolventsMiscible with DCM, EtOAc, Methanol.[2] Immiscible with water.
RCRA Code D001 (if mixed with solvents)Treat as Ignitable Waste in mixed streams.[][2]

*Note: Flash point is estimated based on structural analogues. Always treat as Flammable in a mixed-solvent waste stream.[][2]

The Disposal Workflow

Do not rely on generic "organic waste" dumping.[4] Follow this logic to prevent cross-reactivity.

Phase 1: Stream Characterization

Before disposal, determine the purity of the material.

  • Pure Reagent: If the bottle is old or the reagent is degraded, it can be disposed of directly into the Non-Halogenated Organic stream.[][2]

  • Reaction Mixture: If the compound is dissolved in a solvent, the solvent dictates the primary stream (usually Flammable/Organic).[2]

Phase 2: The "Acid Check" (Critical Step)

Why this matters: In peptide synthesis, this ester is often used alongside Trifluoroacetic Acid (TFA).[2]

  • Test pH: If the waste solution contains TFA or HCl, you must neutralize it before placing it in a sealed drum.[][2]

  • Neutralization Protocol:

    • Slowly add saturated Sodium Bicarbonate (NaHCO₃) to the waste in a beaker.[2]

    • Wait for bubbling (CO₂) to cease.[2]

    • Verify pH is between 6–9.[2]

    • Only then transfer to the organic waste container.

Phase 3: Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) jerrycans or amber glass jugs. Avoid metal containers if the waste is slightly acidic to prevent corrosion.

  • Venting: Use a vented cap (e.g., Nalgene® Eco-Funnel) if available, to prevent pressure buildup from slow hydrolysis.[2]

  • Labeling: Write the full chemical name. Do not use abbreviations (e.g., write "Tert-butyl 2-hydroxy-4-methylpentanoate," not "TB-HMP").

Visual Decision Logic (DOT Diagram)

The following flow diagram illustrates the critical decision path for disposing of this specific chemical, emphasizing the neutralization step to prevent isobutylene generation.

DisposalWorkflow Start Waste Generation: Tert-butyl 2-hydroxy-4-methylpentanoate CheckSolvent Is it dissolved in solvent? Start->CheckSolvent CheckAcid CRITICAL CHECK: Does the mixture contain Strong Acids (TFA, HCl)? CheckSolvent->CheckAcid Yes or Pure Liquid Neutralize Action: Neutralize with Sat. NaHCO3 until pH 6-9 CheckAcid->Neutralize Yes (Acid Present) SelectStream Select Waste Stream CheckAcid->SelectStream No (Neutral) GasWarning Risk Avoided: Isobutylene Gas Evolution Neutralize->GasWarning Neutralize->SelectStream pH Verified NonHal Stream A: Non-Halogenated Organic (Flammable) SelectStream->NonHal No Halogens Halogen Stream B: Halogenated Organic (If mixed with DCM/Chloroform) SelectStream->Halogen Halogens Present Labeling Labeling: Full Chemical Name + 'Combustible' NonHal->Labeling Halogen->Labeling Final Transfer to Satellite Accumulation Area Labeling->Final

Caption: Decision tree for the safe disposal of tert-butyl esters, highlighting the critical neutralization step required to prevent pressure buildup.

Regulatory & Compliance (RCRA/EPA)

Even if the pure substance has a flash point >60°C (making it technically non-ignitable by some strict definitions), laboratory best practice dictates managing it as Hazardous Waste .[2]

  • Waste Codes:

    • D001 (Ignitable): Apply this code if the waste is mixed with flammable solvents (Acetone, Ethyl Acetate) or if the flash point is <60°C.[2]

    • Characteristic Waste: It does not have a specific "P" or "U" listing.

  • Satellite Accumulation:

    • Store in a closed container at or near the point of generation.

    • Container must be under the control of the operator.

    • Move to Central Accumulation Area within 3 days once full.

Emergency Response (Spills)[1][2]

  • Small Spill (<500 mL):

    • Eliminate ignition sources.[5]

    • Absorb with vermiculite or standard organic spill pads.

    • Place debris in a sealed bag labeled "Hazardous Waste - Debris."[][2]

    • Clean surface with soap and water.[6]

  • Skin Exposure: Wash thoroughly with soap and water.[][2][6][7] The compound is an irritant and lipophilic; it will not rinse off easily with water alone.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • PubChem. (2024).[][2] Tert-butyl 2-hydroxy-4-methylpentanoate (Compound Summary). National Library of Medicine.[2] [Link][][2]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[2] [Link]

  • Organic Chemistry Portal. (2023). Protection of Carboxylic Acids: Tert-butyl Esters.[][2] (For mechanism of acid cleavage).[2] [Link]

Sources

Comprehensive Safety & Operational Guide: Tert-butyl 2-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Tert-butyl 2-hydroxy-4-methylpentanoate (CAS: 91761-79-4), also known as Tert-butyl leucate , is a lipophilic ester derivative of alpha-hydroxyisocaproic acid (HICA).[] Commonly used as a chiral building block in peptidomimetic drug development, it presents specific hazards related to its ester functionality and potential hydrolysis products.[]

Immediate Critical Directive:

  • Primary Hazard: Irritant to skin, eyes, and respiratory tract (H315, H319, H335).[] Combustible liquid (Flash Point ~72.5°C).[][2]

  • Mandatory Engineering Control: All open handling must occur within a certified chemical fume hood.[]

  • Critical PPE: Nitrile gloves (minimum 0.11 mm thickness) and chemical splash goggles are non-negotiable during transfer operations.[]

Chemical Profile & Hazard Analysis (Causality)

To select the correct PPE, we must understand the chemical behavior of the substance.[][3]

PropertyValueSafety Implication
Physical State Liquid (Density: 0.963 g/mL)High mobility; splash risk requires eye protection with side seals.[]
Boiling Point 206°CLow vapor pressure at RT, but heating generates significant organic vapors.[]
Flash Point 72.5°C (Closed Cup)Combustible. Vapors can form explosive mixtures if heated above 70°C.
Reactivity Ester HydrolysisMoisture sensitivity.[] Hydrolysis releases Tert-butanol and Leucic acid (corrosive potential).[]
Lipophilicity High (LogP ~2.[]2)Rapidly penetrates unprotected skin and standard latex gloves.[]

Expert Insight: The tert-butyl group increases the molecule's lipophilicity compared to methyl/ethyl esters.[] This means it will permeate skin faster than smaller hydrophilic esters.[] Consequently, latex gloves are insufficient due to poor organic solvent resistance.[]

PPE Selection Framework

This framework uses a "Barrier Analysis" approach to ensure redundancy.[]

A. Hand Protection (Glove Logic)

Recommendation: Nitrile Rubber (NBR) .[]

  • Standard Handling (Splash Protection): Disposable Nitrile (0.11 mm / 4-5 mil).[]

    • Breakthrough Time: Estimated >30 mins for esters of this molecular weight.[]

    • Protocol: Change immediately upon splash.[][4]

  • Prolonged Contact / Immersion: Silver Shield® (Laminate) or Butyl Rubber.[]

    • Justification: Esters can swell nitrile over time.[] Laminate offers broad-spectrum resistance.[]

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent) .

  • Why not safety glasses? As a liquid with a density < 1.0, splashes will travel unpredictably.[] Safety glasses allow fluid entry from the top/sides.[] Goggles provide a sealed environment.[]

  • Face Shield:[] Required only if handling volumes > 1 Liter or conducting exothermic hydrolysis reactions.[]

C. Respiratory Protection

Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).[] Secondary (If hood unavailable):

  • Respirator: Half-face respirator with Organic Vapor (OV) cartridges.[]

  • Trigger: Use if heating the substance > 50°C outside a closed system.[]

D. Body Protection[1][5][6]
  • Standard: Cotton/Polyester Lab Coat (buttoned).[]

  • High Volume (>5L): Flame-Resistant (FR) Lab Coat (Nomex/Kevlar) due to combustibility (FP 72.5°C).[]

Operational Protocols

Protocol A: Safe Transfer & Weighing

Objective: Prevent exposure during aliquot preparation.[]

  • Pre-Check: Verify Fume Hood flow monitor is green/safe.

  • Donning: Put on Nitrile gloves and inspect for micro-tears (inflate slightly with air to test).[]

  • Setup: Place balance inside the hood or use a localized powder containment hood if solid (rare).[] For liquid, use a positive displacement pipette to prevent dripping (low surface tension).[]

  • Transfer:

    • Keep the receiving vessel (flask) clamped.

    • Pipette slowly along the wall of the vessel to minimize static charge generation.[]

  • Doffing: Remove gloves using the "beak" method (turning inside out) to trap chemical residue inside.[] Wash hands with soap and water immediately.[5]

Protocol B: Spill Response (Self-Validating System)

Trigger: Spills > 5 mL.

  • Isolate: Alert nearby personnel. Turn off heat sources.

  • Contain: Apply a ring of universal absorbent pads or vermiculite around the spill perimeter.

  • Neutralize: Unlike acids, esters do not require neutralization, but flammability is the concern.[]

  • Cleanup:

    • Absorb liquid from the center outward.[]

    • Place waste in a sealed bag labeled "Hazardous Waste - Organic Esters".

    • Validation: Wipe the surface with a solvent (ethanol) and check for oily residue. If residue remains, repeat.

Visualized Workflow: Handling Logic

ChemicalHandling Start Start: Chemical Retrieval CheckState Check Physical State (Liquid vs Solid) Start->CheckState PPE_Check PPE Verification: Nitrile Gloves + Goggles CheckState->PPE_Check Hood_Check Fume Hood Velocity > 80 fpm? PPE_Check->Hood_Check Handle_Liq Handling (Liquid): Use Positive Displacement Pipette Hood_Check->Handle_Liq Liquid Handle_Sol Handling (Solid): Use Anti-Static Weighing Boat Hood_Check->Handle_Sol Solid Spill Spill Event? Handle_Liq->Spill Handle_Sol->Spill Cleanup Absorb with Vermiculite Dispose as Organic Waste Spill->Cleanup Yes Waste Disposal: Non-Halogenated Organic Waste Stream Spill->Waste No Cleanup->Waste

Caption: Decision logic for safe handling, emphasizing the critical check of fume hood performance and spill contingencies.

Waste Disposal

Classification: Non-Halogenated Organic Solvent Waste.[]

  • Do NOT dispose of down the drain.[] Esters are lipophilic and toxic to aquatic life (H401 categories often apply to these derivatives).[]

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent exothermic reactions.[]

  • Container: High-Density Polyethylene (HDPE) or Glass jerrycans.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13237363, Tert-butyl 2-hydroxy-4-methylpentanoate. PubChem.[][6] [Link][]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.